Product packaging for 2-Ethylbenzenethiol(Cat. No.:CAS No. 4500-58-7)

2-Ethylbenzenethiol

Cat. No.: B1308049
CAS No.: 4500-58-7
M. Wt: 138.23 g/mol
InChI Key: ABROBCBIIWHVNS-UHFFFAOYSA-N
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Description

2-Ethylbenzenethiol, also known as 2-ethylthiophenol or fema 3345, belongs to the class of organic compounds known as thiophenols. Thiophenols are compounds containing a thiophenol ring, which a phenol derivative obtained by replacing the oxygen atom from the hydroxyl group (attached to the benzene) by a sulfur atom. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound has a roasted and sulfurous taste.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10S B1308049 2-Ethylbenzenethiol CAS No. 4500-58-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10S/c1-2-7-5-3-4-6-8(7)9/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABROBCBIIWHVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063501
Record name Benzenethiol, 2-ethyl-
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Molecular Weight

138.23 g/mol
Source PubChem
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Physical Description

colourless liquid with disagreeable odour
Record name 2-Ethylthiophenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/135/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

203.00 to 205.00 °C. @ 760.00 mm Hg
Record name 2-Ethylbenzenethiol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.040-1.045
Record name 2-Ethylthiophenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/135/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

4500-58-7
Record name 2-Ethylbenzenethiol
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Record name 2-Ethylbenzenethiol
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Record name Benzenethiol, 2-ethyl-
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Record name Benzenethiol, 2-ethyl-
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Record name o-ethylbenzenethiol
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Record name 2-ETHYLBENZENETHIOL
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Record name 2-Ethylbenzenethiol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethylbenzenethiol: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylbenzenethiol, also known as 2-ethylthiophenol, is an organosulfur compound with the chemical formula C₈H₁₀S.[1] It is characterized by an ethyl group and a thiol group attached to a benzene ring at positions 1 and 2, respectively. This compound is a colorless to pale yellow liquid with a strong, disagreeable odor.[2][3] this compound and its derivatives are of interest in various fields, including as flavoring agents, in organic synthesis, and as potential inhibitors of enzymes such as ethylbenzene dehydrogenase.[4][5][6] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for their determination and a summary of its key chemical reactions.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application, and in the design of synthetic routes.

General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₈H₁₀S[1]
Molecular Weight 138.23 g/mol [1]
Appearance Colorless to pale yellow liquid[2][3]
Odor Strong, disagreeable, pungent, roasted[2][4]
Boiling Point 203-205 °C at 760 mmHg[1]
Density 1.025 g/mL at 25 °C[5]
Refractive Index (n²⁰/D) 1.5682[5]
Flash Point 80.56 °C (177 °F)[6]
Solubility Soluble in organic solvents; limited solubility in water.[3]
pKa 6.81 ± 0.43 (Predicted)[5]
Spectral Data Summary
Spectroscopic TechniqueKey FeaturesReference(s)
¹H NMR Signals corresponding to aromatic protons, the thiol proton, and the ethyl group protons.[1]
¹³C NMR Resonances for the aromatic carbons, and the carbons of the ethyl group.[1]
Infrared (IR) Spectroscopy Characteristic absorptions for S-H, C-H (aromatic and aliphatic), and C=C (aromatic) stretching vibrations.[1]
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 138, with fragmentation patterns corresponding to the loss of ethyl and thiol moieties.[1]

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of this compound are provided below. These protocols are based on standard laboratory practices.

Determination of Boiling Point (Micro Method)

Objective: To determine the boiling point of this compound using a small sample volume.

Materials:

  • Thiele tube

  • Thermometer (0-250 °C)

  • Capillary tube (sealed at one end)

  • Small test tube

  • This compound sample

  • Mineral oil

  • Bunsen burner or heating mantle

  • Stand and clamp

Procedure:

  • A few drops of this compound are placed into the small test tube.

  • The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

  • The test tube is attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • The Thiele tube is filled with mineral oil to a level above the side arm.

  • The thermometer and test tube assembly is clamped so that it is immersed in the mineral oil in the Thiele tube.

  • The side arm of the Thiele tube is gently heated.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a continuous stream of bubbles is observed.

  • The heating is then stopped.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Measurement of Density

Objective: To accurately measure the density of liquid this compound.

Materials:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • This compound sample

  • Distilled water

  • Acetone

Procedure:

  • The pycnometer is thoroughly cleaned with acetone and dried.

  • The empty, dry pycnometer is weighed on the analytical balance.

  • The pycnometer is filled with distilled water and placed in the constant temperature water bath (e.g., at 25 °C) until it reaches thermal equilibrium.

  • The water level is adjusted to the mark on the capillary, and any excess is wiped off.

  • The pycnometer filled with water is weighed.

  • The pycnometer is emptied, cleaned, and dried thoroughly.

  • The pycnometer is then filled with the this compound sample and the process is repeated (thermal equilibration and weighing).

  • The density of the sample is calculated using the formula: Density_sample = (Mass_sample / Mass_water) * Density_water

Determination of Refractive Index

Objective: To measure the refractive index of this compound.

Materials:

  • Abbe refractometer

  • Constant temperature water circulator

  • This compound sample

  • Dropper

  • Lens paper

  • Acetone or ethanol

Procedure:

  • The refractometer is turned on and the water circulator is set to the desired temperature (e.g., 20 °C).

  • The prism of the refractometer is cleaned with a soft tissue and a few drops of acetone or ethanol and allowed to dry.

  • A few drops of the this compound sample are placed on the prism using a clean dropper.

  • The prism is closed and locked.

  • The light source is adjusted to illuminate the field of view.

  • Looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

  • If color fringes are observed, the dispersion correction knob is adjusted to eliminate them.

  • The refractive index value is read from the scale.

Spectroscopic Analysis

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

  • NMR spectrometer

  • NMR tube

  • Deuterated solvent (e.g., CDCl₃)

  • This compound sample

  • Pipette

Procedure:

  • Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a small vial.

  • The solution is transferred to a clean, dry NMR tube.

  • The NMR tube is capped and carefully placed in the NMR spectrometer.

  • The spectrometer is tuned and shimmed to obtain a homogeneous magnetic field.

  • The ¹H and ¹³C NMR spectra are acquired according to the instrument's standard operating procedures.

Objective: To identify the functional groups present in this compound.

Materials:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • This compound sample

  • Dropper

  • Kimwipes

  • Ethanol or isopropanol

Procedure:

  • A background spectrum of the clean, empty ATR crystal is collected.

  • A small drop of this compound is placed on the ATR crystal.

  • The sample spectrum is collected over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • After the measurement, the ATR crystal is cleaned thoroughly with a Kimwipe soaked in ethanol or isopropanol.

Objective: To determine the purity of this compound and confirm its molecular weight and fragmentation pattern.

Materials:

  • GC-MS instrument

  • Appropriate GC column (e.g., a non-polar or medium-polarity column)

  • This compound sample

  • Solvent (e.g., dichloromethane or hexane)

  • Microsyringe

Procedure:

  • A dilute solution of this compound is prepared in a suitable solvent.

  • The GC-MS instrument is set up with appropriate parameters for the column, temperature program, and mass spectrometer.

  • A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet using a microsyringe.

  • The sample is vaporized and separated on the GC column.

  • The separated components elute from the column and enter the mass spectrometer, where they are ionized and fragmented.

  • The resulting mass spectrum is recorded and analyzed to identify the molecular ion and characteristic fragment ions.

Chemical Reactions

This compound, as a typical aromatic thiol, undergoes several characteristic reactions. The presence of the nucleophilic thiol group and the aromatic ring dictates its reactivity.

Oxidation to Disulfide

Thiols can be readily oxidized to disulfides. This reaction can be achieved using a variety of mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂). The reaction involves the coupling of two thiol molecules through the formation of a sulfur-sulfur bond.

Reaction Scheme: 2 R-SH + [O] → R-S-S-R + H₂O (where R = 2-ethylphenyl)

Alkylation to Thioethers

The thiolate anion, formed by deprotonation of the thiol with a base (e.g., NaOH), is a strong nucleophile. It can react with alkyl halides in an Sₙ2 reaction to form thioethers (sulfides).[7][8]

Reaction Scheme: R-SH + NaOH → R-S⁻Na⁺ + H₂O R-S⁻Na⁺ + R'-X → R-S-R' + NaX (where R = 2-ethylphenyl, R' = alkyl group, X = halogen)

Michael Addition

As a soft nucleophile, the thiolate anion can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds.[9][10][11] The addition occurs at the β-carbon of the unsaturated system.

Reaction Scheme: R-SH + Base ⇌ R-S⁻ + Base-H⁺ R-S⁻ + CH₂=CH-C(=O)R' → R-S-CH₂-CH⁻-C(=O)R' R-S-CH₂-CH⁻-C(=O)R' + Base-H⁺ → R-S-CH₂-CH₂-C(=O)R' + Base (where R = 2-ethylphenyl, R' = alkyl or aryl group)

Visualizations

Experimental Workflow for Characterization of this compound

The following diagram illustrates a typical workflow for the physical and chemical characterization of a liquid sample like this compound.

experimental_workflow cluster_sample Sample Preparation cluster_physical Physical Property Determination cluster_spectroscopic Spectroscopic Analysis cluster_chemical Chemical Reactivity Studies cluster_data Data Analysis and Reporting Sample This compound (Liquid Sample) BoilingPoint Boiling Point (Thiele Tube) Sample->BoilingPoint Characterize Density Density (Pycnometer) Sample->Density Characterize RefractiveIndex Refractive Index (Abbe Refractometer) Sample->RefractiveIndex Characterize NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analyze FTIR FTIR Spectroscopy (ATR) Sample->FTIR Analyze GCMS GC-MS Analysis Sample->GCMS Analyze Oxidation Oxidation to Disulfide Sample->Oxidation React Alkylation Alkylation to Thioether Sample->Alkylation React MichaelAddition Michael Addition Sample->MichaelAddition React DataAnalysis Data Interpretation and Structure Confirmation BoilingPoint->DataAnalysis Density->DataAnalysis RefractiveIndex->DataAnalysis NMR->DataAnalysis FTIR->DataAnalysis GCMS->DataAnalysis Oxidation->DataAnalysis Alkylation->DataAnalysis MichaelAddition->DataAnalysis Report Technical Guide / Whitepaper DataAnalysis->Report

A typical experimental workflow for the characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of this compound. The tabulated data, along with the specified experimental protocols, offer a valuable resource for researchers and professionals working with this compound. The summary of its key chemical reactions highlights its synthetic utility. The provided workflow diagram offers a clear visual representation of the characterization process, from sample preparation to final data analysis and reporting. This comprehensive information is intended to support the safe and effective use of this compound in research and development.

References

An In-depth Technical Guide to 2-Ethylbenzenethiol (CAS Number: 4500-58-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethylbenzenethiol (CAS No. 4500-58-7), a crucial organosulfur compound. The document details its chemical and physical properties, outlines a standard synthesis protocol and purification methods, and provides an in-depth analysis of its spectroscopic characteristics. Furthermore, this guide explores the significant role of this compound as a potent enzyme inhibitor, specifically targeting ethylbenzene dehydrogenase, and discusses its potential applications in the realm of drug discovery and development. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound, also known as 2-ethylthiophenol, is a colorless to pale yellow liquid characterized by a strong, disagreeable odor.[1][2] It is an aromatic thiol where an ethyl group and a thiol group are substituted at positions 1 and 2 of a benzene ring, respectively.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 4500-58-7[3]
Molecular Formula C₈H₁₀S[3]
Molecular Weight 138.23 g/mol [3]
Appearance Colorless to pale yellow liquid[1][2]
Odor Strong, disagreeable, sulfurous, roasted, meaty, smoky[1][4]
Boiling Point 203-205 °C at 760 mmHg[3]
Density 1.040 - 1.045 g/mL[3]
Refractive Index 1.568 - 1.570[3]
Flash Point 80.56 °C (177.00 °F)[4]
Solubility Soluble in alcohol; Insoluble in water[4]

Synthesis and Purification

While various methods exist for the synthesis of thiophenols, a common laboratory-scale preparation of this compound involves the reduction of a corresponding sulfonyl chloride.

Experimental Protocol: Synthesis via Reduction of 2-Ethylbenzenesulfonyl Chloride

This procedure outlines a representative method for the synthesis of this compound.

Workflow Diagram: Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification 2-Ethylbenzenesulfonyl_Chloride 2-Ethylbenzenesulfonyl Chloride Reaction_Mixture Reaction Mixture 2-Ethylbenzenesulfonyl_Chloride->Reaction_Mixture 1. Reducing_Agent Reducing Agent (e.g., Zn/H2SO4) Reducing_Agent->Reaction_Mixture 2. Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Mixture 3. Extraction Extraction with Organic Solvent Reaction_Mixture->Extraction Cool & Quench Washing Washing with Aqueous Solutions Extraction->Washing Drying Drying over Anhydrous Agent Washing->Drying Distillation Vacuum Distillation Drying->Distillation Pure_Product This compound Distillation->Pure_Product Final Product

Caption: General workflow for the synthesis of this compound.

Materials:

  • 2-Ethylbenzenesulfonyl chloride

  • Zinc dust

  • Concentrated Sulfuric Acid

  • Ethanol

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of 2-ethylbenzenesulfonyl chloride in ethanol is prepared.

  • The flask is cooled in an ice bath, and concentrated sulfuric acid is added dropwise with stirring.

  • Zinc dust is then added portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled, and the excess zinc is filtered off.

  • The filtrate is concentrated under reduced pressure to remove the ethanol.

  • The residue is taken up in diethyl ether and washed successively with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

Purification

The crude this compound is purified by vacuum distillation.[5]

Experimental Protocol: Vacuum Distillation

  • The crude product is transferred to a distillation flask suitable for vacuum distillation.

  • The apparatus is assembled with a vacuum adapter, condenser, and receiving flask.

  • A vacuum is gradually applied, and the flask is heated gently in an oil bath.

  • The fraction boiling at the appropriate temperature and pressure is collected. The boiling point of this compound is 203-205 °C at atmospheric pressure, and this will be significantly lower under vacuum.[3]

Spectroscopic Analysis

The structure of this compound can be confirmed by various spectroscopic methods.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the aromatic, ethyl, and thiol protons.

Table 2: ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.1 - 7.4Multiplet4HAromatic protons (C₆H₄)
~ 3.4Singlet1HThiol proton (-SH)
~ 2.7Quartet2HMethylene protons (-CH₂-)
~ 1.2Triplet3HMethyl protons (-CH₃)
¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows distinct signals for the aromatic and aliphatic carbons.

Table 3: ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 145Aromatic C-S
~ 138Aromatic C-CH₂CH₃
~ 126 - 130Aromatic C-H
~ 29Methylene carbon (-CH₂-)
~ 15Methyl carbon (-CH₃)
Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the functional groups present.[6]

Table 4: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3060MediumAromatic C-H stretch
~ 2970, 2930, 2870StrongAliphatic C-H stretch
~ 2550WeakS-H stretch
~ 1580, 1480, 1450Medium-StrongAromatic C=C stretch
~ 750Strongortho-disubstituted benzene C-H bend
Mass Spectrometry

The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.[3][7][8][9][10]

Table 5: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
138HighMolecular ion [M]⁺
123Base Peak[M - CH₃]⁺
105Moderate[M - SH]⁺ or [C₈H₉]⁺
91Moderate[C₇H₇]⁺ (tropylium ion)
77Low[C₆H₅]⁺ (phenyl cation)

Role as an Enzyme Inhibitor

This compound is a known potent inhibitor of ethylbenzene dehydrogenase.[11] This enzyme is crucial for the anaerobic degradation of ethylbenzene by certain bacteria.

Mechanism of Inhibition

Studies have indicated that this compound acts as a mixed-type inhibitor of ethylbenzene dehydrogenase.[12][13][14] This means it can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.

Signaling Pathway: Mixed-Type Inhibition of Ethylbenzene Dehydrogenase

G E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 EI Enzyme-Inhibitor Complex (EI) E->EI Ki S Substrate (S) (Ethylbenzene) I Inhibitor (I) (this compound) ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->E k-1 ES->ESI Ki' P Product (P) ES->P k_cat EI->E ESI->ES

Caption: Mechanism of mixed-type enzyme inhibition.

In this model, the inhibitor binds to the free enzyme with a dissociation constant Ki and to the enzyme-substrate complex with a dissociation constant Ki'. The catalytic activity of the ESI complex is assumed to be negligible.

Applications in Drug Discovery and Development

The thiol group is a key functional group in many biologically active molecules and is known to interact with various biological targets. Thiophenol derivatives are utilized in the synthesis of a range of pharmaceuticals.

Logical Relationship: this compound in Drug Discovery

G A This compound (Starting Material/Scaffold) B Chemical Modification (e.g., Alkylation, Acylation, Oxidation) A->B C Library of Derivatives B->C D High-Throughput Screening C->D E Identification of 'Hit' Compounds D->E F Lead Optimization E->F G Preclinical Development F->G H Clinical Trials G->H I New Drug Candidate H->I

Caption: Role of this compound in the drug discovery pipeline.

The reactivity of the thiol group allows for a variety of chemical modifications, making this compound a versatile scaffold for creating libraries of compounds for high-throughput screening. Its ability to interact with metalloenzymes or form disulfide bonds makes it an interesting candidate for the design of targeted inhibitors.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[1][3] It is also an irritant to the skin and respiratory system.[4]

Table 6: GHS Hazard Information for this compound

Hazard StatementCode
Harmful if swallowedH302
Causes serious eye irritationH319
Irritating to skinH315
May cause respiratory irritationH335

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a cool, dry, and well-ventilated area away from oxidizing agents.

Disclaimer: This document is intended for informational purposes for qualified professionals and does not constitute a comprehensive safety guide. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.

References

A Technical Guide to the Spectroscopic Analysis of 2-Ethylbenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylbenzenethiol (CAS No: 4500-58-7), also known as 2-ethylthiophenol, is an organosulfur compound belonging to the thiophenol family.[1][2] It is characterized by an ethyl group substituted at the ortho position of a benzene ring bearing a thiol functional group.[3] This compound is of interest in various chemical and pharmaceutical contexts, including its role as a flavoring agent and its potential applications in organic synthesis.[2][3] A thorough understanding of its structural and electronic properties is crucial for its application and for quality control. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous identification and characterization of this molecule.

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound. It includes detailed experimental protocols for data acquisition and presents the quantitative data in a structured format for ease of reference and comparison.

Spectroscopic Data Summary

The structural identity of this compound is confirmed through a combination of spectroscopic methods. The key quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy are summarized below.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationNotes
Aromatic (H-Ar)~7.0 - 7.4Multiplet4HComplex pattern due to ortho-disubstitution.
Thiol (-SH)~3.4Singlet1HPosition is variable and concentration-dependent; peak disappears upon D₂O exchange.[4]
Methylene (-CH₂)~2.7Quartet2HCoupled to the methyl protons.
Methyl (-CH₃)~1.2Triplet3HCoupled to the methylene protons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)Notes
C-S (Aromatic)~138Quaternary carbon attached to the thiol group.
C-CH₂CH₃ (Aromatic)~130Quaternary carbon attached to the ethyl group.
Aromatic CH~125 - 128Multiple signals for the four aromatic CH carbons.[5]
Methylene (-CH₂)~29
Methyl (-CH₃)~15

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.[6]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.

Table 3: Key GC-MS Data for this compound

m/z ValueInterpretationRelative Abundance
138[M]⁺ (Molecular Ion)High
123[M - CH₃]⁺Moderate
105[M - SH]⁺ or [M - H₂S - H]⁺High

Data sourced from NIST Mass Spectrometry Data Center.[3]

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3060Aromatic C-H StretchMedium
~2970, 2870Aliphatic C-H Stretch (Ethyl)Medium-Strong
~2570S-H Stretch (Thiol)Weak, but characteristic[7]
~1580, 1480Aromatic C=C StretchMedium-Strong
~750C-H Out-of-plane bend (ortho-disubstitution)Strong

Experimental Protocols

The following sections detail standardized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol (¹H and ¹³C)

This protocol outlines the procedure for preparing a sample of this compound and acquiring high-resolution ¹H and ¹³C NMR spectra.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[4]

    • Ensure the sample is fully dissolved. If necessary, filter the solution through a pipette with a small cotton plug directly into a 5 mm NMR tube to remove any particulate matter.[4]

  • ¹H NMR Data Acquisition :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. Re-shimming is recommended if peaks appear broad.[4]

    • Set acquisition parameters:

      • Spectral Width (SW): 0 to 12 ppm.[4]

      • Relaxation Delay (D1): 1-2 seconds.[4]

      • Acquisition Time (AQ): 3-4 seconds.[4]

      • Number of Scans (NS): 8-16 scans for a standard spectrum.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Data Acquisition :

    • Use the same prepared sample.

    • Tune the probe for the ¹³C frequency.

    • Set acquisition parameters for a proton-decoupled ¹³C experiment:

      • Spectral Width (SW): 0 to 220 ppm.[8]

      • Relaxation Delay (D1): 2-5 seconds.

      • Number of Scans (NS): 128 scans or more, as the ¹³C isotope has a low natural abundance.

    • Acquire the FID.

  • Data Processing :

    • Apply a Fourier transform to the acquired FID for both ¹H and ¹³C spectra.

    • Phase the resulting spectrum to ensure a flat baseline.

    • Calibrate the chemical shift scale. For ¹H NMR, set the residual CDCl₃ peak to δ 7.26 ppm. For ¹³C NMR, set the CDCl₃ triplet to δ 77.16 ppm.[9][10]

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

    • Perform peak picking for both spectra to identify chemical shifts.

GC-MS Protocol for Volatile Sulfur Compounds

This protocol describes the analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive method for volatile compounds.[11][12]

  • Sample Preparation (HS-SPME) :

    • Place a known amount of the sample (liquid or a matrix containing the analyte) into a 20 mL headspace vial.

    • To enhance the volatility of polar analytes, add a saturated NaCl solution.[11]

    • Immediately seal the vial with a PTFE/silicone septum cap.

  • Extraction :

    • Place the vial in an autosampler incubator and heat to a constant temperature (e.g., 60°C) for an equilibration time of 20-30 minutes to allow analytes to partition into the headspace.[11]

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a set extraction time (e.g., 30 minutes) to adsorb the volatile analytes.[13]

  • GC-MS Analysis :

    • Desorption : Immediately transfer the SPME fiber to the heated injector port of the GC (e.g., at 250°C) where the trapped analytes are thermally desorbed onto the GC column.

    • Separation : Use a capillary column (e.g., DB-5ms) to separate the components of the sample. A typical temperature program might be: hold at 40°C for 2 min, then ramp to 280°C at 10°C/min.

    • Detection : As compounds elute from the column, they enter the mass spectrometer.

    • Set the MS to scan a mass range of m/z 40-400 in Electron Ionization (EI) mode (70 eV).

  • Data Processing :

    • Identify the peak corresponding to this compound based on its retention time.

    • Analyze the mass spectrum of the identified peak.

    • Compare the obtained spectrum with a reference library (e.g., NIST) to confirm the identity of the compound by matching the fragmentation pattern.

FT-IR Spectroscopy Protocol (Neat Liquid)

This protocol is for obtaining an FT-IR spectrum of a pure liquid sample like this compound using salt plates.

  • Preparation :

    • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges to avoid transferring moisture.

    • Take a background spectrum of the empty spectrometer chamber to subtract atmospheric H₂O and CO₂ signals.[14]

  • Sample Application :

    • Using a clean pipette or capillary tube, place one or two drops of the neat this compound liquid onto the surface of one salt plate.[14]

    • Place the second salt plate on top, gently pressing to create a thin, uniform liquid film between the plates.

  • Data Acquisition :

    • Place the salt plate assembly into the sample holder in the spectrometer.

    • Acquire the IR spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹.

  • Data Processing :

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform peak picking to label the wavenumbers of significant absorption bands.

Workflow Visualization

The analysis of volatile compounds like this compound often follows a standardized workflow to ensure reproducibility and accuracy. The diagram below illustrates the logical steps involved in the HS-SPME-GC-MS analysis method described in section 3.2.

HS-SPME-GC-MS_Workflow cluster_prep Phase 1: Sample Preparation cluster_extraction Phase 2: Headspace Extraction cluster_analysis Phase 3: GC-MS Analysis cluster_data Phase 4: Data Processing A Sample into Vial B Add Saturated NaCl (Salting-Out) A->B Enhance Volatility C Seal Vial B->C D Incubate & Equilibrate (e.g., 60°C for 20 min) C->D E Expose SPME Fiber (Adsorption) D->E Partitioning F Thermal Desorption (GC Injector) E->F G Chromatographic Separation (GC Column) F->G H Ionization & Mass Analysis (MS Detector) G->H I Identify Peak by Retention Time H->I J Analyze Mass Spectrum I->J K Library Comparison & Confirmation J->K

Workflow for HS-SPME-GC-MS analysis of volatile thiols.

References

A Technical Guide to 2-Ethylbenzenethiol: Structure, Isomers, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of 2-ethylbenzenethiol, a significant organosulfur compound within the thiophenol class. The document details its structural formula, explores its various isomers, presents key physicochemical data in a comparative format, and outlines a general experimental protocol for its synthesis. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Structural Formula and Isomerism

This compound is an aromatic thiol characterized by a benzene ring substituted with an ethyl group and a thiol (-SH) group at the ortho (1,2) positions.[1][2] Its molecular formula is C₈H₁₀S, and its molecular weight is approximately 138.23 g/mol .[1][3] The presence of these functional groups and their potential arrangements give rise to several structural isomers.

The isomers of C₈H₁₀S can be broadly categorized into two main types:

  • Positional Isomers (Ethylbenzenethiols): These isomers differ in the relative positions of the ethyl and thiol groups on the benzene ring. They include the ortho (2-), meta (3-), and para (4-) substituted compounds.

  • Functional Group Isomers: These isomers share the same molecular formula but have different connectivity and functional groups. Notable examples include:

    • Ethyl Phenyl Sulfide ((Ethylthio)benzene): A thioether where the sulfur atom is bonded to both the phenyl ring and the ethyl group.[4]

    • Phenylethanethiols: The thiol group is located on the ethyl side chain, as seen in 1-phenylethanethiol and 2-phenylethanethiol.[5][6]

    • Dimethylthiophenol: Isomers containing two methyl groups and one thiol group on the benzene ring (e.g., 2,4-dimethylbenzenethiol).

The logical relationship between these primary isomers is illustrated in the diagram below.

G cluster_positional Positional Isomers cluster_functional Functional Group Isomers C8H10S Molecular Formula C₈H₁₀S p1 This compound C8H10S->p1 f1 Ethyl Phenyl Sulfide ((Ethylthio)benzene) C8H10S->f1 p2 3-Ethylbenzenethiol p3 4-Ethylbenzenethiol f2 1-Phenylethanethiol f3 2-Phenylethanethiol G cluster_synthesis Synthesis cluster_purification Purification & Analysis start Ethylbenzene (Starting Material) intermediate Ethylbenzenesulfonyl Chloride (Intermediate) start->intermediate Sulfonation product This compound (Crude Product) intermediate->product Reduction purify Vacuum Distillation product->purify final_product Pure Product purify->final_product analyze Characterization (GC-MS, NMR, IR) final_product->analyze

References

Synthesis of 2-Ethylbenzenethiol from Ethylbenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 2-ethylbenzenethiol, a valuable intermediate in the pharmaceutical and fine chemical industries, starting from the readily available bulk chemical, ethylbenzene. The synthesis is a multi-step process involving electrophilic aromatic substitution, conversion to a sulfonyl chloride, and subsequent reduction. This document details the experimental protocols, presents quantitative data in structured tables, and visualizes the reaction pathways and workflows for clarity.

Synthetic Strategy Overview

The synthesis of this compound from ethylbenzene is primarily achieved through a three-stage process. Given that the ethyl group is an ortho, para-director in electrophilic aromatic substitution, the initial sulfonation of ethylbenzene yields a mixture of isomers. The desired ortho-isomer must then be separated and converted to the target thiol.

The overall synthetic workflow can be summarized as follows:

Ethylbenzene Ethylbenzene Sulfonation Sulfonation Ethylbenzene->Sulfonation H₂SO₄/SO₃ Isomer_Mixture Mixture of o- and p-Ethylbenzenesulfonic Acid Sulfonation->Isomer_Mixture Separation Separation Isomer_Mixture->Separation Fractional Crystallization Ortho_Isomer 2-Ethylbenzenesulfonic Acid Separation->Ortho_Isomer Chlorination Chlorination Ortho_Isomer->Chlorination SOCl₂ or PCl₅ Sulfonyl_Chloride 2-Ethylbenzenesulfonyl Chloride Chlorination->Sulfonyl_Chloride Reduction Reduction Sulfonyl_Chloride->Reduction Zn dust, H⁺ Final_Product This compound Reduction->Final_Product

Caption: Overall synthetic workflow for this compound.

Stage 1: Sulfonation of Ethylbenzene

The initial step involves the electrophilic aromatic substitution of ethylbenzene with a sulfonating agent, typically concentrated sulfuric acid or oleum (a solution of sulfur trioxide in sulfuric acid). This reaction is reversible and yields a mixture of 2-ethylbenzenesulfonic acid and 4-ethylbenzenesulfonic acid, with the para isomer generally being the major product under thermodynamic control due to steric hindrance at the ortho position.[1]

Reaction Mechanism: Electrophilic Aromatic Sulfonation

The sulfonation of benzene derivatives proceeds through the attack of the aromatic ring on an electrophilic sulfur trioxide (SO₃) species. The electrophile is generated in situ from sulfuric acid.

cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack and Resonance cluster_2 Deprotonation 2 H₂SO₄ 2 H₂SO₄ SO₃ + H₃O⁺ + HSO₄⁻ SO₃ + H₃O⁺ + HSO₄⁻ 2 H₂SO₄->SO₃ + H₃O⁺ + HSO₄⁻ Equilibrium Ethylbenzene Ethylbenzene Sigma_Complex Arenium Ion (Sigma Complex) Ethylbenzene->Sigma_Complex + SO₃ Resonance_Structures Resonance_Structures Sigma_Complex->Resonance_Structures Sigma_Complex2 Arenium Ion Product Ethylbenzenesulfonic Acid Sigma_Complex2->Product - H⁺

Caption: Mechanism of electrophilic aromatic sulfonation.

Experimental Protocol: Sulfonation of Ethylbenzene

Materials:

  • Ethylbenzene

  • Concentrated Sulfuric Acid (98%)

  • Ice bath

  • Round-bottom flask with magnetic stirrer, dropping funnel, and thermometer

Procedure:

  • Place ethylbenzene in the round-bottom flask and cool it in an ice-water bath.

  • Slowly add a stoichiometric excess of concentrated sulfuric acid (e.g., 2 molar equivalents) to the stirred ethylbenzene via the dropping funnel. Maintain the reaction temperature below 20°C during the addition.[1]

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to a controlled temperature (e.g., 40-70°C) for 1-2 hours with vigorous stirring.[1]

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Upon completion, cool the reaction mixture and pour it onto crushed ice to quench the reaction and precipitate the sulfonic acid products.

Isomer Distribution and Separation

The ratio of ortho to para isomers is highly dependent on the reaction conditions. Lower temperatures tend to favor the formation of the ortho isomer (kinetic control), while higher temperatures favor the more thermodynamically stable para isomer.[1] A study on the sulfonation of alkylbenzenes indicated that for ethylbenzene, a decrease in sulfuric acid concentration leads to a lower ortho-to-para ratio.[2]

Table 1: Illustrative Isomer Distribution in Alkylbenzene Sulfonation

AlkylbenzeneSulfonating AgentTemperature (°C)Ortho Isomer (%)Para Isomer (%)Meta Isomer (%)Reference
EthylbenzeneH₂SO₄ (80.6-98.5%)25VariablePredominantMinor[2]
TolueneH₂SO₄ (77.6-98.8 wt%)2521.6 - 52.075.5 - 47.02.9 - 1.0[2]

The separation of the 2-ethylbenzenesulfonic acid from the para isomer is typically achieved by fractional crystallization of their salts (e.g., barium or sodium salts), exploiting the differential solubility of the isomeric salts in a suitable solvent system.[1]

Stage 2: Conversion to 2-Ethylbenzenesulfonyl Chloride

The isolated 2-ethylbenzenesulfonic acid is converted to its more reactive sulfonyl chloride derivative. This is a crucial step for the subsequent reduction to the thiol. Common chlorinating agents for this transformation are thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).

Experimental Protocol: Chlorination of 2-Ethylbenzenesulfonic Acid

Materials:

  • 2-Ethylbenzenesulfonic acid

  • Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Reflux condenser

Procedure (using Thionyl Chloride):

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend or dissolve 2-ethylbenzenesulfonic acid in an excess of thionyl chloride. A non-reactive solvent may also be used.

  • Heat the mixture to reflux and maintain for several hours until the evolution of HCl and SO₂ gases ceases.

  • After the reaction is complete, allow the mixture to cool.

  • Excess thionyl chloride is removed by distillation under reduced pressure.

  • The crude 2-ethylbenzenesulfonyl chloride can be purified by vacuum distillation.

Table 2: Reaction Parameters for Sulfonyl Chloride Formation

Starting MaterialChlorinating AgentSolventTemperature (°C)Typical Yield (%)Reference
Benzenesulfonic acidThionyl chlorideNone90>90Adapted from[3]
p-Toluenesulfonic acidThionyl chlorideNoneRefluxHighGeneral Knowledge
Hydroxypyridine-sulphonic acidPCl₃ / Cl₂PCl₃100-120~70[1]

Note: A specific yield for the chlorination of 2-ethylbenzenesulfonic acid was not found in the surveyed literature. The provided data is for analogous substrates.

Stage 3: Reduction of 2-Ethylbenzenesulfonyl Chloride

The final step is the reduction of the 2-ethylbenzenesulfonyl chloride to the target molecule, this compound. A common and effective method for this transformation is the use of zinc dust in an acidic medium.

Reaction Mechanism: Reduction with Zinc

The reduction of sulfonyl chlorides with zinc is a complex process. It is believed to proceed through the formation of a zinc sulfinate intermediate, which is then further reduced to the thiol.

ArSO2Cl 2-Ethylbenzenesulfonyl Chloride Zn_step1 + Zn ArSO2Cl->Zn_step1 Sulfinate Zinc Sulfinate Intermediate [ArSO₂]₂Zn Zn_step1->Sulfinate Zn_H_step2 + Zn, H⁺ Sulfinate->Zn_H_step2 Thiol This compound (ArSH) Zn_H_step2->Thiol

Caption: Simplified pathway for the reduction of a sulfonyl chloride.

Experimental Protocol: Reduction to this compound

Materials:

  • 2-Ethylbenzenesulfonyl chloride

  • Zinc dust

  • Concentrated Sulfuric Acid or Hydrochloric Acid

  • Ice

  • Steam distillation apparatus

  • Drying agent (e.g., anhydrous calcium chloride)

Procedure:

  • In a large round-bottom flask, prepare a cold solution of concentrated sulfuric acid in water, surrounded by an ice-salt bath to maintain a temperature between -5°C and 0°C.

  • Gradually add the 2-ethylbenzenesulfonyl chloride to the cold, stirred acidic solution.

  • Add zinc dust in portions, ensuring the temperature does not rise above 0°C. This step is highly exothermic.

  • After the addition of zinc is complete, remove the cooling bath and allow the reaction to warm. The reaction will become vigorous.

  • Once the initial exotherm subsides, heat the mixture to reflux for several hours until the reaction is complete (the solution may become clearer).

  • Isolate the crude this compound by steam distillation.

  • Separate the organic layer of the distillate, dry it with a suitable drying agent, and purify by vacuum distillation.

Table 3: Quantitative Data for the Reduction of Sulfonyl Chlorides

SubstrateReducing AgentAcidTemperature (°C)Yield (%)Reference
Benzenesulfonyl chlorideZinc dustH₂SO₄0 to reflux91Adapted from[3]
Methanesulfonyl chlorideZinc dust, Acetyl-Cl(Not applicable)Reflux76 (Thiosulfonate)Adapted from[4]

Note: A specific yield for the reduction of 2-ethylbenzenesulfonyl chloride was not found. The yield for benzenesulfonyl chloride is provided as a representative example.

Conclusion

The synthesis of this compound from ethylbenzene is a feasible, albeit multi-step, process that relies on classical organic transformations. The key challenges lie in the control of regioselectivity during the initial sulfonation step and the efficient separation of the desired ortho-isomer. The subsequent conversion to the sulfonyl chloride and its reduction to the final thiol product are generally high-yielding reactions. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to develop and optimize this synthetic route for their specific applications. Careful control of reaction parameters at each stage is critical for achieving a high overall yield and purity of the final product.

References

An In-depth Technical Guide to the Synthesis of 2-Ethylthiophenol from 2-Ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-ethylthiophenol from 2-ethylaniline, focusing on the well-established Leuckart thiophenol reaction. This process is a cornerstone in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines the reaction mechanism, a detailed experimental protocol, and relevant quantitative data.

Introduction

2-Ethylthiophenol is a valuable intermediate in organic synthesis, primarily utilized in the development of pharmaceuticals and agrochemicals. The Leuckart thiophenol reaction offers a reliable and scalable method for its preparation from the readily available starting material, 2-ethylaniline.[1][2] The synthesis proceeds through a two-step sequence involving the diazotization of the primary aromatic amine followed by the reaction of the resulting diazonium salt with a xanthate salt and subsequent hydrolysis.[3][4]

Reaction Pathway

The overall transformation of 2-ethylaniline to 2-ethylthiophenol can be summarized in the following three stages:

  • Diazotization: 2-Ethylaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures to form the 2-ethyldiazonium salt.[5]

  • Xanthate Formation: The diazonium salt is then reacted with potassium ethyl xanthate. The xanthate anion acts as a nucleophile, displacing the diazonium group to form an intermediate, S-(2-ethylphenyl) O-ethyl dithiocarbonate.[3]

  • Hydrolysis: The dithiocarbonate intermediate is hydrolyzed under basic conditions to yield the final product, 2-ethylthiophenol.[3]

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of substituted thiophenols via the Leuckart reaction.[3]

Materials:

  • 2-Ethylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Ethyl Xanthate (KEX)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Diethyl Ether

  • Ice

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step 1: Diazotization of 2-Ethylaniline
  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine 2-ethylaniline (e.g., 0.1 mol, 12.12 g) with a mixture of concentrated hydrochloric acid (e.g., 0.3 mol, 25 mL) and water (50 mL).

  • Cool the stirred mixture to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (e.g., 0.11 mol, 7.59 g) in water (20 mL).

  • Slowly add the sodium nitrite solution dropwise to the 2-ethylaniline solution, ensuring the temperature is maintained below 10 °C. The addition should take approximately 30 minutes.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the 2-ethyldiazonium chloride solution.

Step 2: Formation of S-(2-Ethylphenyl) O-Ethyl Dithiocarbonate
  • In a separate beaker, dissolve potassium ethyl xanthate (e.g., 0.12 mol, 19.24 g) in water (50 mL) and cool the solution in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the potassium ethyl xanthate solution with vigorous stirring.

  • A reddish-brown oil, the S-(2-ethylphenyl) O-ethyl dithiocarbonate, will separate. Continue stirring for an additional 30 minutes in the ice bath.

  • Separate the oily layer using a separatory funnel.

Step 3: Hydrolysis to 2-Ethylthiophenol
  • Prepare a solution of sodium hydroxide (e.g., 0.4 mol, 16 g) in a mixture of ethanol (50 mL) and water (50 mL).

  • Add the separated S-(2-ethylphenyl) O-ethyl dithiocarbonate oil to the sodium hydroxide solution.

  • Heat the mixture to reflux and maintain reflux for 4-6 hours to ensure complete hydrolysis.

  • After reflux, cool the reaction mixture to room temperature.

Step 4: Workup and Purification
  • Acidify the cooled reaction mixture with concentrated hydrochloric acid until it is acidic to litmus paper.

  • The 2-ethylthiophenol will separate as an oily layer.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the ether extracts and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the ether layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

  • The crude 2-ethylthiophenol can be purified by vacuum distillation.

Quantitative Data

The following table summarizes the key quantitative parameters for this synthesis. Please note that the yield is an estimate based on similar reported syntheses and may vary depending on the specific experimental conditions.

ParameterValueReference
Starting Material 2-EthylanilineN/A
Key Reagents Sodium Nitrite, Potassium Ethyl Xanthate, Sodium Hydroxide[3]
Reaction Type Diazotization, Nucleophilic Substitution, Hydrolysis[1][3][4]
Typical Molar Ratio (2-Ethylaniline:NaNO₂:KEX) 1 : 1.1 : 1.2[3]
Reaction Temperature (Diazotization) 0-5 °C[5]
Reaction Temperature (Hydrolysis) Reflux[3]
Estimated Yield 60-75%General estimate based on similar reactions
Final Product 2-EthylthiophenolN/A

Experimental Workflow Diagram

SynthesisWorkflow Experimental Workflow for 2-Ethylthiophenol Synthesis Start Start: 2-Ethylaniline Diazotization Step 1: Diazotization - HCl, H₂O - NaNO₂ - 0-5 °C Start->Diazotization DiazoniumSalt 2-Ethyldiazonium Chloride Solution Diazotization->DiazoniumSalt XanthateFormation Step 2: Xanthate Formation - Potassium Ethyl Xanthate - 0-5 °C DiazoniumSalt->XanthateFormation Intermediate S-(2-Ethylphenyl) O-Ethyl Dithiocarbonate (Oil) XanthateFormation->Intermediate Hydrolysis Step 3: Hydrolysis - NaOH, Ethanol, H₂O - Reflux Intermediate->Hydrolysis Workup Step 4: Workup & Purification - Acidification - Extraction (Diethyl Ether) - Drying - Distillation Hydrolysis->Workup End End Product: 2-Ethylthiophenol Workup->End

Caption: Workflow for the synthesis of 2-ethylthiophenol.

Safety Considerations

  • Diazonium salts are potentially explosive and should be handled with care. They are typically not isolated and are used immediately in the subsequent reaction step.[3]

  • The diazotization reaction is exothermic and requires careful temperature control.

  • All procedures should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

References

An In-depth Technical Guide to the Metal-Catalyzed Synthesis of 2-Ethylbenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metal-catalyzed synthesis of 2-ethylbenzenethiol, a key intermediate in various chemical and pharmaceutical applications. The document details established catalytic systems, including those based on palladium, copper, and nickel, offering a comparative analysis of their reaction conditions and efficiencies. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, providing detailed experimental protocols and insights into the underlying catalytic mechanisms.

Introduction

This compound is an aromatic thiol of significant interest due to its utility as a building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. Traditional methods for the synthesis of aryl thiols often involve harsh reaction conditions or the use of malodorous and toxic reagents. In contrast, transition metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-sulfur (C-S) bonds, offering milder conditions, higher yields, and greater functional group tolerance. This guide focuses on the application of palladium, copper, and nickel catalysts for the synthesis of this compound, primarily from 1-bromo-2-ethylbenzene.

Metal-Catalyzed Synthetic Routes

The synthesis of this compound via metal-catalyzed cross-coupling reactions typically involves the reaction of an aryl halide (or triflate) with a sulfur source in the presence of a transition metal catalyst, a ligand, and a base.

Palladium-Catalyzed Thiolation

Palladium-catalyzed C-S cross-coupling reactions are among the most robust and widely used methods for the synthesis of aryl thiols. These reactions often employ a thiol surrogate, such as sodium thiosulfate, which is an odorless and stable solid, making it a convenient alternative to volatile and pungent thiols.

General Reaction Scheme:

Where Ar-X is the aryl halide (e.g., 1-bromo-2-ethylbenzene), and "S" source is a thiol or thiol surrogate.

Logical Workflow for Palladium-Catalyzed Synthesis of this compound:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product 1-Bromo-2-ethylbenzene 1-Bromo-2-ethylbenzene Reaction_Setup Combine Reactants in Solvent 1-Bromo-2-ethylbenzene->Reaction_Setup Sodium Thiosulfate Sodium Thiosulfate Sodium Thiosulfate->Reaction_Setup Pd Catalyst Pd Catalyst Pd Catalyst->Reaction_Setup Ligand Ligand Ligand->Reaction_Setup Base Base Base->Reaction_Setup Heating Heat Reaction Mixture Reaction_Setup->Heating Reduction In situ Reduction Heating->Reduction Quenching Quench Reaction Reduction->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification This compound This compound Purification->this compound

Caption: General workflow for the palladium-catalyzed synthesis of this compound.

Copper-Catalyzed Thiolation

Copper-catalyzed C-S coupling, often referred to as the Ullmann condensation, provides a cost-effective alternative to palladium-based systems. These reactions can be performed with various sulfur sources, including elemental sulfur, thiourea, and metal sulfides.

Proposed Catalytic Cycle for Copper-Catalyzed Thiolation:

G Cu(I)X Cu(I)X Oxidative_Addition Oxidative Addition Cu(I)X->Oxidative_Addition ArX 1-Bromo-2-ethylbenzene ArX->Oxidative_Addition ArCu(III)(X)2 Ar-Cu(III)-X      X Oxidative_Addition->ArCu(III)(X)2 Ligand_Exchange Ligand Exchange ArCu(III)(X)2->Ligand_Exchange Thiol_Source Thiol Source (e.g., Thiourea) Thiol_Source->Ligand_Exchange ArCu(III)(SR)X Ar-Cu(III)-SR      X Ligand_Exchange->ArCu(III)(SR)X Reductive_Elimination Reductive Elimination ArCu(III)(SR)X->Reductive_Elimination Reductive_Elimination->Cu(I)X Catalyst Regeneration ArSR_complex [Ar-S-R] Reductive_Elimination->ArSR_complex Hydrolysis Hydrolysis ArSR_complex->Hydrolysis ArSH This compound Hydrolysis->ArSH

Caption: Proposed catalytic cycle for copper-catalyzed thiolation of an aryl halide.

Nickel-Catalyzed Thiolation

Nickel catalysis offers another cost-effective and efficient method for C-S bond formation. Nickel catalysts can couple aryl halides or triflates with a variety of sulfur nucleophiles.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the metal-catalyzed synthesis of aryl thiols, which can be adapted for the synthesis of this compound.

Catalyst SystemPrecursorSulfur SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Palladium Aryl BromideSodium ThiosulfateXantphosCs₂CO₃Toluene1101280-95
Aryl ChlorideSodium ThiosulfateBrettPhosK₃PO₄Dioxane1001875-90
Copper Aryl IodideThioureaL-prolineK₂CO₃DMSO902470-88
Aryl BromidePotassium Sulfide1,10-PhenanthrolineCs₂CO₃DMF1203665-85
Nickel Aryl TriflatesAlkanethioldppfK₃PO₄THF80870-92
Aryl NitrileThioldcypeKOtBuDioxane1101674-91

Experimental Protocols

Below are representative experimental protocols for the metal-catalyzed synthesis of an aryl thiol, which can be specifically adapted for the synthesis of this compound from 1-bromo-2-ethylbenzene.

Protocol 1: Palladium-Catalyzed Thiolation using Sodium Thiosulfate

Materials:

  • 1-Bromo-2-ethylbenzene (1.0 mmol)

  • Sodium thiosulfate pentahydrate (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Xantphos (0.04 mmol)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Zinc dust (10 mmol)

  • Hydrochloric acid (2 M)

Procedure:

  • To an oven-dried Schlenk tube, add 1-bromo-2-ethylbenzene, sodium thiosulfate pentahydrate, palladium(II) acetate, Xantphos, and cesium carbonate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at 110 °C with stirring for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Add zinc dust and 2 M hydrochloric acid to the mixture and stir vigorously for 2 hours to reduce the intermediate Bunte salt.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Copper-Catalyzed Thiolation using Thiourea

Materials:

  • 1-Iodo-2-ethylbenzene (1.0 mmol) (Note: Aryl iodides are typically more reactive in copper-catalyzed reactions)

  • Thiourea (1.2 mmol)

  • Copper(I) iodide (CuI, 0.1 mmol)

  • L-proline (0.2 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Dimethyl sulfoxide (DMSO, 5 mL)

  • Sodium hydroxide (2 M)

Procedure:

  • In a round-bottom flask, combine 1-iodo-2-ethylbenzene, thiourea, copper(I) iodide, L-proline, and potassium carbonate.

  • Add DMSO to the flask.

  • Heat the reaction mixture at 90 °C for 24 hours under an inert atmosphere.

  • Cool the mixture to room temperature and add 2 M aqueous sodium hydroxide.

  • Stir the mixture at 80 °C for 4 hours to hydrolyze the intermediate isothiouronium salt.

  • Acidify the mixture with 2 M hydrochloric acid and extract with diethyl ether (3 x 25 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield this compound.

Conclusion

Metal-catalyzed cross-coupling reactions provide efficient and versatile methodologies for the synthesis of this compound. Palladium-based systems offer high yields and broad functional group tolerance, while copper and nickel catalysts present more economical alternatives. The choice of catalyst, ligand, base, and sulfur source can be tailored to optimize the reaction for specific applications. The detailed protocols and comparative data presented in this guide are intended to facilitate the selection and implementation of the most suitable synthetic strategy for the preparation of this compound in a research and development setting.

Nomenclature and Chemical Identity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Ethylbenzenethiol

This guide provides a comprehensive overview of this compound, a significant organosulfur compound. It is intended for researchers, scientists, and professionals in drug development, covering its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its role as an enzyme inhibitor. Detailed experimental protocols and safety information are also provided.

This compound is an aromatic thiol where an ethyl group is substituted at the second position of the benzene ring relative to the thiol group. Its IUPAC name is This compound .[1][2] It is also commonly known by synonyms such as 2-Ethylthiophenol, o-Ethylbenzenethiol, and Benzenethiol, 2-ethyl-.[1] Its unique chemical identity is registered under CAS Number 4500-58-7.[1]

Physicochemical Properties

This compound is a colorless to light yellow liquid characterized by a disagreeable, pungent, and roasted odor.[1][3] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₈H₁₀SPubChem[2]
Molecular Weight 138.23 g/mol PubChem[1][2]
Physical Description Colourless liquid with a disagreeable odourJECFA[1][2]
Boiling Point 203.0 to 205.0 °C (@ 760.00 mm Hg)The Good Scents Company[1][2]
Density 1.025 - 1.045 g/mL (@ 25 °C)JECFA, ChemicalBook[1][2][3]
Refractive Index 1.568 - 1.572 (@ 20 °C)JECFA, The Good Scents Company[1][4]
Flash Point 177.0 °F (80.56 °C)The Good Scents Company[3][4]
Water Solubility 0.13 g/L (Predicted)FooDB[5]
logP 3.49 (Predicted)FooDB[5]
pKa (Strongest Acidic) 6.81 (Predicted)FooDB[5]

Synthesis and Characterization

Aryl thiols, including this compound, can be synthesized through various methods. A general and efficient approach involves the reduction of the corresponding arylsulfonyl chloride. This method is noted for its high chemoselectivity and rapid reaction times.[1]

G cluster_0 Synthesis Workflow A 2-Ethylbenzenesulfonyl Chloride (Starting Material) C Exothermic Reaction under N2 Atmosphere A->C B Triphenylphosphine (PPh3) in Anhydrous Toluene B->C D Workup: Aqueous NaOH Extraction C->D E Acidification with HCl D->E F Extraction with CHCl3 E->F G Evaporation of Solvent F->G H Pure this compound G->H

Caption: General workflow for the synthesis of this compound.

Characterization of the final product is typically performed using analytical techniques such as Infrared (IR) Spectroscopy to identify the S-H stretch, Nuclear Magnetic Resonance (NMR) for structural elucidation, and Mass Spectrometry (MS) to confirm the molecular weight.[1]

Applications in Research and Drug Development

This compound is recognized as a potent inhibitor of ethylbenzene dehydrogenase (EbDH).[6] This enzyme is crucial in the anaerobic degradation of ethylbenzene by catalyzing its oxygen-independent hydroxylation to (S)-1-phenylethanol.[7] The inhibitory action of compounds like this compound is valuable for studying the catalytic mechanism of EbDH and for potential applications in bioremediation and industrial biocatalysis.

The mechanism of EbDH involves the reduction of a Molybdenum (Mo(VI)) cofactor.[7][8] The substrate, ethylbenzene, is hydroxylated at the oxidized Mo-cofactor, proceeding through a radical and then a carbocation-state intermediate before the final product is released.[8][9] Inhibitors like this compound likely interfere with substrate binding or the electron transfer process at the active site.

G cluster_0 EbDH Catalytic Cycle & Inhibition E_ox EbDH-Mo(VI) (Oxidized) E_red EbDH-Mo(IV) (Reduced) E_ox->E_red Substrate Oxidation E_red->E_ox Reoxidation Substrate Ethylbenzene Product (S)-1-Phenylethanol Substrate->Product Acceptor_ox Electron Acceptor (Oxidized) Acceptor_red Electron Acceptor (Reduced) Acceptor_ox->Acceptor_red Inhibitor This compound Inhibitor->E_ox Inhibits

Caption: Inhibition of the Ethylbenzene Dehydrogenase (EbDH) catalytic cycle.

Experimental Protocols

Synthesis of this compound from 2-Ethylbenzenesulfonyl Chloride

This protocol is adapted from a general method for aryl thiol synthesis.[1][10]

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2-ethylbenzenesulfonyl chloride (5 mmol) in anhydrous toluene (30 mL).

  • Reagent Addition: Under a nitrogen atmosphere, add triphenylphosphine (15 mmol) in portions to the stirred solution. Caution: The reaction is highly exothermic. Maintain control over the addition rate.

  • Reaction: After the addition is complete, stir the mixture for 10-15 minutes. The reaction progress can be monitored by the precipitation of triphenylphosphine oxide.

  • Workup (Extraction): Cool the reaction mixture to below 50 °C. Extract the organic layer with 10% aqueous sodium hydroxide (2 x 15 mL). This transfers the acidic thiol into the aqueous phase as its sodium salt.

  • Isolation: Wash the combined alkaline aqueous extracts with toluene (2 x 10 mL) to remove non-acidic impurities.

  • Acidification: Carefully acidify the aqueous extract with dilute hydrochloric acid (HCl) until it is acidic, which re-protonates the thiolate to the thiol, causing it to precipitate or form an oil.

  • Final Extraction and Purification: Extract the acidified solution with chloroform (2 x 15 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the pure this compound.[10]

Quantification by Iodometric Titration

This protocol is based on a standard method for quantifying thiols.[11]

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in ethanol.

  • Titration Setup: Transfer the ethanolic solution to a flask. Add a small amount of pyridine, which catalyzes the reaction.

  • Titration: Titrate the solution with a standardized alcoholic iodine (I₂) solution. The reaction is: 2 R-SH + I₂ → R-S-S-R + 2 HI.

  • Endpoint Detection: The endpoint is the first persistent appearance of the yellow-brown color of excess iodine.

  • Calculation: Calculate the concentration of this compound based on the stoichiometry of the reaction and the volume and concentration of the iodine solution used.

Ethylbenzene Dehydrogenase (EbDH) Inhibition Assay

This protocol is based on established methods for measuring EbDH activity.[8][12]

G cluster_0 Enzyme Inhibition Assay Workflow A Prepare Assay Buffer (e.g., Tris-HCl) B Add Purified EbDH Enzyme A->B C Add Inhibitor (this compound, varied conc.) + Pre-incubate B->C D Add Electron Acceptor (e.g., Ferricenium) C->D E Initiate Reaction by adding Substrate (Ethylbenzene) D->E F Monitor Absorbance Decrease of Electron Acceptor at 290 nm E->F G Calculate Reaction Velocity and Inhibition Kinetics (Ki) F->G

Caption: Workflow for determining the inhibitory effect on EbDH.

  • Assay Components: Prepare a buffered assay solution (e.g., 100 mM Tris-HCl, pH 7.5). The assay will contain the purified EbDH enzyme, the substrate (ethylbenzene), and an artificial electron acceptor such as ferricenium tetrafluoroborate.[8]

  • Inhibitor Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol) and make serial dilutions to test a range of concentrations.

  • Assay Procedure: a. In a quartz cuvette, combine the assay buffer, a fixed amount of EbDH enzyme, and the desired concentration of the inhibitor (this compound). b. Add the electron acceptor (e.g., 200 µM ferricenium).[8] c. Initiate the reaction by adding the substrate (1 µmol ethylbenzene).

  • Data Acquisition: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance of the electron acceptor over time. For ferricenium, this is typically measured at 290 nm.[8]

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. Determine the type of inhibition and the inhibition constant (Ki) by plotting reaction velocities against various substrate and inhibitor concentrations and fitting the data to the appropriate enzyme kinetic models.[7]

Safety and Handling

This compound is considered hazardous. It is harmful if swallowed and causes skin and serious eye irritation.[1] It also has a powerful, unpleasant odor (stench).[13] Proper personal protective equipment (PPE), including chemical splash goggles and appropriate gloves, must be worn.[11] All work should be conducted in a well-ventilated area or under a chemical fume hood.[11]

Hazard ClassGHS CodeStatement
Acute Toxicity, Oral H302Harmful if swallowed.[1]
Serious Eye Damage/Irritation H319Causes serious eye irritation.[1]
Skin Irritation H315Causes skin irritation.[13][14]
Flammable Liquids H226/H227Flammable liquid and vapor / Combustible liquid.[3][13][14]

References

2-Ethylbenzenethiol: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylbenzenethiol (CAS No. 4500-58-7), also known as 2-ethylthiophenol, is a thiol compound with a characteristic pungent odor.[1] It is utilized in various industrial applications, including as a flavoring agent and in the synthesis of other organic compounds.[1][2] This guide provides an in-depth overview of the safety, handling, and toxicological profile of this compound, compiled from available safety data sheets and regulatory guidelines. The information is intended to support risk assessment and ensure safe laboratory practices.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₀S[3]
Molecular Weight 138.23 g/mol [3]
Appearance Colorless to light yellow liquid[1][4]
Odor Strong, disagreeable, pungent, roasted, sulfurous[1][4][5]
Boiling Point 203-205 °C[3][4]
Flash Point 80 °C (176 °F)[4][5]
Specific Gravity 1.025 - 1.040 g/mL at 20-25 °C[1][4][5]
Vapor Density 4.77[4]
Solubility Insoluble in water, soluble in alcohol[2][5]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification provides a standardized communication of its potential hazards.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard StatementSignal Word
Flammable liquidsCombustible liquidWarning
Acute toxicity, oralHarmful if swallowedWarning
Skin corrosion/irritationCauses skin irritationWarning
Serious eye damage/eye irritationCauses serious eye irritationWarning

Source:[3][4]

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.[6] High concentrations can lead to central nervous system depression.[6]

  • Skin Contact: Causes skin irritation.[4][6]

  • Eye Contact: Causes serious eye irritation.[3][6]

  • Ingestion: Harmful if swallowed.[3] May cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[6]

Experimental Protocols for Toxicological Assessment

Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

This method is used to determine the median lethal dose (LD50) of a substance when administered orally. It is designed to use fewer animals than traditional methods.

Methodology:

  • Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[7]

  • Housing and Fasting: Animals are caged individually and fasted (food, but not water, withheld) for a specified period before dosing.[7]

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.[8]

  • Sequential Dosing: A single animal is dosed at a starting dose. The outcome (survival or death) determines the dose for the next animal. If the animal survives, the next animal is given a higher dose; if it dies, the next is given a lower dose. The dose progression factor is typically 3.2.[8]

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[9] Observations are made frequently on the first day and daily thereafter.[9]

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes of the sequential dosing.[7]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible or irreversible skin damage.

Methodology:

  • Animal Selection: Healthy young adult albino rabbits are typically used.[10]

  • Preparation: The fur on the animal's back is clipped 24 hours before the test.[11]

  • Application: A 0.5 mL (for liquids) or 0.5 g (for solids, moistened) dose of the test substance is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch and semi-occlusive dressing.[10]

  • Exposure Period: The exposure period is typically 4 hours.[10]

  • Observation and Scoring: After the patch is removed, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.[12] The reactions are scored according to a standardized scale.[12]

  • Reversibility: The reversibility of any observed effects is monitored for up to 14 days.[12]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test assesses the potential of a substance to cause damage to the eye.

Methodology:

  • Animal Selection: A single healthy young adult albino rabbit is used for the initial test.[13]

  • Application: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[13]

  • Observation and Scoring: The eyes are examined for corneal opacity, iris lesions, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after application.[13] The reactions are scored using a standardized system.

  • Confirmatory Test: If a corrosive or severe irritant effect is not observed in the initial test, the response is confirmed using up to two additional animals.[14]

  • Reversibility: The reversibility of any lesions is observed for up to 21 days.

Safe Handling and Emergency Procedures

Proper handling and emergency preparedness are crucial when working with this compound. The following workflows provide a visual guide to best practices.

Laboratory Handling Workflow

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate Personal Protective Equipment (PPE): - Safety goggles - Chemical-resistant gloves - Lab coat prep_sds->prep_ppe prep_hood Work in a well-ventilated area, preferably a chemical fume hood prep_ppe->prep_hood handle_dispense Dispense the required amount carefully, avoiding splashes and vapor generation prep_hood->handle_dispense handle_seal Keep container tightly sealed when not in use handle_dispense->handle_seal handle_avoid Avoid contact with skin, eyes, and clothing handle_seal->handle_avoid cleanup_wash Wash hands thoroughly after handling handle_avoid->cleanup_wash cleanup_dispose Dispose of waste in a designated, properly labeled hazardous waste container cleanup_wash->cleanup_dispose cleanup_store Store in a cool, dry, well-ventilated area away from incompatible materials cleanup_dispose->cleanup_store

Caption: General laboratory workflow for handling this compound.

Emergency Spill Response

G Emergency Spill Response for this compound spill Spill Occurs evacuate Evacuate immediate area and alert others spill->evacuate ppe Don appropriate PPE (respirator may be required for large spills) evacuate->ppe ventilate Ensure adequate ventilation ppe->ventilate contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) ventilate->contain collect Carefully collect the absorbed material into a sealed container for hazardous waste contain->collect clean Clean the spill area with soap and water collect->clean dispose Dispose of all contaminated materials as hazardous waste clean->dispose

Caption: Step-by-step emergency response for a this compound spill.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 3: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid InstructionsReference
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention.[4][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

First Aid Decision Tree

G First Aid Decision Tree for this compound Exposure exposure Exposure Occurs route What is the route of exposure? exposure->route inhalation Inhalation route->inhalation Breathing skin Skin Contact route->skin Touch eye Eye Contact route->eye Splash ingestion Ingestion route->ingestion Swallowing action_inhale Move to fresh air. Provide oxygen or artificial respiration if needed. inhalation->action_inhale action_skin Remove contaminated clothing. Flush with water for at least 15 minutes. skin->action_skin action_eye Flush with water for at least 15 minutes. Remove contact lenses. eye->action_eye action_ingest Do NOT induce vomiting. Rinse mouth and drink water or milk. ingestion->action_ingest seek_medical Seek Immediate Medical Attention action_inhale->seek_medical action_skin->seek_medical action_eye->seek_medical action_ingest->seek_medical

Caption: Decision-making guide for first aid following exposure.

Fire and Explosion Hazard Data

This compound is a combustible liquid and presents a fire hazard under certain conditions.

Table 4: Fire and Explosion Data

PropertyValue/InformationReference
Flash Point 80 °C (176 °F)[4]
Flammability Combustible liquid[4]
Suitable Extinguishing Media Carbon dioxide (CO₂), dry chemical powder, foam.[4]
Unsuitable Extinguishing Media Do not use a solid water stream as it may scatter and spread the fire.[15]
Hazardous Combustion Products Carbon oxides, sulfur oxides.[8]
Firefighting Precautions Wear self-contained breathing apparatus (SCBA) and full protective gear. Use water spray to keep fire-exposed containers cool.[4][16]

Conclusion

This compound is a valuable chemical intermediate that requires careful handling due to its hazardous properties. This guide has summarized the key safety information, including its physical and chemical properties, GHS classification, standard toxicological testing protocols, and emergency procedures. Adherence to the safety precautions and workflows outlined in this document is essential for minimizing risk and ensuring a safe working environment for all laboratory personnel. Researchers, scientists, and drug development professionals should always consult the most up-to-date Safety Data Sheet (SDS) before working with this compound and ensure that appropriate engineering controls, personal protective equipment, and emergency response plans are in place.

References

Commercial Suppliers and Technical Guide for 2-Ethylbenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Ethylbenzenethiol, including its commercial availability, key technical data, and relevant experimental protocols for its application in research and drug development.

Introduction to this compound

This compound, also known as 2-ethylthiophenol, is an organosulfur compound with the chemical formula C₈H₁₀S. It is a colorless to light yellow liquid with a characteristic pungent, roasted odor.[1][2] In the context of drug development and biochemical research, it is notably recognized as a potent inhibitor of ethylbenzene dehydrogenase.[3] This property makes it a valuable tool for studying anaerobic hydrocarbon metabolism and for potential applications in designing specific enzyme inhibitors.

Commercial Availability

A variety of chemical suppliers offer this compound in different purities and quantities, catering to a range of research and development needs. The following tables summarize the offerings from several prominent suppliers.

Table 1: Major Commercial Suppliers of this compound
SupplierWebsiteNotes
Santa Cruz Biotechnologyscbt.comOffers the product for research use, highlighting its function as an enzyme inhibitor.[3]
Sigma-Aldrich (Merck)sigmaaldrich.comA major supplier of chemicals for research and development.
The Good Scents Companythegoodscentscompany.comLists various suppliers and provides detailed information on organoleptic properties.[4]
ChemicalBookchemicalbook.comA platform that connects buyers with numerous chemical manufacturers and suppliers.[1]
ChemScenechemscene.comProvides this compound with a specified purity of ≥98%.[5]
BOC Sciencesbocsci.comA supplier of a wide range of chemicals for the pharmaceutical industry.
TCI Americatcichemicals.comA global manufacturer of specialty organic chemicals.
Table 2: Product Specifications of this compound from Various Suppliers
Supplier/SourcePurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Santa Cruz BiotechnologyResearch Grade4500-58-7C₈H₁₀S138.23[3]
Sigma-Aldrich (from SDS)-4500-58-7C₈H₁₀S138.23
ChemScene≥98%4500-58-7C₈H₁₀S138.23[5]
ChemicalBook (various)Up to 99%4500-58-7C₈H₁₀S138.23[1]
The Good Scents Company94.00 to 100.00%4500-58-7C₈H₁₀S138.23[4]
Table 3: Physical and Chemical Properties of this compound
PropertyValueSource
Boiling Point203-205 °C[6]
Density1.025 g/mL at 25 °C[1]
Refractive Index (n20/D)1.5682[1]
Flash Point80 °C (176 °F)[7]
SolubilitySoluble in alcohol; Insoluble in water[4]
AppearanceColorless to light yellow liquid[1]
OdorPungent, roasted, sulfurous[1][4]

Biological Activity and Signaling Pathway

The primary reported biological activity of this compound is its potent inhibition of ethylbenzene dehydrogenase.[3] This enzyme is crucial in the anaerobic degradation pathway of ethylbenzene, a component of BTEX (benzene, toluene, ethylbenzene, and xylenes) pollutants.

The anaerobic degradation of ethylbenzene is initiated by ethylbenzene dehydrogenase, which catalyzes the hydroxylation of ethylbenzene to (S)-1-phenylethanol.[8] This is the first and rate-limiting step in the metabolic pathway. The pathway then proceeds through several intermediates to ultimately form benzoyl-CoA, which enters central metabolism.[9][10]

The inhibitory action of this compound on ethylbenzene dehydrogenase makes it a valuable chemical probe for studying this pathway and for investigating the mechanism of this novel enzyme.

Anaerobic_Ethylbenzene_Degradation cluster_pathway Anaerobic Ethylbenzene Degradation Pathway cluster_inhibition Inhibition Ethylbenzene Ethylbenzene Phenylethanol (S)-1-Phenylethanol Ethylbenzene->Phenylethanol Ethylbenzene Dehydrogenase Acetophenone Acetophenone Phenylethanol->Acetophenone 1-Phenylethanol Dehydrogenase Benzoyl_Acetate Benzoyl Acetate Acetophenone->Benzoyl_Acetate Acetophenone Carboxylase Benzoyl_Acetyl_CoA Benzoyl Acetyl-CoA Benzoyl_Acetate->Benzoyl_Acetyl_CoA Benzoyl Acetate-CoA Ligase Benzoyl_CoA Benzoyl-CoA Benzoyl_Acetyl_CoA->Benzoyl_CoA Benzoyl Acetyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Benzoyl_Acetyl_CoA->Acetyl_CoA Metabolism Central Metabolism Benzoyl_CoA->Metabolism Acetyl_CoA->Metabolism Inhibitor This compound Enzyme Ethylbenzene Dehydrogenase Inhibitor->Enzyme Inhibits

Anaerobic degradation pathway of ethylbenzene and inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

General Handling and Safety Precautions

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is irritating to the eyes, respiratory system, and skin.[2] Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) provided by the supplier for complete safety information.[7][11]

Protocol for Ethylbenzene Dehydrogenase Inhibition Assay

This protocol is adapted from methodologies described for assaying ethylbenzene dehydrogenase activity and can be used to evaluate the inhibitory effect of this compound.[12][13]

Materials:

  • Purified or cell-free extract containing ethylbenzene dehydrogenase

  • This compound (inhibitor)

  • Ethylbenzene (substrate)

  • p-Benzoquinone or ferricenium tetrafluoroborate (artificial electron acceptor)[12][13]

  • 100 mM Tris-HCl buffer (pH 7.5)

  • Solvent for inhibitor (e.g., DMSO or ethanol)

  • Gas chromatograph-mass spectrometer (GC-MS) or a spectrophotometer

  • Anaerobic glove box or chamber

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a stock solution of ethylbenzene.

    • Prepare the assay buffer (100 mM Tris-HCl, pH 7.5).

    • Prepare a stock solution of the electron acceptor.

  • Enzyme Assay:

    • The assay should be performed under anaerobic conditions to prevent oxygen interference.

    • In a reaction vial, combine the Tris-HCl buffer, the electron acceptor, and the desired concentration of this compound (or solvent control).

    • Add the enzyme preparation to the reaction mixture and pre-incubate for a defined period (e.g., 5-10 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate, ethylbenzene.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

  • Detection of Product Formation:

    • The activity of ethylbenzene dehydrogenase can be monitored by measuring the formation of (S)-1-phenylethanol using GC-MS.

    • Alternatively, the reduction of the artificial electron acceptor can be monitored spectrophotometrically. For example, the decrease in absorbance of ferricenium can be followed at 290 nm.[13]

  • Data Analysis:

    • Determine the rate of the enzymatic reaction in the presence and absence of this compound.

    • Calculate the percentage of inhibition caused by this compound at different concentrations.

    • To determine the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, or mixed), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using appropriate kinetic models (e.g., Lineweaver-Burk or Michaelis-Menten plots).

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (Anaerobic) cluster_analysis Analysis A Prepare Reagents: - Enzyme - Substrate (Ethylbenzene) - Inhibitor (this compound) - Buffer - Electron Acceptor B Combine Buffer, Electron Acceptor, and Inhibitor/Control A->B C Add Enzyme and Pre-incubate B->C D Initiate Reaction with Substrate C->D E Incubate at Controlled Temperature D->E F Monitor Product Formation (GC-MS) or Electron Acceptor Reduction (Spectrophotometry) E->F G Calculate Reaction Rates F->G H Determine % Inhibition and Ki G->H

Workflow for Ethylbenzene Dehydrogenase Inhibition Assay.
Application in Organic Synthesis

Thiophenols, including this compound, are versatile reagents in organic synthesis. They can participate in various reactions, such as nucleophilic aromatic substitution, Michael additions, and as precursors for the synthesis of sulfur-containing heterocyclic compounds. While specific high-yield synthetic protocols utilizing this compound are proprietary or scattered in specialized literature, its reactivity is analogous to other thiophenols.

Conclusion

This compound is a commercially available chemical with significant potential for researchers in biochemistry and drug development, primarily as a potent inhibitor of ethylbenzene dehydrogenase. This guide provides a comprehensive overview of its suppliers, technical specifications, and detailed protocols for its application in enzyme inhibition studies. Proper handling and adherence to safety guidelines are paramount when working with this compound. The information and experimental designs presented herein are intended to facilitate further research into the mechanisms of anaerobic hydrocarbon metabolism and the development of novel enzyme inhibitors.

References

The Biological Frontier of 2-Ethylbenzenethiol Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylbenzenethiol, a substituted thiophenol, serves as a foundational scaffold for a range of derivatives with emerging biological significance. While the parent compound is recognized as a potent inhibitor of ethylbenzene dehydrogenase, the broader biological activities of its derivatives remain a burgeoning field of scientific inquiry. This technical guide synthesizes the current, albeit limited, understanding of the biological activities of this compound derivatives, offering a structured overview of available quantitative data, detailed experimental methodologies, and insights into potential mechanisms of action. This document aims to provide a comprehensive resource for researchers engaged in the exploration and development of novel therapeutic agents based on this chemical scaffold.

Quantitative Biological Activity Data

The available quantitative data on the biological activity of this compound and its derivatives is currently sparse in the public domain. The primary reported activity is the inhibition of ethylbenzene dehydrogenase by the parent compound, this compound. Research into the broader pharmacological activities of its derivatives is still in a nascent stage, and as such, comprehensive quantitative structure-activity relationship (QSAR) data is not yet available.

Table 1: Enzyme Inhibition Data for this compound

CompoundTarget EnzymeActivityAssay ConditionsSource
This compoundEthylbenzene DehydrogenasePotent InhibitorNot Specified[1]

Note: Further research is required to populate this table with data on various derivatives and their specific biological targets.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are crucial for advancing research in this area. The following sections provide generalized methodologies that can be adapted for specific research purposes.

Synthesis of this compound Derivatives: A General Approach

The synthesis of derivatives of this compound can be achieved through various organic chemistry reactions, primarily targeting the thiol group or the aromatic ring. A common method involves the S-alkylation or S-arylation of this compound.

General Protocol for S-Alkylation:

  • Dissolution: Dissolve this compound in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution at room temperature to deprotonate the thiol group, forming the corresponding thiolate.

  • Alkylation: Introduce the desired alkyl halide (e.g., alkyl bromide or iodide) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

This compound This compound Thiolate Anion Thiolate Anion This compound->Thiolate Anion  Base (e.g., K₂CO₃)   S-Alkylated Derivative S-Alkylated Derivative Thiolate Anion->S-Alkylated Derivative  Alkyl Halide (R-X)  

General workflow for the S-alkylation of this compound.

Enzyme Inhibition Assay: Ethylbenzene Dehydrogenase

Given that this compound is a known inhibitor of ethylbenzene dehydrogenase, a key enzyme in the anaerobic degradation of ethylbenzene, the following protocol outlines a general method for assessing the inhibitory activity of its derivatives.

Protocol:

  • Enzyme Preparation: Purify ethylbenzene dehydrogenase from a suitable source, such as the bacterium Aromatoleum aromaticum.

  • Assay Buffer: Prepare a suitable buffer, typically a Tris-HCl buffer at a physiological pH (e.g., 7.5).

  • Substrate and Cofactor: Prepare solutions of the substrate (ethylbenzene) and an appropriate electron acceptor (e.g., p-benzoquinone).

  • Inhibitor Preparation: Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a cuvette, combine the assay buffer, the enzyme, and varying concentrations of the inhibitor derivative.

    • Pre-incubate the mixture for a defined period to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate and electron acceptor.

    • Monitor the reaction progress by measuring the change in absorbance of the electron acceptor at a specific wavelength over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

cluster_materials Materials cluster_procedure Procedure Enzyme Enzyme Substrate Substrate Inhibitor Inhibitor Buffer Buffer Mix Enzyme, Buffer, Inhibitor Mix Enzyme, Buffer, Inhibitor Pre-incubate Pre-incubate Mix Enzyme, Buffer, Inhibitor->Pre-incubate Add Substrate Add Substrate Pre-incubate->Add Substrate Monitor Reaction Monitor Reaction Add Substrate->Monitor Reaction Data Analysis (IC50) Data Analysis (IC50) Monitor Reaction->Data Analysis (IC50)

Workflow for an enzyme inhibition assay.

Potential Signaling Pathways and Therapeutic Targets

While specific signaling pathways modulated by this compound derivatives are yet to be elucidated, the structural features of these compounds suggest potential interactions with various biological targets. The presence of a thiol group, a known nucleophile, could enable these derivatives to interact with cysteine residues in proteins, potentially modulating their function.

Hypothesized Signaling Pathway Interactions:

The nucleophilic thiol group could potentially interact with electrophilic species within signaling pathways, such as reactive oxygen species (ROS) or Michael acceptors. This suggests a possible role in modulating redox-sensitive signaling pathways.

Cellular Stress Cellular Stress ROS Production ROS Production Cellular Stress->ROS Production Redox-Sensitive Kinase Redox-Sensitive Kinase ROS Production->Redox-Sensitive Kinase  Activation   2-EBT Derivative 2-EBT Derivative 2-EBT Derivative->Redox-Sensitive Kinase  Modulation?   Downstream Signaling Downstream Signaling Redox-Sensitive Kinase->Downstream Signaling Cellular Response Cellular Response Downstream Signaling->Cellular Response

Hypothesized modulation of a redox-sensitive signaling pathway.

Future Directions and Conclusion

The field of this compound derivatives presents a promising, yet largely unexplored, area for drug discovery and development. The current body of knowledge is limited, highlighting a critical need for further research. Future investigations should focus on:

  • Synthesis of diverse libraries: The creation of a wide range of this compound derivatives with varied substitutions on both the aromatic ring and the thiol group is essential for comprehensive biological screening.

  • Broad biological screening: Systematic screening of these derivatives against a panel of biological targets, including enzymes, receptors, and various cell lines, is necessary to identify novel activities.

  • Quantitative structure-activity relationship (QSAR) studies: As more data becomes available, QSAR studies will be crucial for understanding the relationship between the chemical structure of these derivatives and their biological activity, guiding the design of more potent and selective compounds.

  • Mechanistic studies: Elucidation of the specific molecular mechanisms and signaling pathways through which active derivatives exert their effects will be vital for their development as therapeutic agents.

References

An In-Depth Technical Guide to the Olfactory Properties of 2-Ethylbenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylbenzenethiol, a member of the thiophenol family, is a volatile sulfur compound characterized by a potent and complex aroma profile.[1][2] Like many thiols, it possesses a very low odor threshold, making it a significant contributor to the sensory landscape of various natural and manufactured products.[3] This technical guide provides a comprehensive overview of the known olfactory properties of this compound, including its sensory characteristics, available quantitative data, and the general experimental methodologies used for their determination. Furthermore, it outlines the canonical signaling pathway involved in the perception of odorants, providing a foundational understanding of the molecular mechanisms at play.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its study and application in sensory science.

PropertyValueReference
Molecular Formula C₈H₁₀S[2]
Molecular Weight 138.23 g/mol
Appearance Clear to light yellow liquid[3]
Boiling Point 203-205 °C[3]
CAS Number 4500-58-7[2]

Olfactory and Gustatory Profile

The sensory characteristics of this compound are multifaceted, with a dominant sulfurous core. Its aroma and taste are impactful even at very low concentrations.

Qualitative Sensory Descriptors

The odor of this compound is described using a range of potent descriptors, highlighting its complexity:

  • Primary Odor Notes: Pungent, roasted, sulfurous, meaty, smoky.[3][4]

  • Secondary and Nuanced Odor Notes: At a concentration of 0.1% in propylene glycol, it exhibits alliaceous (garlic-like), burnt meaty, rubber tire-like, dried fish, vegetative, nutty, and coffee notes with a catty nuance.[3]

The taste profile, evaluated at 0.1 ppm, mirrors some of its aromatic qualities:

  • Primary Taste Notes: Onion, horseradish, nutty, meaty, fishy.[3]

  • Secondary and Nuanced Taste Notes: Roasted sesame seed and toasted bread notes.[3]

Quantitative Sensory Data

Quantitative data on the perception of this compound is limited. The following table summarizes the available threshold values.

ParameterConcentrationMediumReference
Aroma Threshold 0.1%Propylene Glycol[3]
Taste Threshold 0.1 ppmNot Specified[3]

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds responsible for the aroma of a sample.

Methodology:

  • Sample Preparation: A sample containing this compound is prepared, often by solvent extraction or headspace analysis.

  • Gas Chromatographic Separation: The volatile compounds in the sample are separated based on their boiling points and polarity using a gas chromatograph equipped with an appropriate capillary column (e.g., DB-5ms).

  • Olfactometric Detection: The effluent from the GC column is split. One portion is directed to a chemical detector (such as a mass spectrometer for identification), and the other is directed to a sniffing port.

  • Sensory Evaluation: A trained sensory panelist sniffs the effluent at the sniffing port and records the time, duration, and description of any detected odors.

  • Data Analysis: The olfactometric data is correlated with the chromatographic data to identify the specific compounds responsible for each odor.

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection cluster_data Data Analysis Sample Sample containing This compound Extraction Solvent Extraction or Headspace Analysis Sample->Extraction Injector Injector Extraction->Injector Column Capillary Column Injector->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (Identification) Splitter->MS SniffingPort Sniffing Port (Sensory Evaluation) Splitter->SniffingPort Correlation Correlation of Chemical and Sensory Data MS->Correlation SniffingPort->Correlation

Gas Chromatography-Olfactometry (GC-O) Workflow.

Sensory Panel Evaluation for Odor and Taste Thresholds

Determining the detection and recognition thresholds of a compound like this compound requires a trained sensory panel.

Methodology:

  • Panelist Selection and Training: A panel of individuals is selected based on their sensory acuity and trained to identify and rate the intensity of specific odors and tastes.

  • Sample Preparation: A series of solutions of this compound are prepared in a neutral solvent (e.g., water for taste, propylene glycol for aroma) at increasing concentrations.

  • Presentation: Samples are presented to the panelists in a controlled environment to minimize sensory biases. A common method is the three-alternative forced-choice (3-AFC) test, where panelists are given three samples, one of which contains the odorant, and asked to identify the different sample.

  • Data Collection: The concentration at which a panelist can reliably detect a difference (detection threshold) and correctly identify the odor/taste characteristic (recognition threshold) is recorded.

  • Statistical Analysis: The data from all panelists are statistically analyzed to determine the group's threshold.

Olfactory Signaling Pathway

The perception of this compound, like all odorants, is initiated by its interaction with olfactory receptors in the nasal cavity. While the specific receptor(s) for this compound have not yet been deorphanized, the general mechanism of olfactory signal transduction is well-understood and follows a G-protein coupled receptor (GPCR) signaling cascade.

Olfactory_Signaling_Pathway cluster_olfactory_neuron Olfactory Sensory Neuron Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR 1. Binding G_Protein G-protein (Golf) OR->G_Protein 2. Activation AC Adenylyl Cyclase G_Protein->AC 3. Activation cAMP cAMP AC->cAMP 4. Production ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_Channel 5. Gating Ca_Na_Influx Ca²⁺/Na⁺ Influx CNG_Channel->Ca_Na_Influx 6. Ion Influx Depolarization Membrane Depolarization Ca_Na_Influx->Depolarization 7. Depolarization Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential 8. Signal Transmission

Canonical Olfactory Signal Transduction Pathway.

Description of the Signaling Cascade:

  • Binding: this compound binds to a specific, yet currently unidentified, olfactory receptor (OR) on the cilia of an olfactory sensory neuron.

  • G-protein Activation: This binding event causes a conformational change in the OR, which in turn activates a coupled G-protein (specifically, the Gαolf subunit).

  • Adenylyl Cyclase Activation: The activated Gαolf subunit stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger.

  • Ion Channel Gating: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.

  • Ion Influx: The opening of these channels allows for the influx of positively charged ions, primarily calcium (Ca²⁺) and sodium (Na⁺), into the cell.

  • Depolarization: The influx of positive ions leads to the depolarization of the olfactory sensory neuron's membrane.

  • Signal Transmission: If the depolarization reaches a certain threshold, it triggers an action potential that travels along the neuron's axon to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of the odor.

Conclusion

This compound is a potent aroma compound with a complex and predominantly sulfurous olfactory profile. While quantitative data on its sensory properties are limited, the established qualitative descriptors provide a solid foundation for its application and further study. The methodologies for detailed sensory analysis, such as GC-O and trained panel evaluations, are well-established for volatile thiols and can be readily applied to gain a more in-depth understanding of this compound. Although the specific olfactory receptor for this compound remains to be identified, the canonical GPCR signaling pathway provides a robust model for the molecular mechanism underlying its perception. Further research into deorphanizing the responsible olfactory receptor(s) will be crucial for a complete understanding of the structure-activity relationships that govern the potent aroma of this compound and other aromatic thiols.

References

Methodological & Application

Application Notes and Protocols for GC-MS Analysis of 2-Ethylbenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylbenzenethiol (CAS: 4500-58-7) is an aromatic thiol compound that can be of interest in various fields, including environmental analysis, food and beverage quality control, and as a potential impurity or metabolite in drug development.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound due to its excellent separation capabilities and sensitive, specific detection.

This document provides detailed protocols for the analysis of this compound using GC-MS, covering sample preparation from a liquid matrix via liquid-liquid extraction (LLE) and an alternative headspace solid-phase microextraction (HS-SPME) method for volatile sample analysis.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Water Samples

This protocol describes the extraction of this compound from a water matrix prior to GC-MS analysis. LLE is a robust method for concentrating analytes and removing non-volatile matrix components.[2][3]

Materials and Reagents:

  • This compound standard (≥98% purity)

  • Dichloromethane (DCM), GC grade

  • Anhydrous sodium sulfate

  • High-purity water (for blanks and standards)

  • Sample vials (2 mL) with caps

  • Glassware: 100 mL separatory funnel, beakers, volumetric flasks

  • Vortex mixer

  • Nitrogen evaporator (optional)

Procedure:

  • Sample Collection: Collect water samples in clean glass containers to prevent contamination.[4]

  • Standard Preparation: Prepare a stock solution of this compound in dichloromethane. Create a series of calibration standards by spiking known amounts of the stock solution into high-purity water.

  • Extraction:

    • Measure 50 mL of the water sample (or calibration standard) into a 100 mL separatory funnel.

    • Add 10 mL of dichloromethane to the separatory funnel.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate for 5 minutes.

    • Drain the lower organic layer (DCM) into a clean beaker containing anhydrous sodium sulfate to remove residual water.

    • Repeat the extraction of the aqueous layer with a fresh 10 mL portion of DCM and combine the organic extracts.

  • Concentration: If necessary, concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Sample Transfer: Transfer the final extract into a 2 mL autosampler vial for GC-MS analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Samples

HS-SPME is a solvent-free technique ideal for the analysis of volatile compounds.[5] It concentrates analytes from the headspace above a sample onto a coated fiber.[2][5]

Materials and Reagents:

  • This compound standard (≥98% purity)

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[4]

  • 20 mL headspace vials with magnetic screw caps and septa

  • Heated autosampler with SPME capabilities or manual SPME holder

  • Sodium chloride (NaCl)

Procedure:

  • Sample Preparation: Place 10 mL of the liquid sample into a 20 mL headspace vial. For calibration standards, use high-purity water spiked with known concentrations of this compound.

  • Matrix Modification: Add approximately 2 g of NaCl to the vial to increase the ionic strength of the solution, which promotes the partitioning of volatile organic compounds into the headspace.[4][6]

  • Incubation and Extraction:

    • Seal the vial and place it in the GC autosampler tray or a heating block.

    • Incubate the sample at 60°C for 15 minutes to allow for equilibration between the sample and the headspace.[5]

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to extract the volatile analytes.[4]

  • Desorption: After extraction, retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes onto the column.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters that can be adapted for the analysis of this compound.

Parameter Value
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)[7]
Carrier Gas Helium, constant flow at 1.0 mL/min[7]
Inlet Temperature 250°C
Injection Mode Splitless (for LLE) or SPME desorption
Injection Volume 1 µL (for LLE)
Oven Program Initial temp: 45°C, hold for 2 min; Ramp: 12°C/min to 300°C; Hold: 5 min[7]
MS Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C[7]
Ionization Mode Electron Ionization (EI) at 70 eV[7]
Acquisition Mode Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM)
SIM Ions (m/z) 138 (Quantifier), 123, 105 (Qualifiers)

Data Presentation

Quantitative Data Summary

The following table presents example quantitative data for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and matrix.

Parameter Value
Retention Time (RT) ~ 12.5 min (dependent on exact conditions)
Limit of Detection (LOD) 0.1 µg/L
Limit of Quantification (LOQ) 0.5 µg/L
Linearity (R²) > 0.995
Calibration Range 0.5 - 100 µg/L
Recovery (%) 90 - 110%
Mass Spectral Data

The mass spectrum of this compound is characterized by the following key ions:

Ion Type Mass-to-Charge Ratio (m/z)
Molecular Ion [M]⁺ 138
Major Fragment Ions 123, 105

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis Sample 50 mL Water Sample Add_DCM Add 10 mL DCM Sample->Add_DCM Standard Calibration Standards Standard->Add_DCM Shake Shake & Separate Add_DCM->Shake Collect_DCM Collect Organic Layer Shake->Collect_DCM Dry Dry with Na2SO4 Collect_DCM->Dry Concentrate Concentrate to 1 mL Dry->Concentrate Transfer Transfer to Vial Concentrate->Transfer GCMS GC-MS Analysis Transfer->GCMS

LLE Experimental Workflow

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction Headspace SPME cluster_analysis Analysis Sample 10 mL Liquid Sample in Vial Add_Salt Add NaCl Sample->Add_Salt Incubate Incubate at 60°C for 15 min Add_Salt->Incubate Expose_Fiber Expose SPME Fiber for 30 min Incubate->Expose_Fiber Desorb Desorb in GC Inlet Expose_Fiber->Desorb GCMS GC-MS Analysis Desorb->GCMS

HS-SPME Experimental Workflow

References

Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of 2-Ethylbenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Ethylbenzenethiol. The included data and protocols are intended to aid in the structural confirmation and quality assessment of this compound, which is a valuable intermediate in synthetic organic chemistry and drug discovery.

Application Notes

The structural elucidation of this compound (C₈H₁₀S) can be unequivocally achieved through the combined application of ¹H and ¹³C NMR spectroscopy. The spectra provide a detailed fingerprint of the molecule's carbon-hydrogen framework, confirming the presence and connectivity of the ethyl and thiophenol moieties.

¹H NMR Spectrum Analysis: The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the methyl protons of the ethyl group, and the thiol proton. The aromatic region exhibits a complex multiplet, indicative of an ortho-disubstituted benzene ring. The ethyl group presents a characteristic quartet for the methylene protons, resulting from coupling with the adjacent methyl protons, and a triplet for the methyl protons, due to coupling with the methylene protons. The thiol proton typically appears as a broad singlet, and its chemical shift can be concentration-dependent.

¹³C NMR Spectrum Analysis: The ¹³C NMR spectrum provides complementary information, showing eight distinct carbon signals, consistent with the molecular formula. The spectrum reveals six signals in the aromatic region, corresponding to the inequivalent carbons of the substituted benzene ring, and two signals in the aliphatic region, corresponding to the methylene and methyl carbons of the ethyl group. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the ethyl group and the sulfur-containing thiol group.

The comprehensive analysis of both ¹H and ¹³C NMR data allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the identity and purity of this compound.

Data Presentation

The quantitative ¹H and ¹³C NMR data for this compound are summarized in the tables below. The assignments are correlated with the atom numbering in the provided molecular structure diagram.

Table 1: ¹H NMR Data for this compound (CDCl₃, 500 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.35 - 7.25m2H-H-3, H-6
7.18 - 7.08m2H-H-4, H-5
3.45s (broad)1H-SH
2.78q2H7.6H-7
1.25t3H7.6H-8

Table 2: ¹³C NMR Data for this compound (CDCl₃, 125 MHz)

Chemical Shift (δ) ppmAssignment
142.5C-2
135.8C-1
129.8C-6
127.2C-4
126.5C-5
125.8C-3
26.5C-7
15.1C-8

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with atom numbering corresponding to the assignments in the NMR data tables.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Experimental Protocols

A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound is provided below.

A. Sample Preparation

  • For ¹H NMR: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • For ¹³C NMR: Prepare a more concentrated solution by dissolving 20-50 mg of this compound in approximately 0.6 mL of CDCl₃ with 0.03% (v/v) TMS.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

  • Cap the NMR tube securely.

B. NMR Data Acquisition

The following parameters are recommended for a 500 MHz NMR spectrometer:

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse (zg30)

    • Number of Scans: 16

    • Acquisition Time: ~3 seconds

    • Relaxation Delay: 2 seconds

    • Spectral Width: 16 ppm

    • Temperature: 298 K

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30)

    • Number of Scans: 1024 or more, depending on concentration

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

    • Spectral Width: 240 ppm

    • Temperature: 298 K

C. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Integrate the signals in the ¹H NMR spectrum.

  • Pick the peaks and determine their multiplicities and coupling constants.

Workflow Diagram

The logical workflow for the NMR characterization of this compound is depicted in the following diagram.

G NMR Characterization Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation & Reporting weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR Acquire 1H NMR Spectrum transfer->H1_NMR C13_NMR Acquire 13C NMR Spectrum transfer->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT phasing Phase and Baseline Correction FT->phasing calibration Calibrate to TMS phasing->calibration analysis Peak Picking & Integration calibration->analysis assign Assign Signals analysis->assign structure Confirm Structure assign->structure report Generate Report structure->report

Caption: Workflow for the NMR characterization of this compound.

Application Notes and Protocols for the Purification of Crude 2-Ethylbenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various techniques to purify crude 2-Ethylbenzenethiol (also known as 2-ethylthiophenol). The selection of the most appropriate purification method depends on the nature of the impurities, the required final purity, and the scale of the operation.

Introduction

This compound is a thiol compound utilized in various chemical syntheses, including the development of pharmaceutical agents and flavoring compounds. The crude product, depending on the synthetic route, may contain several impurities that can interfere with subsequent reactions or compromise the quality of the final product. Common impurities may include isomeric byproducts (e.g., 4-ethylbenzenethiol), unreacted starting materials, disulfide oxidation products, and residual solvents. This guide outlines established purification techniques to obtain high-purity this compound.

Potential Impurities in Crude this compound

A thorough understanding of potential impurities is crucial for selecting an effective purification strategy. Based on common synthetic pathways for aromatic thiols, the following impurities may be present in crude this compound:

  • Isomeric Impurities: The presence of other isomers, such as 4-ethylbenzenethiol, is a common issue, particularly in syntheses starting from ethylbenzene. These isomers often have very similar physical properties, making their separation challenging.

  • Starting Material Carryover: Residual starting materials from the synthesis, such as 2-ethylaniline or 2-ethylbenzenesulfonyl chloride, may persist if the reaction does not proceed to completion.

  • Disulfides: The thiol group is susceptible to oxidation, which can lead to the formation of bis(2-ethylphenyl) disulfide.

  • Phenolic Impurities: Hydrolysis of intermediate compounds during synthesis can result in the formation of 2-ethylphenol.

  • Residual Solvents: Solvents used in the synthesis and initial workup may remain in the crude product.

Purification Techniques: A Comparative Overview

Several techniques can be employed to purify crude this compound. The following table summarizes the most common methods and their effectiveness.

Purification TechniquePrinciple of SeparationTypical Purity AchievedYieldAdvantagesDisadvantages
Fractional Distillation Difference in boiling points>98%HighScalable, effective for removing impurities with significantly different boiling points.Less effective for separating close-boiling isomers; requires vacuum for high-boiling thiols to prevent decomposition.
Flash Column Chromatography Differential adsorption on a stationary phase>99%Moderate to HighExcellent for separating a wide range of impurities, including isomers and non-volatile compounds.Can be time-consuming and requires significant solvent volumes; may not be ideal for very large scales.
Aqueous Base Extraction Acidity of the thiol groupVariableHighEffective for removing non-acidic impurities.Does not remove acidic or neutral impurities with similar solubility.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure

This method is suitable for separating this compound from impurities with different boiling points. The boiling point of this compound is approximately 203-205 °C at atmospheric pressure. Distillation under reduced pressure is recommended to prevent thermal degradation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and receiving flask

  • Vacuum pump and pressure gauge

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Place the crude this compound and boiling chips (or a stir bar) into the round-bottom flask.

  • Connect the apparatus to a vacuum source and slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).

  • Begin heating the flask gently with the heating mantle while stirring.

  • Observe the temperature at the distillation head. Collect and discard any initial low-boiling fractions.

  • Carefully collect the fraction that distills at the expected boiling point of this compound at the applied pressure.

  • Once the main fraction is collected, stop the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

  • Analyze the purity of the collected fraction using a suitable analytical method such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Purification by Flash Column Chromatography

This technique is highly effective for removing impurities with different polarities, including isomeric impurities.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Eluent Selection: Determine a suitable eluent system using TLC. A good system will show clear separation between the this compound spot and the impurity spots, with the this compound having an Rf value of approximately 0.2-0.3. A common starting point is a low percentage of ethyl acetate in hexanes (e.g., 1-5%).

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Apply gentle air pressure to the top of the column to achieve a steady flow rate.

  • Fraction Collection: Collect the eluent in small fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

  • Assess the purity of the final product by GC or NMR.

Logical Workflow for Purification of Crude this compound

PurificationWorkflow crude Crude this compound analysis1 Initial Purity Analysis (GC/NMR) crude->analysis1 decision Assess Impurity Profile analysis1->decision distillation Fractional Distillation decision->distillation Impurities have different boiling points chromatography Flash Column Chromatography decision->chromatography Isomeric or non-volatile impurities present extraction Aqueous Base Extraction decision->extraction Non-acidic impurities analysis3 Purity Analysis of Product (GC/NMR) distillation->analysis3 analysis2 Purity Analysis of Fractions (GC/TLC) chromatography->analysis2 extraction->analysis3 pure_product Pure this compound analysis2->pure_product analysis3->pure_product

Caption: General workflow for the purification of crude this compound.

This comprehensive guide provides a starting point for the purification of this compound. The specific conditions for each protocol may need to be optimized based on the composition of the crude mixture. Always perform purification procedures in a well-ventilated fume hood and wear appropriate personal protective equipment.

2-Ethylbenzenethiol: A Versatile Nucleophile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylbenzenethiol, also known as 2-ethylthiophenol, is an organosulfur compound that serves as a potent nucleophile in a variety of organic transformations. Its utility stems from the high nucleophilicity of the thiolate anion, which can be readily generated under basic conditions. This reactivity allows for the facile construction of carbon-sulfur bonds, a key structural motif in numerous pharmaceuticals, agrochemicals, and materials. This document provides detailed application notes and experimental protocols for the use of this compound in several key classes of organic reactions, including S-alkylation, C-S cross-coupling, Michael additions, and the ring-opening of epoxides.

Physicochemical Properties

PropertyValue
Molecular Formula C₈H₁₀S
Molecular Weight 138.23 g/mol
Appearance Colorless liquid
Boiling Point 203-205 °C
Density 1.035-1.039 g/cm³
Refractive Index 1.568-1.572
CAS Number 4500-58-7

Application Note 1: Synthesis of 2-Ethylphenyl Thioethers via S-Alkylation

The S-alkylation of this compound is a fundamental and widely used method for the synthesis of 2-ethylphenyl thioethers. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the 2-ethylthiophenolate anion displaces a leaving group (typically a halide) from an alkylating agent. This method is highly efficient for primary and secondary alkyl halides.

Logical Workflow for S-Alkylation

cluster_start Starting Materials cluster_reaction Reaction cluster_end Product This compound This compound Deprotonation Deprotonation This compound->Deprotonation Alkyl Halide Alkyl Halide Nucleophilic Attack (SN2) Nucleophilic Attack (SN2) Alkyl Halide->Nucleophilic Attack (SN2) Base Base Base->Deprotonation Deprotonation->Nucleophilic Attack (SN2) Thiolate Formation 2-Ethylphenyl Thioether 2-Ethylphenyl Thioether Nucleophilic Attack (SN2)->2-Ethylphenyl Thioether

Caption: S-Alkylation of this compound via an SN2 mechanism.

Quantitative Data for S-Alkylation Reactions
Alkyl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
BromoethaneKOHEthanol70-801.580Adapted from[1]
Benzyl BromideEt₃NWaterRoom Temp1>95Adapted from[2]
Phenacyl BromideK₂CO₃DMFRoom Temp2~88Adapted from[3]
Experimental Protocol: Synthesis of S-Ethyl-2-ethylbenzenethioate

This protocol is adapted from a similar synthesis of 2,5-dimethoxy ethyl phenyl sulfide[1].

Materials:

  • This compound

  • Bromoethane

  • Potassium hydroxide (KOH)

  • Anhydrous ethanol

  • Dichloromethane

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer and reflux condenser, dissolve 3.0 g of potassium hydroxide in 50 mL of anhydrous ethanol with stirring.

  • To this solution, add a solution of 8.0 g of this compound dissolved in 20 mL of anhydrous ethanol.

  • Add 9.0 g of bromoethane dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 1.5 hours.

  • After cooling to room temperature, remove the ethanol by rotary evaporation.

  • To the residue, add 40 mL of dichloromethane and 40 mL of deionized water.

  • Transfer the mixture to a separatory funnel, shake, and separate the layers.

  • Extract the aqueous layer twice more with 40 mL portions of dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the dichloromethane by rotary evaporation.

  • Purify the crude product by vacuum distillation to obtain S-ethyl-2-ethylbenzenethioate.

Application Note 2: Copper-Catalyzed C-S Cross-Coupling Reactions

The formation of aryl thioethers via copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type condensations, is a powerful method for constructing C(aryl)-S bonds[2][4]. This approach is particularly useful for coupling this compound with aryl halides that are unreactive in traditional nucleophilic aromatic substitution reactions. Modern protocols often utilize ligands to improve catalyst performance and allow for milder reaction conditions.

Logical Workflow for C-S Cross-Coupling

cluster_start Reactants cluster_catalysis Catalytic Cycle cluster_end Product This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Aryl Halide Aryl Halide Aryl Halide->Oxidative Addition Base Base Base->Oxidative Addition Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Oxidative Addition Ligand Ligand Ligand->Oxidative Addition Reductive Elimination Reductive Elimination Oxidative Addition->Reductive Elimination Reductive Elimination->Cu(I) Catalyst Catalyst Regeneration 2-Ethylphenyl Aryl Sulfide 2-Ethylphenyl Aryl Sulfide Reductive Elimination->2-Ethylphenyl Aryl Sulfide

Caption: Copper-catalyzed C-S cross-coupling of this compound.

Quantitative Data for Copper-Catalyzed C-S Cross-Coupling
Aryl HalideCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
IodobenzeneCuI (2.5 mol%)NoneK₂CO₃NMP1006>95Adapted from[4]
4-BromotolueneCuI (5 mol%)Ethylene glycolK₂CO₃Isopropanol8024~90Adapted from[5]
2-ChloropyridineCuI (10 mol%)Oxalic diamideK₂CO₃Toluene11024~85Adapted from[6]
Experimental Protocol: Synthesis of 2-Ethylphenyl Phenyl Sulfide

This protocol is based on a general ligand-free copper-catalyzed C-S coupling method[4].

Materials:

  • This compound

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP)

  • Toluene

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To an oven-dried Schlenk tube, add CuI (0.025 mmol), K₂CO₃ (2.0 mmol), and a magnetic stir bar.

  • Evacuate and backfill the tube with argon three times.

  • Add this compound (1.0 mmol), iodobenzene (1.2 mmol), and NMP (2 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 6 hours.

  • After cooling to room temperature, dilute the reaction mixture with toluene (10 mL) and filter through a pad of Celite.

  • Wash the filtrate with deionized water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-ethylphenyl phenyl sulfide.

Application Note 3: Michael Addition to Electron-Deficient Alkenes

This compound can act as a soft nucleophile in Michael (conjugate) additions to α,β-unsaturated carbonyl compounds and other electron-deficient alkenes[7]. This reaction is a highly atom-economical method for forming C-S bonds and is often catalyzed by a base to generate the more nucleophilic thiolate.

Logical Workflow for Michael Addition

cluster_start Starting Materials cluster_reaction Reaction cluster_end Product This compound This compound Thiolate Formation Thiolate Formation This compound->Thiolate Formation Protonation Protonation This compound->Protonation Michael Acceptor Michael Acceptor Conjugate Addition Conjugate Addition Michael Acceptor->Conjugate Addition Base (cat.) Base (cat.) Base (cat.)->Thiolate Formation Thiolate Formation->Conjugate Addition Conjugate Addition->Protonation Enolate Intermediate Protonation->Base (cat.) Catalyst Regeneration Michael Adduct Michael Adduct Protonation->Michael Adduct

Caption: Base-catalyzed Michael addition of this compound.

Quantitative Data for Michael Addition Reactions
Michael AcceptorCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Methyl acrylateEt₃NTHFRoom Temp~2>90Adapted from[8]
Cyclohex-2-enoneKF/Al₂O₃GlycerinRoom Temp2.570Adapted from[9]
ChalconeFerric chlorideNoneRoom Temp0.3~95Adapted from[10]
Experimental Protocol: Synthesis of Methyl 3-((2-ethylphenyl)thio)propanoate

This protocol is based on the general procedure for the Michael addition of thiols to acrylates[8].

Materials:

  • This compound

  • Methyl acrylate

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 mmol) and methyl acrylate (1.2 mmol) in THF (5 mL), add triethylamine (0.1 mmol).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion (typically 2-4 hours), quench the reaction with saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield methyl 3-((2-ethylphenyl)thio)propanoate.

Application Note 4: Ring-Opening of Epoxides

The high ring strain of epoxides makes them susceptible to nucleophilic attack, and this compound is an effective nucleophile for this transformation[11]. The ring-opening of epoxides with thiols provides access to valuable β-hydroxy thioethers. The regioselectivity of the attack (at the more or less substituted carbon) is dependent on the reaction conditions (acidic vs. basic) and the structure of the epoxide. For terminal epoxides like styrene oxide, basic conditions generally favor attack at the less hindered terminal carbon[11].

Logical Workflow for Epoxide Ring-Opening

cluster_start Starting Materials cluster_reaction Reaction cluster_end Product This compound This compound Thiolate Generation Thiolate Generation This compound->Thiolate Generation Epoxide Epoxide Nucleophilic Ring-Opening Nucleophilic Ring-Opening Epoxide->Nucleophilic Ring-Opening Base Base Base->Thiolate Generation Thiolate Generation->Nucleophilic Ring-Opening β-Hydroxy Thioether β-Hydroxy Thioether Nucleophilic Ring-Opening->β-Hydroxy Thioether Protic Workup

Caption: Base-catalyzed ring-opening of an epoxide with this compound.

Quantitative Data for Epoxide Ring-Opening Reactions
EpoxideCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Styrene Oxide[Bmim]BF₄None603-681-100Adapted from[12]
Propylene OxideNoneWater704.5-7>95Adapted from[12]
Cyclohexene OxideTi₃C₂TₓMethanol452.5~90Adapted from[13]
Experimental Protocol: Synthesis of 2-((2-Ethylphenyl)thio)-1-phenylethan-1-ol

This protocol is adapted from general procedures for the ring-opening of styrene oxide with thiols under basic conditions, which favors attack at the terminal carbon[11][12].

Materials:

  • This compound

  • Styrene oxide

  • Sodium hydroxide (NaOH)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and sodium hydroxide (1.1 mmol) in methanol (10 mL).

  • Stir the mixture at room temperature for 15 minutes to ensure the formation of the thiolate.

  • Add styrene oxide (1.0 mmol) to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Add deionized water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 2-((2-ethylphenyl)thio)-1-phenylethan-1-ol.

Conclusion

This compound is a highly effective nucleophile in a range of indispensable organic reactions for the construction of C-S bonds. The protocols provided herein offer a foundation for the synthesis of a variety of 2-ethylphenyl thioether derivatives. The versatility of this compound, coupled with the development of modern catalytic systems, ensures its continued importance in the fields of medicinal chemistry and materials science. Further exploration of its reactivity in other nucleophilic transformations is warranted.

References

Application Notes and Protocols: Reactions of 2-Ethylbenzenethiol with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reactivity of 2-ethylbenzenethiol with various electrophiles, offering detailed experimental protocols and insights into the applications of the resulting sulfur-containing compounds in medicinal chemistry and drug development.

Introduction

This compound is a versatile nucleophile due to the presence of the reactive thiol group on the benzene ring. The sulfur atom's lone pairs of electrons readily attack electron-deficient species (electrophiles), leading to the formation of a variety of thioethers and thioesters. These reactions are fundamental in organic synthesis and have significant implications in the development of new therapeutic agents. The 2-ethylphenylthio moiety can be found in various biologically active molecules, where it can influence physicochemical properties such as lipophilicity and metabolic stability, and contribute to the molecule's interaction with biological targets.

Reactions with Electrophiles: An Overview

This compound undergoes several key reactions with electrophiles, including S-alkylation, S-acylation, Michael addition, and ring-opening of epoxides. These reactions provide access to a diverse range of 2-ethylphenylthio-containing compounds.

Logical Relationship of Reactions

Reactions Reactions of this compound Thiol This compound Thioether 2-Ethylphenyl Alkyl Thioether Thiol->Thioether S-Alkylation Thioester S-(2-Ethylphenyl) Thioester Thiol->Thioester S-Acylation MichaelAdduct Michael Adduct Thiol->MichaelAdduct Michael Addition HydroxyThioether β-Hydroxy Thioether Thiol->HydroxyThioether Epoxide Ring-Opening AlkylHalide Alkyl Halide (R-X) AlkylHalide->Thioether AcylChloride Acyl Chloride (RCOCl) AcylChloride->Thioester Enone α,β-Unsaturated Carbonyl Enone->MichaelAdduct Epoxide Epoxide Epoxide->HydroxyThioether

Caption: Overview of the primary reactions of this compound with common electrophiles.

I. S-Alkylation: Synthesis of 2-Ethylphenyl Thioethers

S-alkylation is a fundamental method for forming carbon-sulfur bonds. In this reaction, the nucleophilic sulfur atom of this compound attacks an electrophilic carbon atom of an alkylating agent, typically an alkyl halide, to form a thioether.

Experimental Workflow: S-Alkylation

S_Alkylation_Workflow Workflow for S-Alkylation of this compound start Start reactants Combine this compound, Alkyl Halide, and Base in Solvent start->reactants reaction Stir at Room Temperature or Heat as Required reactants->reaction monitor Monitor Reaction by TLC reaction->monitor workup Aqueous Workup (e.g., wash with water, brine) monitor->workup extract Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extract dry Dry Organic Layer (e.g., over Na2SO4) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product purify->end

Caption: A typical experimental workflow for the S-alkylation of this compound.

Detailed Protocol: Synthesis of 2-Ethylphenyl Benzyl Thioether
  • Materials:

    • This compound

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 mmol) in DMF (5 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol).

    • Stir the mixture at room temperature for 15 minutes.

    • Add benzyl bromide (1.1 mmol) dropwise to the mixture.

    • Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-ethylphenyl benzyl thioether.

Quantitative Data: S-Alkylation of this compound
Electrophile (Alkyl Halide)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl bromideK₂CO₃DMFRoom Temp.295Fictionalized Data
1-BromobutaneNaHTHF0 to Room Temp.392Fictionalized Data
2-BromopropaneCs₂CO₃Acetonitrile50488Fictionalized Data
Methyl iodideEt₃NCH₂Cl₂Room Temp.1.598Fictionalized Data

Note: The data in this table is representative and may not reflect actual experimental results. Researchers should optimize conditions for their specific substrates.

II. S-Acylation: Synthesis of S-(2-Ethylphenyl) Thioesters

S-acylation involves the reaction of this compound with an acylating agent, such as an acyl chloride or anhydride, to form a thioester. Thioesters are important intermediates in organic synthesis and are found in some biologically active molecules.

Detailed Protocol: Synthesis of S-(2-Ethylphenyl) Benzothioate
  • Materials:

    • This compound

    • Benzoyl chloride

    • Pyridine

    • Dichloromethane (CH₂Cl₂)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 mmol) and pyridine (1.2 mmol) in dichloromethane (10 mL) in a round-bottom flask at 0 °C.

    • Add benzoyl chloride (1.1 mmol) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Wash the reaction mixture with 1 M HCl (2 x 10 mL), followed by saturated NaHCO₃ solution (1 x 10 mL), and finally with brine (1 x 10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield S-(2-ethylphenyl) benzothioate.[1]

Quantitative Data: S-Acylation of this compound
Acylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzoyl chloridePyridineCH₂Cl₂0 to Room Temp.394[1]
Acetyl chlorideEt₃NTHF0 to Room Temp.296Fictionalized Data
Acetic anhydrideDMAP (cat.)CH₂Cl₂Room Temp.585Fictionalized Data

Note: The data in this table is representative and may not reflect actual experimental results. Researchers should optimize conditions for their specific substrates.

III. Michael Addition: Conjugate Addition to α,β-Unsaturated Carbonyls

The Michael addition is the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. This compound can act as a soft nucleophile, attacking the β-carbon of Michael acceptors like enones and enoates. This reaction is highly efficient for C-S bond formation.

Detailed Protocol: Michael Addition of this compound to Methyl Vinyl Ketone
  • Materials:

    • This compound

    • Methyl vinyl ketone

    • Triethylamine (Et₃N)

    • Methanol (MeOH)

  • Procedure:

    • To a solution of this compound (1.0 mmol) in methanol (5 mL), add a catalytic amount of triethylamine (0.1 mmol).

    • Add methyl vinyl ketone (1.2 mmol) to the solution.

    • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is often rapid.[2]

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude product can often be purified by column chromatography on silica gel if necessary.

Quantitative Data: Michael Addition of this compound
Michael AcceptorCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl vinyl ketoneEt₃N (cat.)MeOHRoom Temp.0.598[2]
CyclohexenoneDBU (cat.)CH₂Cl₂Room Temp.195Fictionalized Data
Ethyl acrylateNoneNeatRoom Temp.290Fictionalized Data

Note: The data in this table is representative and may not reflect actual experimental results. Researchers should optimize conditions for their specific substrates.

IV. Ring-Opening of Epoxides

This compound can act as a nucleophile to open epoxide rings, leading to the formation of β-hydroxy thioethers. This reaction can be catalyzed by either an acid or a base. Under basic or neutral conditions, the thiolate attacks the less sterically hindered carbon of the epoxide in an Sₙ2 fashion.

Detailed Protocol: Reaction of this compound with Styrene Oxide
  • Materials:

    • This compound

    • Styrene oxide

    • Sodium hydroxide (NaOH)

    • Ethanol/Water mixture

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 mmol) and sodium hydroxide (1.1 mmol) in an ethanol/water (1:1) mixture (10 mL).

    • Add styrene oxide (1.0 mmol) to the solution.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After completion, cool the mixture to room temperature and add water (20 mL).

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford the β-hydroxy thioether.

Quantitative Data: Ring-Opening of Epoxides with this compound
EpoxideCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Styrene OxideNaOHEtOH/H₂OReflux685Fictionalized Data
Propylene OxideNaHTHFRoom Temp.490Fictionalized Data
Cyclohexene OxideAmberlyst-15CH₂Cl₂Room Temp.582Fictionalized Data

Note: The data in this table is representative and may not reflect actual experimental results. Researchers should optimize conditions for their specific substrates.

Applications in Drug Development

The 2-ethylphenylthio moiety, and more broadly, arylthio groups, are present in a number of biologically active compounds and drug candidates. The sulfur atom can engage in important interactions with biological targets, and the lipophilic nature of the aryl group can enhance membrane permeability and target engagement.

Enzyme Inhibition

Derivatives of this compound have the potential to act as enzyme inhibitors. The sulfur atom can coordinate with metal ions in enzyme active sites or form hydrogen bonds, while the aromatic ring can participate in hydrophobic or π-stacking interactions. For instance, compounds containing a phenylthio moiety have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.[3]

Anticancer and Kinase Inhibitory Activity

The incorporation of sulfur-containing heterocycles, which can be synthesized from precursors like this compound, is a common strategy in the design of anticancer agents.[4][5] Many kinase inhibitors, a major class of anticancer drugs, feature sulfur-containing scaffolds.[6][7][8] The 2-ethylphenylthio group could be incorporated into such scaffolds to modulate their activity and selectivity. For example, some fused thiophene derivatives have been shown to act as dual inhibitors of VEGFR-2 and AKT kinases, inducing apoptosis in cancer cells.[9]

Potential Signaling Pathway Modulation

Signaling_Pathway Potential Modulation of Signaling Pathways Drug 2-Ethylphenylthio Derivative Kinase Protein Kinase (e.g., VEGFR, AKT) Drug->Kinase Inhibition COX Cyclooxygenase (COX-1/COX-2) Drug->COX Inhibition Proliferation Cell Proliferation & Survival Kinase->Proliferation Promotes Inflammation Inflammation COX->Inflammation Promotes

Caption: Potential mechanisms of action for 2-ethylphenylthio derivatives in disease-related signaling pathways.

Conclusion

This compound is a valuable building block in organic and medicinal chemistry. Its reactions with various electrophiles provide straightforward access to a wide array of thioethers and thioesters. The resulting 2-ethylphenylthio-containing molecules hold promise for the development of novel therapeutics, particularly in the areas of cancer and inflammation, by targeting key enzymes and signaling pathways. The protocols and data presented herein serve as a guide for researchers to explore the rich chemistry and potential biological applications of this versatile compound. Further research into the specific biological targets and mechanisms of action of 2-ethylphenylthio derivatives is warranted to fully exploit their therapeutic potential.

References

Application Notes and Protocols for Thiol-Ene Click Reaction with 2-Ethylbenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thiol-Ene Click Chemistry

The thiol-ene reaction is a highly efficient and versatile "click" chemistry transformation that involves the addition of a thiol compound (R-SH) to an alkene ('ene') to form a stable thioether linkage.[1][2][3][4] This reaction is characterized by its high yields, rapid reaction rates, stereoselectivity, and tolerance to a wide range of functional groups, making it an invaluable tool in drug development, materials science, and bioconjugation.[1][5] The reaction can proceed through two primary mechanisms: a free-radical addition and a nucleophilic Michael addition.[1][4] The free-radical pathway, often initiated by light (photoinitiation) or heat, results in the anti-Markovnikov addition product and is the focus of this protocol.[1][4]

Applications in Research and Drug Development

The robustness and orthogonality of the thiol-ene click reaction have led to its widespread adoption in various scientific disciplines.

  • Drug Discovery and Development: The thioether linkage formed is prevalent in many pharmaceuticals and can enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[2] This reaction is employed for the synthesis of novel bioactive molecules, prodrugs, and for conjugating drugs to targeting moieties or delivery vehicles.[6][7] The mild reaction conditions allow for late-stage functionalization of complex molecules without the need for protecting groups.[8]

  • Polymer and Materials Science: Thiol-ene chemistry is extensively used in the synthesis of polymers, dendrimers, and hydrogels with precisely controlled architectures and functionalities.[2][3][9] These materials find applications in drug delivery systems, tissue engineering scaffolds, and as responsive biomaterials.[5][10] The reaction's efficiency allows for the creation of highly uniform polymer networks.[4]

  • Bioconjugation and Surface Modification: The ability to perform the thiol-ene reaction in aqueous environments and in the presence of biological functional groups makes it ideal for labeling and modifying biomolecules such as peptides and proteins.[11] It is also used to functionalize surfaces to create biocompatible coatings and biosensors.[12]

Reaction Mechanism: Photoinitiated Radical Thiol-Ene Addition

The photoinitiated thiol-ene reaction proceeds via a free-radical chain mechanism, as illustrated below. This process is highly efficient and typically leads to the anti-Markovnikov product.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Photoinitiator I_rad Initiator Radicals I->I_rad UV Light (hν) Thiyl_rad Thiyl Radical (R-S•) I_rad->Thiyl_rad + R-SH Thiol 2-Ethylbenzenethiol (R-SH) Carbon_rad Carbon-Centered Radical Thiyl_rad->Carbon_rad + C=C Termination_products Termination Products (e.g., R-S-S-R) Thiyl_rad->Termination_products Radical Combination Alkene Alkene (C=C) Product Thioether Product (R-S-C-C-H) Carbon_rad->Product + R-SH Carbon_rad->Termination_products Radical Combination Product->Thiyl_rad (propagates chain)

Caption: Photoinitiated radical thiol-ene reaction mechanism.

Experimental Protocol: Photoinitiated Thiol-Ene Reaction of this compound with N-vinylpyrrolidone

This protocol describes a representative procedure for the photoinitiated thiol-ene reaction between this compound and N-vinylpyrrolidone. The reaction conditions can be adapted for other alkenes.

Materials:

  • This compound

  • N-vinylpyrrolidone (or other desired alkene)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • UV lamp (365 nm)

  • Standard glassware and magnetic stirrer

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, dissolve this compound (1.0 eq) and N-vinylpyrrolidone (1.0 - 1.2 eq) in the chosen anhydrous solvent. The concentration will depend on the specific reactants but a starting point of 0.1 to 1.0 M is common.

  • Initiator Addition: Add the photoinitiator, DMPA (1-5 mol% relative to the thiol).

  • Inert Atmosphere: Degas the solution by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes to remove dissolved oxygen, which can inhibit the radical reaction.[1]

  • Photoirradiation: While stirring, place the reaction vessel under a UV lamp (365 nm) at room temperature.[1] The distance from the lamp and the power should be consistent.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or analytical techniques such as ¹H NMR or FT-IR spectroscopy.[1] Key indicators of reaction completion include the disappearance of the thiol S-H stretch (~2550 cm⁻¹) in the FT-IR spectrum and the vinyl proton signals in the ¹H NMR spectrum.[1]

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

    • Purify the crude product by silica gel column chromatography. A gradient of hexane and ethyl acetate is a common eluent system.

    • Collect the fractions containing the desired thioether product and concentrate under reduced pressure to yield the purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reactants Dissolve this compound and Alkene in Solvent Initiator Add Photoinitiator (e.g., DMPA) Reactants->Initiator Degas Degas with N₂ or Ar Initiator->Degas Irradiate Irradiate with UV Light (365 nm) with Stirring Degas->Irradiate Monitor Monitor Reaction Progress (TLC, NMR, FT-IR) Irradiate->Monitor Concentrate Concentrate under Reduced Pressure Monitor->Concentrate Upon Completion Chromatography Silica Gel Column Chromatography Concentrate->Chromatography Isolate Isolate Pure Thioether Product Chromatography->Isolate

References

Application Notes and Protocols for Protecting Group Strategies for 2-Ethylbenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the protection of 2-ethylbenzenethiol, a common intermediate in organic synthesis. The thiol functional group is highly reactive and often requires protection to prevent unwanted side reactions during subsequent synthetic steps. This document outlines strategies for the application and removal of two common thiol protecting groups: the acetyl and the tert-butyl group.

Introduction to Thiol Protecting Groups

Thiols are susceptible to a range of reactions, including oxidation to disulfides, alkylation, and Michael additions. In the context of multi-step synthesis, particularly in drug development, the selective protection of a thiol group is crucial for achieving high yields and purity of the final product. An ideal protecting group should be easy to introduce in high yield, stable to a variety of reaction conditions, and readily removed under mild conditions that do not affect other functional groups in the molecule.[1][2]

This document focuses on two widely used protecting groups for thiols:

  • S-Acetyl Group: A thioester protecting group that is stable under neutral and acidic conditions but can be easily cleaved under basic conditions.[3] S-acetylation is a high-yield reaction and is a favorable choice for aryl thiols.

  • S-tert-Butyl Group: A thioether protecting group known for its high stability across a wide range of reaction conditions, including strongly acidic environments.[3] Its removal typically requires harsher conditions, such as strong acids.

Comparative Data of Protecting Groups

The selection of a suitable protecting group depends on the specific reaction sequence and the stability of other functional groups present in the molecule. The following table summarizes the key characteristics and reaction conditions for the acetyl and tert-butyl protecting groups for this compound.

Protecting GroupProtection Reaction ConditionsDeprotection Reaction ConditionsStability
Acetyl Acetic anhydride, pyridine, DCM, 0°C to RT, 2-4h1 M Sodium hydroxide, Ethanol, RT, 1-2hStable to acid, sensitive to base.
tert-Butyl Isobutylene, strong acid catalyst (e.g., H₂SO₄)Strong acid (e.g., Trifluoroacetic acid), heatStable to a wide range of acidic and basic conditions.

Experimental Protocols

The following are detailed protocols for the protection and deprotection of this compound.

Protocol 1: S-Acetyl Protection of this compound

This protocol describes the formation of S-(2-ethylphenyl) ethanethioate.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (2.0 eq), followed by the dropwise addition of acetic anhydride (1.2 eq).[3]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude S-(2-ethylphenyl) ethanethioate.

  • Purify the product by column chromatography if necessary.

Protocol 2: Deprotection of S-Acetyl Group using Sodium Hydroxide

This protocol describes the cleavage of the thioester to regenerate this compound.

Materials:

  • S-(2-ethylphenyl) ethanethioate

  • Ethanol

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve the S-(2-ethylphenyl) ethanethioate (1.0 eq) in ethanol in a round-bottom flask.[4]

  • Add the 1 M NaOH solution (1.1-2.0 eq) dropwise to the stirred solution.[4]

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by the slow addition of 1 M HCl solution to a pH of ~7.[4]

  • Extract the product with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[4]

  • Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography if necessary.

Protocol 3: S-tert-Butyl Protection of this compound (General Procedure)

This protocol outlines a general approach for the formation of tert-butyl(2-ethylphenyl)sulfane.

Materials:

  • This compound

  • Isobutylene (liquefied gas or generated in situ)

  • Strong acid catalyst (e.g., concentrated sulfuric acid or an acidic ion-exchange resin)

  • Anhydrous solvent (e.g., dichloromethane or diethyl ether)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Pressure-rated reaction vessel (if using liquefied isobutylene) or gas dispersion tube

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1.0 eq) in an anhydrous solvent.

  • Add a catalytic amount of a strong acid catalyst.

  • Cool the mixture to a low temperature (e.g., -78 °C to 0 °C).

  • Slowly introduce isobutylene gas into the reaction mixture with vigorous stirring.

  • Allow the reaction to proceed for several hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with saturated NaHCO₃ solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol 4: Deprotection of S-tert-Butyl Group (General Procedure)

This protocol describes a general method for the cleavage of the S-tert-butyl group.

Materials:

  • tert-Butyl(2-ethylphenyl)sulfane

  • Strong acid (e.g., Trifluoroacetic acid (TFA), or a solution of HBr in acetic acid)

  • Scavenger (e.g., triethylsilane or anisole, to trap the tert-butyl cation)

  • Anhydrous solvent (e.g., dichloromethane)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the tert-butyl(2-ethylphenyl)sulfane (1.0 eq) and a scavenger (e.g., triethylsilane, 1.1-1.5 eq) in an anhydrous solvent.

  • Add the strong acid (e.g., TFA, typically in excess) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, carefully neutralize the excess acid with saturated NaHCO₃ solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the protection and deprotection of this compound.

ProtectionDeprotectionWorkflow cluster_protection Protection Step cluster_reaction Synthetic Transformation cluster_deprotection Deprotection Step Start This compound Protected_Thiol Protected This compound Start->Protected_Thiol Protection Protecting_Reagent Protecting Group Reagent Protecting_Reagent->Protected_Thiol Reaction Subsequent Reaction(s) Protected_Thiol->Reaction Intermediate Modified Product Reaction->Intermediate Final_Product Deprotected Product Intermediate->Final_Product Deprotection Deprotecting_Reagent Deprotecting Reagent Deprotecting_Reagent->Final_Product AcetylProtectionDeprotection Thiol This compound Acetyl_Protected S-(2-ethylphenyl) ethanethioate Thiol->Acetyl_Protected Acetic Anhydride, Pyridine, DCM Acetyl_Protected->Thiol 1 M NaOH, Ethanol tButylProtectionDeprotection Thiol This compound tButyl_Protected tert-Butyl(2-ethylphenyl) sulfane Thiol->tButyl_Protected Isobutylene, H+ catalyst tButyl_Protected->Thiol Strong Acid (TFA)

References

Application Notes and Protocols: Use of 2-Ethylbenzenethiol in Sensory Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Product Development Professionals

Introduction

2-Ethylbenzenethiol (CAS No. 4500-58-7) is a potent organosulfur compound with a complex sensory profile. While its strong, sulfurous, and often described as unpleasant raw odor generally precludes its use in traditional fragrance applications, it is a recognized flavoring agent with specific, impactful properties.[1][2] This document provides detailed application notes and protocols for the appropriate use of this compound in flavor formulations, with a comparative discussion on the specialized use of other thiols in niche fragrance creation.

Note: One source explicitly recommends that this compound is "not for fragrance use" due to its powerful and potentially off-putting aroma in a fine fragrance context.[1] Its primary and recognized application is in the flavor industry.

Sensory Profile of this compound

The sensory characteristics of this compound are highly dependent on its concentration. At high concentrations, it possesses a disagreeable, garlic-like, or rotten egg aroma.[2] However, at appropriate dilutions, it imparts savory, smoky, and meaty notes.

Property Description Reference
Odor Type Sulfurous, roasted, meaty, smoky[1]
Flavor Profile Phenolic, smoky, meaty[1]
Reported Taste Roasted and sulfurous[3]
FEMA Number 3345[4][5]
JECFA Number 529[4][6]
Regulatory Status Generally Recognized as Safe (GRAS) as a flavoring agent. No safety concern at current levels of intake when used as a flavouring agent.[4][6][7]

Applications in Flavor Formulation

Due to its potent and specific flavor profile, this compound is used in trace amounts to build complex savory flavors. Its utility lies in its ability to create authenticity and depth in flavor profiles for a variety of food products.

Key applications include:

  • Meat and Savory Flavors: Enhancing the roasted, grilled, and smoky notes in meat analogues, soups, gravies, and snack foods.

  • Smoky Flavors: As a component in smoke flavors for sauces, marinades, and processed foods.

  • Roasted Notes: Contributing to the perception of roasted character in coffee and cocoa flavors.

Comparative Use of Thiols in Fragrance

While this compound is ill-suited for most fragrances, other thiols with different molecular structures are used in highly specialized perfumery applications. These are typically used to create specific, often surprising, effects. For instance, certain mercaptans are known to impart fruity notes, such as the characteristic scent of grapefruit or tropical fruits, at very high dilutions.[8] The successful incorporation of these materials requires exceptional skill in dilution and blending to transform their potent character into a desirable nuance.

Experimental Protocols

Protocol for Sensory Evaluation of this compound

This protocol outlines the steps for preparing solutions of this compound for sensory evaluation by a trained panel. Due to the potency of the material, a serial dilution approach is mandatory.

Materials:

  • This compound (≥95% purity)

  • Propylene glycol (PG) or ethanol as a solvent

  • Glass vials with PTFE-lined caps

  • Calibrated micropipettes

  • Odor-free smelling strips

  • Well-ventilated sensory evaluation booth

Procedure:

  • Stock Solution Preparation (1%): In a well-ventilated fume hood, prepare a 1% solution of this compound in the chosen solvent. For example, add 100 µL of this compound to 9.9 mL of solvent.

  • Serial Dilution: Perform a serial dilution to create a range of concentrations for evaluation (e.g., 0.1%, 0.01%, 0.001%, 0.0001%).

  • Sample Preparation for Panelists: For each concentration, dip a fresh smelling strip into the solution for 2-3 seconds.

  • Evaluation: Present the smelling strips to trained panelists in the sensory booth, starting with the lowest concentration. Panelists should record their sensory impressions, including odor character and intensity.

  • Data Analysis: Compile the descriptive data from the panelists to build a sensory profile at different concentrations.

G Workflow for Sensory Evaluation of Potent Thiols cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis stock Prepare 1% Stock Solution in Fume Hood dilution Perform Serial Dilutions (0.1% to 0.0001%) stock->dilution strips Prepare Smelling Strips dilution->strips present Present Strips to Panelists (Lowest to Highest Concentration) strips->present record Panelists Record Sensory Data present->record compile Compile Descriptive Data record->compile profile Build Sensory Profile compile->profile

Caption: Workflow for the sensory evaluation of potent thiols.

Protocol for Formulation Trial in a Savory Flavor Base

This protocol describes a method for incorporating this compound into a simple savory soup base for flavor assessment.

Materials:

  • Diluted solution of this compound (e.g., 0.01% in PG)

  • Unsalted vegetable or chicken broth (as a base)

  • Micropipettes

  • Beakers and stirring equipment

  • Control sample of the unflavored base

Procedure:

  • Base Preparation: Heat the broth to a standard tasting temperature (e.g., 60°C).

  • Dosing: Prepare several aliquots of the warm broth. Add incremental amounts of the 0.01% this compound solution to each aliquot. A starting point could be 10, 20, and 50 µL per 100 mL of broth. This corresponds to approximately 10, 20, and 50 ppb.

  • Control: Maintain one aliquot of the broth with no added flavor as a control.

  • Tasting: Have a trained panel taste the samples, starting with the control, and describe the flavor differences. Key descriptors to look for are "smoky," "meaty," "roasted," and "sulfurous."

  • Optimization: Based on the panel's feedback, the concentration can be optimized to achieve the desired flavor contribution without introducing off-notes.

Handling and Safety Considerations

Due to its potent odor and potential for reactivity, this compound must be handled with care.

  • Ventilation: Always handle the neat material and concentrated solutions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dark place in a tightly sealed container to prevent oxidation and odor leakage.

  • Spills: Have a spill kit ready that includes an oxidizing agent (e.g., bleach solution) to neutralize the thiol odor in case of a spill.

G Logical Relationships in Handling Potent Thiols cluster_safety Safety Protocols Thiol Potent Thiol (e.g., this compound) Odor Strong, Pervasive Odor Thiol->Odor Reactivity Potential for Oxidation Thiol->Reactivity Safety Safety Measures Odor->Safety Requires Reactivity->Safety Requires Ventilation Fume Hood Safety->Ventilation PPE Gloves, Goggles Safety->PPE Storage Sealed Container Safety->Storage SpillKit Spill Kit Safety->SpillKit

Caption: Logical relationships in handling potent thiols.

Conclusion

This compound is a powerful flavoring agent that, when used with precision and care, can significantly enhance savory and roasted notes in food products. Its successful application hinges on a thorough understanding of its sensory properties at high dilutions and adherence to strict handling protocols. While the world of thiols offers some niche opportunities in fragrance, this compound's primary and most effective role is firmly within the domain of flavor creation.

References

Application Notes and Protocols: 2-Ethylbenzenethiol as a Flavoring Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Ethylbenzenethiol (also known as 2-ethylthiophenol) for its use as a flavoring agent in food and beverage applications. This document outlines its sensory properties, regulatory status, and includes detailed protocols for sensory evaluation, stability testing, and analytical quantification.

Introduction to this compound

This compound is a volatile sulfur-containing organic compound that contributes significantly to the flavor profiles of various foods, particularly those with roasted, savory, and meaty notes.[1][2] Its potent aroma and flavor characteristics make it a valuable ingredient for food formulators seeking to create or enhance specific sensory experiences.

Chemical and Physical Properties:

PropertyValueReference
Synonyms 2-Ethylthiophenol, o-Ethylbenzenethiol
FEMA Number 3345[3]
JECFA Number 529[3]
CAS Number 4500-58-7[3]
Molecular Formula C₈H₁₀S
Molecular Weight 138.23 g/mol
Appearance Colorless to pale yellow liquid[4]
Odor Sulfurous, roasted, meaty, smoky[4]
Taste Phenolic, smoky, meaty[4]
Boiling Point 203-205 °C[4]
Solubility Soluble in alcohol, insoluble in water[4]

Regulatory Status:

This compound is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[3] It is considered safe for its intended use in food products.

Sensory Properties and Applications

This compound is characterized by its strong sulfurous aroma. Its flavor profile is complex and concentration-dependent, offering a range of notes from roasted and meaty to smoky and phenolic.[4]

Sensory Descriptors at Different Concentrations:

ConcentrationOdor DescriptorsTaste Descriptors
0.1% in propylene glycol Sulfurous, roasted, meaty, smoky-
1 ppm in water -Phenolic, smoky, meaty

Potential Applications:

Due to its potent savory and roasted notes, this compound is a suitable flavoring agent for a variety of food products, including:

  • Processed Meats: Enhances the roasted and savory notes in products like sausages, burgers, and cured meats.

  • Savory Snacks: Adds a meaty and roasted character to chips, crackers, and other savory snacks.

  • Soups and Sauces: Provides a rich, savory, and slightly smoky depth to broths, gravies, and marinades.

  • Coffee and Chocolate: In trace amounts, it can contribute to the roasted and complex aroma of coffee and dark chocolate formulations.[5][6][7]

  • Plant-Based Meat Alternatives: Can be used to impart a more authentic meaty flavor to vegetarian and vegan products.

Experimental Protocols

The following are detailed protocols for the evaluation and use of this compound as a flavoring agent.

3.1. Sensory Evaluation Protocols

Sensory evaluation is crucial for determining the impact and consumer acceptance of this compound in a food product. The following are two standard sensory testing protocols.[8][9][10][11][12]

3.1.1. Protocol 1: Triangle Test for Difference Evaluation

This test determines if a sensory difference exists between a control product and a product flavored with this compound.[8][9][10][11]

  • Objective: To determine if the addition of this compound at a specific concentration creates a perceivable sensory difference in a food product.

  • Panelists: A minimum of 24-30 panelists, screened for their sensory acuity.

  • Sample Preparation:

    • Prepare a control batch of the food product (without this compound).

    • Prepare a test batch of the food product with a specific concentration of this compound (e.g., 0.5 ppm).

    • Code the samples with three-digit random numbers.

  • Procedure:

    • Present each panelist with three samples: two are identical (either both control or both test), and one is different.

    • The order of presentation should be randomized for each panelist (AAB, ABA, BAA, BBA, BAB, ABB).

    • Instruct panelists to taste the samples from left to right and identify the "odd" or different sample.

    • Provide water and unsalted crackers for palate cleansing between samples.

  • Data Analysis: The number of correct identifications is compared to statistical charts to determine the level of significance. A statistically significant result indicates a perceivable difference.

3.1.2. Protocol 2: Quantitative Descriptive Analysis (QDA)

This method provides a detailed sensory profile of the food product containing this compound.[3][13]

  • Objective: To identify and quantify the specific sensory attributes contributed by this compound.

  • Panelists: A panel of 8-12 highly trained sensory panelists.

  • Lexicon Development:

    • In preliminary sessions, panelists are presented with the control and test products.

    • Through discussion, they develop a consensus on a list of sensory descriptors for aroma, flavor, and aftertaste (e.g., "roasted," "smoky," "sulfurous," "meaty," "phenolic").

    • Reference standards for each attribute are provided to anchor the panelists' evaluations.

  • Procedure:

    • Panelists independently evaluate the coded samples in individual booths.

    • They rate the intensity of each descriptor on a continuous scale (e.g., a 15-cm line scale anchored from "none" to "very strong").

  • Data Analysis: The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to create a sensory map of the product.

3.2. Stability Testing Protocol

This protocol assesses the stability of this compound in a food matrix over time.[14][15][16][17][18]

  • Objective: To evaluate the chemical and sensory stability of this compound in a food product under accelerated storage conditions.

  • Sample Preparation:

    • Prepare a batch of the food product containing a known concentration of this compound.

    • Package the product in its final intended packaging.

  • Storage Conditions (Accelerated Shelf-Life Testing):

    • Store samples at elevated temperatures (e.g., 35°C, 45°C, and 55°C) and controlled humidity.

    • Include a control set of samples stored at the recommended storage temperature (e.g., 4°C or ambient).

  • Testing Intervals:

    • Pull samples at predetermined time points (e.g., 0, 2, 4, 8, and 12 weeks).

  • Analytical and Sensory Evaluation:

    • Analytical: Quantify the concentration of this compound at each time point using the GC-MS protocol below.

    • Sensory: Conduct sensory evaluation (e.g., triangle test or descriptive analysis) to assess any changes in the flavor profile.

  • Data Analysis: Plot the concentration of this compound as a function of time at each temperature. Use the Arrhenius equation to model the degradation kinetics and predict the shelf-life at normal storage conditions.

3.3. Analytical Quantification Protocol: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is suitable for the quantification of volatile this compound in a food matrix.[19][20][21]

  • Objective: To accurately quantify the concentration of this compound in a food sample.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS) and a headspace autosampler with SPME capability.

  • Materials:

    • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

    • 20 mL headspace vials with magnetic screw caps and septa

    • Saturated sodium chloride (NaCl) solution

    • Internal standard (e.g., 2-isopropylthiophenol)

  • Sample Preparation:

    • Homogenize 5 g of the food sample.

    • Place the homogenized sample into a 20 mL headspace vial.

    • Add 5 mL of saturated NaCl solution to enhance the release of volatiles.

    • Spike the sample with a known concentration of the internal standard.

    • Immediately seal the vial.

  • HS-SPME Conditions:

    • Incubation Temperature: 60°C

    • Incubation Time: 15 minutes

    • Extraction Time: 30 minutes

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: Start at 40°C for 2 min, ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min, and hold for 5 min.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 138, 109, 91) and the internal standard.

  • Quantification: Create a calibration curve using standards of this compound of known concentrations. Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.

Signaling Pathways and Experimental Workflows

4.1. Olfactory Transduction Pathway for Thiols

The perception of thiols like this compound is initiated by their interaction with olfactory receptors in the nasal cavity. This triggers a G-protein coupled signaling cascade.

Olfactory_Transduction_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thiol This compound OR Olfactory Receptor (OR) Thiol->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Depolarization Depolarization CNG_channel->Depolarization Leads to Ca_Na_ion Ca_Na_ion->CNG_channel Influx Signal Signal to Brain Depolarization->Signal Generates

Caption: Olfactory signal transduction pathway for thiols.

4.2. Experimental Workflow for Sensory Evaluation

A logical workflow is essential for conducting robust sensory evaluations.

Sensory_Evaluation_Workflow objective Define Objective (e.g., Difference or Profile) panel Panelist Selection & Training objective->panel prep Sample Preparation & Coding panel->prep protocol Select Protocol (Triangle or QDA) prep->protocol execution Test Execution protocol->execution analysis Data Collection & Statistical Analysis execution->analysis report Interpretation & Reporting analysis->report

Caption: General workflow for sensory evaluation of flavoring agents.

4.3. Experimental Workflow for GC-MS Quantification

A systematic approach is required for accurate quantification of this compound.

GCMS_Workflow sample_prep Sample Homogenization & Aliquoting spiking Internal Standard Spiking sample_prep->spiking extraction HS-SPME Extraction spiking->extraction gc_ms GC-MS Analysis extraction->gc_ms data_processing Data Processing (Peak Integration) gc_ms->data_processing quantification Quantification using Calibration Curve data_processing->quantification result Result Reporting (Concentration) quantification->result

References

Application Notes and Protocols: 2-Ethylbenzenethiol in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-ethylbenzenethiol in the preparation of valuable heterocyclic compounds. The protocols detailed herein, along with the supporting data, are intended to facilitate the research and development of novel chemical entities with potential applications in medicinal chemistry and materials science.

Introduction

Heterocyclic compounds are a cornerstone of modern drug discovery, with a significant percentage of FDA-approved drugs featuring these structural motifs. Sulfur-containing heterocycles, in particular, exhibit a wide range of biological activities. This compound, a commercially available starting material, serves as a versatile precursor for the synthesis of various heterocyclic systems, most notably substituted benzothiophenes. The presence of the ethyl group at the 2-position of the benzene ring can influence the physicochemical properties and biological activity of the resulting heterocyclic compounds. This document outlines key synthetic strategies employing this compound and provides detailed experimental protocols for the synthesis of a representative compound, 7-ethylbenzo[b]thiophene.

Key Synthetic Applications

This compound is a valuable building block for the synthesis of several classes of heterocyclic compounds. Two prominent examples of its application include the synthesis of benzothiophenes and the potential for its use in multicomponent reactions like the Gewald reaction.

Synthesis of 7-Ethylbenzo[b]thiophenes

The most direct application of this compound is in the synthesis of 7-ethyl substituted benzo[b]thiophenes. The general strategy involves the reaction of this compound with a suitable two-carbon synthon that can undergo cyclization to form the thiophene ring. A common method is the reaction with α-haloketones or α-haloacetals, followed by acid-catalyzed cyclization and dehydration.

Experimental Protocol: Synthesis of 7-Ethylbenzo[b]thiophene

This protocol describes a two-step synthesis of 7-ethylbenzo[b]thiophene from this compound.

Step 1: S-Alkylation of this compound

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetone, add a base like sodium hydroxide or potassium carbonate (1.1 eq).

  • Stir the mixture at room temperature for 15-30 minutes to form the corresponding thiolate.

  • To this mixture, add a 2-carbon electrophile, such as 2-chloroacetaldehyde dimethyl acetal (1.1 eq), dropwise.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Extract the residue with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude S-alkylated intermediate. This intermediate may be purified by column chromatography or used directly in the next step.

Step 2: Cyclization to 7-Ethylbenzo[b]thiophene

  • Dissolve the crude S-alkylated intermediate from Step 1 in a suitable solvent for cyclization, such as toluene or polyphosphoric acid (PPA).

  • If using an acidic catalyst like PPA, add the intermediate to pre-heated PPA (e.g., 80-100 °C) with vigorous stirring.

  • If using a milder acid catalyst like Amberlyst-15 in toluene, heat the mixture to reflux.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • For reactions in PPA, carefully pour the hot mixture onto ice-water and extract the product with an organic solvent. For reactions in toluene, cool the mixture, filter off the catalyst, and concentrate the filtrate.

  • Wash the organic extracts with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane or petroleum ether) to afford pure 7-ethylbenzo[b]thiophene.

Quantitative Data

CompoundStarting MaterialReagentsYield (%)Spectroscopic Data
7-Ethylbenzo[b]thiopheneThis compound1. NaOH, 2-chloroacetaldehyde dimethyl acetal; 2. Polyphosphoric acidNot explicitly reported, but generally moderate to good for this type of reaction.¹³C NMR : Available[1][2]. MS (GC) : Available[1][3].
Gewald Reaction for the Synthesis of 2-Aminothiophenes

The Gewald reaction is a powerful one-pot, multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[4] It typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[4] While specific examples utilizing this compound directly as the sulfur source are not prevalent in the literature, a derivative of this compound could potentially be employed in a modified Gewald-type synthesis. For instance, a ketone derived from this compound could serve as the carbonyl component.

Conceptual Experimental Protocol: Gewald Reaction with a 2-Ethylphenylthio Ketone

This protocol outlines a conceptual approach for the synthesis of a 2-amino-3-aroyl-thiophene derivative using a ketone bearing a 2-ethylphenylthio moiety.

  • In a round-bottom flask, combine the α-(2-ethylphenylthio)ketone (1.0 eq), an activated nitrile such as malononitrile or ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent like ethanol or dimethylformamide.

  • Add a catalytic amount of a base, such as morpholine or triethylamine (0.1-0.2 eq).

  • Heat the reaction mixture to a temperature between 50-80 °C.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the precipitated solid by filtration.

  • Wash the solid with water and a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-aminothiophene derivative.

Expected Product Structure

The reaction would be expected to yield a 2-aminothiophene with the 2-ethylbenzoyl group at the 3-position and other substituents at the 4- and 5-positions depending on the starting ketone and activated nitrile used.

Visualizations

Synthetic Workflow for 7-Ethylbenzo[b]thiophene

G cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Cyclization This compound This compound Thiolate Thiolate This compound->Thiolate NaOH S-Alkylated_Intermediate S-Alkylated_Intermediate Thiolate->S-Alkylated_Intermediate + 2-Chloroacetaldehyde_dimethyl_acetal 2-Chloroacetaldehyde_dimethyl_acetal 2-Chloroacetaldehyde_dimethyl_acetal->S-Alkylated_Intermediate S-Alkylated_Intermediate_2 S-Alkylated Intermediate 7-Ethylbenzo[b]thiophene 7-Ethylbenzo[b]thiophene S-Alkylated_Intermediate_2->7-Ethylbenzo[b]thiophene PPA, Heat G Start Starting Materials Ketone α-(2-Ethylphenylthio)ketone Start->Ketone Nitrile Activated Nitrile Start->Nitrile Sulfur Elemental Sulfur Start->Sulfur Base Base (e.g., Morpholine) Start->Base Reaction Gewald Reaction (One-pot) Ketone->Reaction Nitrile->Reaction Sulfur->Reaction Base->Reaction Product 2-Aminothiophene Derivative Reaction->Product G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Thiophene Bioactive Thiophene Derivative Thiophene->RAF Inhibition

References

Application Notes and Protocols for Metal Complexes with 2-Ethylbenzenethiol and Related Arylthiolate Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Published research specifically detailing the synthesis, characterization, and applications of discrete metal complexes with 2-ethylbenzenethiol as a ligand is limited. The following application notes and protocols are based on general methodologies for the synthesis and application of arylthiolato metal complexes and are intended to serve as a foundational guide for researchers exploring the potential of this compound-based metal complexes.

Introduction

Arylthiolate ligands, derived from aromatic thiols, are a significant class of sulfur-donor ligands in coordination chemistry.[1] Their complexes with transition metals have garnered interest due to their diverse applications in catalysis, materials science, and biological systems.[2][3][4] this compound, a substituted arylthiol, presents an interesting ligand candidate due to the electronic and steric influence of the ethyl group on the aromatic ring. While specific studies on its coordination complexes are not widely available, the general principles of arylthiolato chemistry can be applied to explore its potential.

This document provides an overview of the synthesis, characterization, and potential applications of metal complexes with this compound and related arylthiolate ligands. Detailed protocols for the synthesis of a representative arylthiolato complex and a general protocol for evaluating catalytic activity are provided.

Synthesis of Arylthiolato Metal Complexes

The synthesis of metal thiolate complexes can be achieved through several routes, including the reaction of a metal salt with a thiol or an alkali metal thiolate, or through oxidative addition of a disulfide to a low-valent metal center.[1] A common and straightforward method involves the reaction of a metal halide with the corresponding thiol in the presence of a base.

General Synthetic Scheme: M-X + n R-SH + n Base → M(S-R)n + n Base-H+X-

Where:

  • M = Metal center (e.g., Ni, Cu, Zn, Co)

  • X = Halide or other leaving group

  • R-SH = Arylthiol (e.g., this compound)

  • Base = Non-coordinating base (e.g., Triethylamine, Sodium methoxide)

  • n = Stoichiometric coefficient

Characterization of Arylthiolato Metal Complexes

Once synthesized, the structural and electronic properties of the metal complexes are elucidated using a variety of spectroscopic and analytical techniques.

Technique Information Obtained Typical Observations for Arylthiolato Complexes
FT-IR Spectroscopy Identification of functional groups and coordination.Disappearance of the S-H stretching band (around 2550 cm⁻¹) upon coordination. Appearance of new bands in the low-frequency region corresponding to M-S vibrations.
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation of ligand coordination.Shifts in the aromatic proton and carbon signals of the arylthiolate ligand upon coordination to the metal center.
UV-Vis Spectroscopy Electronic transitions within the complex.Ligand-to-metal charge transfer (LMCT) bands are often observed, which are characteristic of the electronic interaction between the sulfur lone pairs and the metal d-orbitals.
X-ray Crystallography Definitive three-dimensional molecular structure.Provides precise bond lengths, bond angles, and coordination geometry of the metal center.
Elemental Analysis Determination of the elemental composition.Confirms the empirical formula of the synthesized complex.

Potential Applications

While specific applications for this compound metal complexes are yet to be established, related arylthiolato complexes have shown promise in several areas.

Catalysis

Transition metal thiolate complexes have demonstrated catalytic activity in a range of organic transformations, including hydrosilylation and hydroboration reactions.[2] The electronic properties of the arylthiolate ligand can influence the catalytic efficiency of the metal center.

Hypothetical Data for Catalytic Hydrosilylation of an Aldehyde:

Catalyst (Complex) Ligand Metal Center Conversion (%) Turnover Frequency (h⁻¹)
Complex A BenzenethiolNi(II)85120
Complex B This compoundNi(II)92150
Complex C 4-MethoxybenzenethiolNi(II)78105
Biological Activity

Metal complexes are increasingly being investigated for their therapeutic potential.[4][5] Thiolate ligands can modulate the biological activity of metal ions and their complexes have been explored as antimicrobial and anticancer agents.[3][6] The lipophilicity introduced by the ethyl group in this compound could potentially enhance cellular uptake.

Hypothetical Data for In Vitro Anticancer Activity (IC₅₀ values in µM):

Compound MCF-7 (Breast Cancer) A549 (Lung Cancer) HEK293 (Normal Cells)
Cisplatin 10.58.225.1
Ligand (this compound) > 100> 100> 100
Complex D (Cu(II)-2-ethylbenzenethiolate) 15.212.845.6
Complex E (Zn(II)-2-ethylbenzenethiolate) 22.719.568.3

Experimental Protocols

Protocol for the Synthesis of a Generic Bis(2-ethylbenzenethiolato)nickel(II) Complex

This protocol describes a general method for the synthesis of a square planar Ni(II) complex with this compound.[7]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • This compound

  • Triethylamine (NEt₃)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

Procedure:

  • In a 100 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve NiCl₂·6H₂O (1 mmol) in 20 mL of anhydrous ethanol.

  • In a separate flask, prepare a solution of this compound (2.2 mmol) and triethylamine (2.2 mmol) in 10 mL of anhydrous ethanol.

  • Slowly add the ligand solution to the stirring solution of the nickel salt at room temperature.

  • A color change and the formation of a precipitate should be observed.

  • Continue stirring the reaction mixture at room temperature for 4 hours.

  • Collect the precipitate by filtration through a Büchner funnel.

  • Wash the solid with ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).

  • Dry the product under vacuum.

Characterization:

  • The product can be characterized by FT-IR, UV-Vis, and elemental analysis as described in Section 3.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation NiCl2_sol Dissolve NiCl₂·6H₂O in Ethanol Mixing Add ligand solution to NiCl₂ solution NiCl2_sol->Mixing Ligand_sol Prepare solution of This compound and Triethylamine in Ethanol Ligand_sol->Mixing Stirring Stir at room temperature for 4 hours Mixing->Stirring Filtration Filter the precipitate Stirring->Filtration Washing Wash with Ethanol and Diethyl Ether Filtration->Washing Drying Dry under vacuum Washing->Drying Product Final Product: [Ni(S-C₆H₄-Et)₂] Drying->Product

Fig. 1: Experimental workflow for the synthesis of a generic Ni(II)-2-ethylbenzenethiolate complex.
Protocol for a Representative Catalytic Hydrosilylation Reaction

This protocol outlines a general procedure to screen the catalytic activity of a synthesized metal complex in the hydrosilylation of an aldehyde.

Materials:

  • Synthesized metal complex (catalyst)

  • Aldehyde (e.g., Benzaldehyde)

  • Silane (e.g., Phenylsilane)

  • Anhydrous solvent (e.g., Toluene)

  • Internal standard for GC analysis (e.g., Dodecane)

  • GC vials

  • Gas chromatograph (GC)

Procedure:

  • In a dry GC vial under an inert atmosphere, add the metal complex (0.01 mmol).

  • Add the anhydrous solvent (1 mL) and the internal standard.

  • Add the aldehyde (1 mmol).

  • Initiate the reaction by adding the silane (1.2 mmol).

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • Calculate the conversion and yield based on the disappearance of the starting material and the appearance of the product, relative to the internal standard.

Hypothetical Signaling Pathway for Anticancer Activity

Metal complexes can exert their anticancer effects through various mechanisms, including the induction of apoptosis via the generation of reactive oxygen species (ROS) and subsequent activation of caspase cascades.

Anticancer_Pathway Complex Metal-Thiolate Complex Cell Cancer Cell Complex->Cell ROS Increased ROS Cell->ROS Internalization Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 2: A hypothetical signaling pathway for ROS-induced apoptosis by a metal-thiolate complex.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 2-Ethylbenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of 2-ethylphenyl aryl sulfides via palladium- and copper-catalyzed cross-coupling reactions. The methodologies outlined are foundational for the development of novel thioether-containing compounds, which are significant scaffolds in medicinal chemistry and drug discovery.

Introduction

Cross-coupling reactions are powerful tools for the formation of carbon-heteroatom bonds, with carbon-sulfur (C-S) bond formation being crucial for the synthesis of a wide array of biologically active molecules and functional materials. Aryl thioethers, in particular, are prevalent motifs in numerous pharmaceuticals. 2-Ethylbenzenethiol is a valuable building block in this context, allowing for the introduction of the 2-ethylphenylthio moiety into various molecular frameworks. This document details protocols for the Buchwald-Hartwig amination-type C-S coupling and copper-catalyzed C-S coupling reactions using this compound.

Palladium-Catalyzed C-S Cross-Coupling (Buchwald-Hartwig Type)

The Buchwald-Hartwig amination protocol can be effectively adapted for C-S bond formation, providing a versatile method for the synthesis of aryl thioethers.[1][2] This palladium-catalyzed reaction exhibits broad substrate scope and functional group tolerance.[3]

Experimental Protocol: General Procedure

A detailed experimental procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide is provided below. This protocol is based on established Buchwald-Hartwig C-S coupling methodologies.[3]

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (1.4 mmol).

  • The tube is evacuated and backfilled with argon three times.

  • Add anhydrous toluene (5 mL) to the Schlenk tube.

  • Add the aryl bromide (1.0 mmol) and this compound (1.2 mmol) to the reaction mixture under argon.

  • The Schlenk tube is sealed, and the reaction mixture is stirred at 110 °C for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 2-ethylphenyl aryl sulfide.

Quantitative Data

The following table summarizes representative data for the palladium-catalyzed cross-coupling of this compound with various aryl bromides. The data is illustrative of typical yields and conditions for this type of reaction.

EntryAryl BromideCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromoanisole2Cs₂CO₃Toluene1101892
21-Bromo-4-nitrobenzene2Cs₂CO₃Toluene1101288
34-Bromotoluene2K₃PO₄Dioxane1002485
42-Bromopyridine3Cs₂CO₃Toluene1102078

Catalytic Cycle

Palladium_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative\nAddition Pd(II) Complex L-Pd(II)(Ar)(X) Oxidative\nAddition->Pd(II) Complex Ligand\nExchange Ligand Exchange Pd(II) Complex->Ligand\nExchange Thiolate 2-Et-Ph-S⁻ Thiolate->Ligand\nExchange Thiolate Complex L-Pd(II)(Ar)(S-Ph-2-Et) Ligand\nExchange->Thiolate Complex Reductive\nElimination Reductive Elimination Thiolate Complex->Reductive\nElimination Reductive\nElimination->Pd(0)L Catalyst Regeneration Product 2-Et-Ph-S-Ar Reductive\nElimination->Product

Palladium-catalyzed C-S cross-coupling cycle.

Copper-Catalyzed C-S Cross-Coupling

Copper-catalyzed C-S cross-coupling reactions offer a more economical and environmentally friendly alternative to palladium-based systems. These reactions often proceed under milder conditions and can be performed without the need for expensive and air-sensitive phosphine ligands.[4]

Experimental Protocol: General Procedure

A detailed experimental procedure for the copper-catalyzed cross-coupling of this compound with an aryl iodide is provided below. This protocol is adapted from established copper-catalyzed C-S coupling methodologies.[5]

Materials:

  • This compound

  • Aryl iodide (e.g., 4-iodoanisole)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried reaction vial, add CuI (0.05 mmol, 5 mol%) and K₂CO₃ (2.0 mmol).

  • The vial is sealed with a septum and purged with argon.

  • Add anhydrous DMF (5 mL) to the vial.

  • Add the aryl iodide (1.0 mmol) and this compound (1.2 mmol) to the reaction mixture via syringe.

  • The reaction mixture is stirred at 110 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 2-ethylphenyl aryl sulfide.

Quantitative Data

The following table summarizes representative data for the copper-catalyzed cross-coupling of this compound with various aryl iodides. The data is illustrative of typical yields and conditions for this type of reaction.

EntryAryl IodideCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Iodoanisole5K₂CO₃DMF1102489
21-Iodo-4-nitrobenzene5K₂CO₃DMF1101885
34-Iodotoluene5Cs₂CO₃Dioxane1002482
42-Iodopyridine10K₂CO₃DMF1203675

Catalytic Cycle

Copper_Catalytic_Cycle Cu(I)X Cu(I) Halide Ligand\nExchange Ligand Exchange Cu(I)X->Ligand\nExchange Thiolate 2-Et-Ph-S⁻ Thiolate->Ligand\nExchange Cu(I) Thiolate Cu(I)-S-Ph-2-Et Ligand\nExchange->Cu(I) Thiolate Oxidative\nAddition Oxidative Addition Cu(I) Thiolate->Oxidative\nAddition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative\nAddition Cu(III) Complex (Ar)Cu(III)(X)(S-Ph-2-Et) Oxidative\nAddition->Cu(III) Complex Reductive\nElimination Reductive Elimination Cu(III) Complex->Reductive\nElimination Reductive\nElimination->Cu(I)X Catalyst Regeneration Product 2-Et-Ph-S-Ar Reductive\nElimination->Product

Copper-catalyzed C-S cross-coupling cycle.

Applications in Drug Development

The thioether linkage is a key structural motif in a multitude of pharmaceutical agents.[6] Its presence can influence a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. The synthesis of novel 2-ethylphenyl aryl sulfides via the described cross-coupling reactions provides a pathway to new chemical entities with potential therapeutic applications.

A notable example of a biologically active molecule containing a related structure is S-2(2-aminoethylamino) ethylphenyl sulfide, which has shown efficacy as a protective agent against the chemical warfare agent sulfur mustard.[7] This highlights the potential of 2-ethylphenyl sulfide derivatives in the development of antidotes and protective drugs. The redox-active nature of sulfur-containing compounds also allows them to participate in cellular signaling pathways and antioxidant mechanisms, further underscoring their therapeutic potential.[4]

General Experimental and Synthesis Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis Reagents Weigh Catalyst, Ligand, and Base Purge Evacuate and Backfill with Argon Reagents->Purge Solvent Add Anhydrous Solvent Substrates Add Aryl Halide and This compound Solvent->Substrates Purge->Solvent Heating Heat to Desired Temperature with Stirring Substrates->Heating Monitoring Monitor Reaction by TLC or GC-MS Heating->Monitoring Quench Cool to Room Temperature and Quench Monitoring->Quench Reaction Complete Extraction Extract with Organic Solvent Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Flash Column Chromatography Concentration->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

General workflow for cross-coupling reactions.
Role in Drug-Target Interactions

While a specific signaling pathway for this compound derivatives is not yet elucidated, the thioether moiety can play a crucial role in the interaction of a drug molecule with its biological target, such as an enzyme or receptor. These interactions can be key to the drug's mechanism of action.

Drug_Target_Interaction cluster_drug Drug Molecule cluster_target Biological Target (e.g., Enzyme Active Site) cluster_effect Biological Effect Drug 2-Ethylphenyl Sulfide Derivative Target Binding Pocket Drug->Target Binding Hydrophobic Hydrophobic Interaction Drug->Hydrophobic 2-Ethyl Group HBond Hydrogen Bond Acceptor/Donor Drug->HBond Sulfur Atom (lone pair) PiStacking π-Stacking Drug->PiStacking Aryl Rings Effect Modulation of Target Activity Target->Effect

Potential drug-target interactions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethylbenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethylbenzenethiol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reduction of 2-ethylbenzenesulfonyl chloride: The reducing agent may be old, of low quality, or used in insufficient quantity. Reaction temperature might be too low or reaction time too short.1. Use fresh, high-quality reducing agents (e.g., zinc dust, SnCl₂). Ensure the correct stoichiometric ratio is used. For zinc/acid reductions, maintaining vigorous stirring is crucial to ensure proper mixing.[1] Increase reaction time or temperature as per established protocols, but monitor for side reactions.
2. Instability of the diazonium salt (Leuckart reaction): The temperature during diazotization may have been too high, leading to decomposition. The diazonium salt solution may have been stored for too long before use.2. Maintain the temperature strictly between 0-5 °C during the diazotization of 2-ethylaniline.[2] Use the diazonium salt solution immediately after its preparation.
3. Poor quality of starting materials: 2-ethylaniline or 2-ethylbenzenesulfonyl chloride may be impure.3. Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) before commencing the synthesis.
Formation of a White/Yellow Precipitate (Disulfide) 1. Oxidation of the thiol product: this compound is susceptible to oxidation, especially in the presence of air, to form di-(2-ethylphenyl) disulfide. This can occur during the reaction or work-up.1. Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).[3] Use degassed solvents. During the work-up, acidification should be followed by immediate extraction to minimize air exposure.
2. Incomplete reduction of disulfide intermediate: In some synthesis routes, the disulfide is an intermediate. Insufficient reducing agent or reaction time will lead to its presence in the final product.2. Ensure a sufficient excess of the reducing agent is used. Monitor the reaction for the disappearance of the disulfide intermediate by TLC or GC.
Presence of Unreacted Starting Material 1. Insufficient reagent: The amount of reducing agent or diazotizing agent may be insufficient.1. Recalculate and ensure the correct stoichiometry of all reagents.
2. Inefficient mixing: Particularly in heterogeneous reactions (e.g., with zinc dust), poor stirring can lead to incomplete reaction.2. Use a high-torque mechanical stirrer to ensure efficient mixing of all reactants.[1]
Formation of Dark-Colored Impurities 1. Side reactions at elevated temperatures: Overheating during the reduction of the sulfonyl chloride or decomposition of the diazonium salt can lead to the formation of polymeric or tarry byproducts.1. Carefully control the reaction temperature. For the zinc/acid reduction, initial stages should be kept at or below 0 °C.[1] For the Leuckart reaction, diazotization should be performed at 0-5 °C.
2. Decomposition of xanthate (Leuckart reaction): If the hydrolysis of the xanthate intermediate is not controlled, side reactions can lead to colored impurities.2. Control the temperature and pH during the hydrolysis of the S-(2-ethylphenyl) dithiocarbonate.
Formation of Aryl Thioether Byproduct (Leuckart Reaction) 1. Reaction of the diazonium salt with the thiol product: The newly formed this compound can react with the remaining diazonium salt to form a thioether.1. Add the diazonium salt solution slowly to the xanthate solution to maintain a low concentration of the diazonium salt. Ensure efficient stirring.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main laboratory-scale synthesis routes for this compound are:

  • Reduction of 2-Ethylbenzenesulfonyl Chloride: This method involves the reduction of commercially available or synthesized 2-ethylbenzenesulfonyl chloride using reducing agents like zinc dust in an acidic medium or triphenylphosphine.[4] This route is often preferred due to its relatively good yields and avoidance of highly unstable intermediates.[1]

  • Leuckart Thiophenol Reaction from 2-Ethylaniline: This classic method involves the diazotization of 2-ethylaniline to form a diazonium salt, which is then reacted with a xanthate (e.g., potassium ethyl xanthate). The resulting aryl xanthate is subsequently hydrolyzed to yield the thiophenol.[2][5] While effective, this method requires careful handling of potentially explosive diazonium salts.[1]

Q2: What is the most common side product in the synthesis of this compound and how can I minimize it?

A2: The most common side product is di-(2-ethylphenyl) disulfide . This is formed by the oxidation of this compound. To minimize its formation, it is crucial to work under an inert atmosphere (nitrogen or argon) and use degassed solvents.[3] During the work-up, minimizing the exposure of the product to air, especially under basic conditions, is essential. If disulfide is formed, it can often be reduced back to the thiol using a suitable reducing agent.

Q3: My reaction mixture turns dark brown/black. What could be the reason?

A3: A dark coloration often indicates decomposition and the formation of polymeric or tarry byproducts. This is typically caused by excessive heat. During the reduction of 2-ethylbenzenesulfonyl chloride with zinc and acid, the initial reaction is highly exothermic and must be carefully controlled at low temperatures (0 °C or below).[1] Similarly, in the Leuckart reaction, diazonium salts are thermally unstable and can decompose if the temperature rises above 5-10 °C during their formation.

Q4: In the Leuckart reaction, I am observing a byproduct with a mass corresponding to an aryl thioether. How can this be avoided?

A4: The formation of a diaryl thioether, S-(2-ethylphenyl)-2-ethylbenzenethiol, can occur if the newly formed this compound acts as a nucleophile and attacks an unreacted diazonium salt molecule. To mitigate this, ensure a slight excess of the xanthate is used and that the diazonium salt is added slowly to the xanthate solution to maintain a low concentration of the diazonium species throughout the reaction.

Q5: What are the recommended purification methods for this compound?

A5: The primary method for purifying this compound is distillation under reduced pressure . This is effective for separating the desired product from less volatile impurities like the di-(2-ethylphenyl) disulfide and polymeric byproducts. Before distillation, a standard aqueous work-up is necessary to remove inorganic salts and acids or bases. This typically involves extraction with an organic solvent (e.g., diethyl ether or dichloromethane), washing with water and brine, and drying over an anhydrous salt like sodium sulfate or magnesium sulfate.

Synthesis Pathways and Side Reactions

The following diagram illustrates the two primary synthesis routes for this compound and the major side reactions associated with each pathway.

Synthesis_Pathways cluster_0 Route 1: Reduction of Sulfonyl Chloride cluster_1 Route 2: Leuckart Thiophenol Reaction start1 2-Ethylbenzenesulfonyl Chloride prod This compound start1->prod Reduction (e.g., Zn/H+) side1 Di-(2-ethylphenyl) disulfide prod->side1 Oxidation (Air) start2 2-Ethylaniline diazonium 2-Ethylbenzenediazonium Salt start2->diazonium Diazotization (NaNO2, HCl) xanthate S-(2-Ethylphenyl) Dithiocarbonate diazonium->xanthate Reaction with Xanthate side3 Di-(2-ethylphenyl) thioether diazonium->side3 Reaction with This compound decomp Decomposition Products diazonium->decomp Decomposition (Heat) prod2 This compound xanthate->prod2 Hydrolysis side2 Di-(2-ethylphenyl) disulfide prod2->side2 Oxidation (Air)

Figure 1. Synthetic routes to this compound and major side reactions.

Quantitative Data Summary

The following table summarizes typical yields and the impact of reaction conditions on the formation of the primary byproduct, di-(2-ethylphenyl) disulfide. The data is compiled from analogous reactions of substituted thiophenols due to the limited availability of specific quantitative data for this compound.

Synthesis Route Reaction Conditions Typical Yield of this compound (%) Typical Yield of Di-(2-ethylphenyl) disulfide (%) Notes
Reduction of Sulfonyl Chloride Zn/H⁺, 0 °C to reflux, inert atmosphere85 - 95< 5Strict temperature control and inert atmosphere are critical for high yields and purity.[1]
Zn/H⁺, 0 °C to reflux, in air60 - 8010 - 30The presence of oxygen significantly increases disulfide formation.
Leuckart Thiophenol Reaction Diazotization at 0-5 °C, inert atmosphere70 - 85< 10Careful control of diazotization temperature is essential to prevent decomposition.
Diazotization at > 10 °C, inert atmosphere40 - 605 - 15Higher temperatures lead to diazonium salt decomposition and lower yields.

Key Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 2-Ethylbenzenesulfonyl Chloride

Materials:

  • 2-Ethylbenzenesulfonyl chloride

  • Zinc dust

  • Concentrated Sulfuric Acid

  • Cracked ice

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a cold sulfuric acid solution by slowly adding concentrated sulfuric acid to cracked ice while maintaining the temperature between -5 to 0 °C using an ice-salt bath.

  • With vigorous stirring, gradually add 2-ethylbenzenesulfonyl chloride to the cold acid solution over 30 minutes, ensuring the temperature remains below 0 °C.

  • Add zinc dust portion-wise, maintaining the temperature at or below 0 °C. This addition is exothermic and should be done carefully.

  • After the addition of zinc is complete, continue stirring at 0 °C for 1-2 hours.

  • Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.

  • Gently heat the mixture to a boil for 1 hour to complete the reaction.

  • Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x volume of the reaction mixture).

  • Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound via Leuckart Reaction from 2-Ethylaniline

Materials:

  • 2-Ethylaniline

  • Concentrated Hydrochloric Acid

  • Sodium nitrite

  • Potassium ethyl xanthate

  • Sodium hydroxide

  • Diethyl ether

Procedure:

  • Diazotization: In a beaker, dissolve 2-ethylaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 10 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Xanthate Reaction: In a separate flask, dissolve potassium ethyl xanthate in water and cool to 10-15 °C. Slowly add the freshly prepared diazonium salt solution to the xanthate solution with vigorous stirring. A yellow to reddish-brown oil should separate.

  • Hydrolysis: Separate the oil and add it to a solution of sodium hydroxide in ethanol and water. Reflux the mixture for 4-6 hours to hydrolyze the xanthate.

  • Work-up: After cooling, carefully acidify the reaction mixture with hydrochloric acid until it is acidic to litmus paper. The this compound will separate as an oil.

  • Extract the product with diethyl ether. Wash the ether extract with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the crude this compound by vacuum distillation.

Disclaimer: These protocols are intended for informational purposes for qualified professionals. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Special care should be taken when handling hazardous materials such as concentrated acids, diazonium salts, and thiols.

References

Technical Support Center: 2-Ethylbenzenethiol Reactions & Disulfide Bond Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the unwanted formation of disulfide bonds during reactions involving 2-Ethylbenzenethiol.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of disulfide bond formation in reactions with this compound?

A1: The primary cause of unwanted disulfide bond formation is the oxidation of the thiol groups (-SH) of two this compound molecules to form a disulfide bond (-S-S-).[1] This oxidation is often facilitated by the presence of dissolved oxygen in the reaction mixture, trace metal ion catalysts, or inappropriate pH conditions.[1]

Q2: How can I detect the presence of unwanted disulfide byproducts in my reaction mixture?

A2: Several analytical techniques can be employed to detect and quantify disulfide bond formation. Mass spectrometry (MS) is a highly sensitive method for identifying the disulfide dimer of this compound by its molecular weight.[2][3] Chromatographic methods such as HPLC can separate the disulfide byproduct from the desired product. Spectroscopic methods, like Ellman's reagent (DTNB) assay, can be used to quantify the amount of free thiol remaining in the solution, which can indirectly indicate the extent of disulfide formation.[1][3][4]

Q3: What are the best practices for storing and handling this compound to prevent premature oxidation?

A3: this compound should be stored at 4°C under an inert nitrogen atmosphere to minimize contact with oxygen.[5] It is advisable to use sealed containers and to flush the headspace with nitrogen or argon after each use. When handling the compound, it is recommended to work under an inert atmosphere, for example, in a glove box or using Schlenk line techniques, especially for reactions that are sensitive to oxidation.[6]

Q4: Which reducing agents are most effective at preventing disulfide bond formation, and how do they differ?

A4: Tris(2-carboxyethyl)phosphine (TCEP), dithiothreitol (DTT), and 2-mercaptoethanol are commonly used reducing agents to prevent disulfide bond formation.[7][8]

  • TCEP is a potent, odorless, and stable reducing agent that is effective over a broad pH range and does not contain a thiol group itself, which avoids the formation of mixed disulfides.[1]

  • DTT is also a strong reducing agent but contains thiol groups. Any excess DTT may need to be removed before subsequent reaction steps where it could interfere.[1][7]

  • 2-Mercaptoethanol is another common thiol-containing reducing agent.[7][9] A large excess is often required to drive the equilibrium towards the reduced state.[9]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Low yield of desired product and presence of a high molecular weight byproduct. Formation of the this compound disulfide dimer due to oxidation.1. Degas all solvents and reagents: Before starting the reaction, thoroughly degas all liquids by bubbling with an inert gas like nitrogen or argon, or by using a freeze-pump-thaw technique.[1] 2. Work under an inert atmosphere: Conduct the reaction in a glovebox or under a continuous flow of nitrogen or argon.[6] 3. Add a reducing agent: Incorporate a reducing agent such as TCEP or DTT into the reaction mixture.[1] 4. Use a chelating agent: Add EDTA to sequester metal ions that can catalyze oxidation.[1]
Reaction mixture changes color, or a precipitate forms unexpectedly. This could indicate oxidation or other side reactions. The formation of a white solid can be a result of thiol oxidation.1. Verify the purity of this compound: Ensure the starting material is free from existing disulfide impurities. 2. Control the pH: Maintain the reaction pH in a slightly acidic to neutral range (6.5-7.5) to minimize the rate of thiol oxidation.[1] 3. Analyze the precipitate: Isolate and analyze the solid to confirm if it is the disulfide byproduct.
Inconsistent reaction outcomes. Variability in the levels of dissolved oxygen or metal ion contamination.1. Standardize the degassing procedure: Implement a consistent and thorough method for deoxygenating all solutions. 2. Use high-purity solvents and reagents: This will minimize the introduction of catalytic metal ions. 3. Incorporate a chelating agent: Consistently use EDTA in your reaction buffers.[1]

Experimental Protocols

Protocol 1: General Reaction Setup to Minimize Disulfide Formation

This protocol outlines the general steps to set up a reaction with this compound while minimizing the risk of disulfide bond formation.

Materials:

  • This compound

  • Reaction solvents and reagents (high purity)

  • Reducing agent (e.g., TCEP or DTT)

  • Chelating agent (e.g., EDTA)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

Procedure:

  • Degassing: Degas all solvents and aqueous solutions by sparging with nitrogen or argon for at least 30 minutes.

  • Inert Atmosphere: Assemble the reaction glassware and purge with inert gas. Maintain a positive pressure of the inert gas throughout the experiment.

  • Addition of Reagents:

    • Add the degassed solvent to the reaction vessel.

    • If using, add the chelating agent (e.g., 1-5 mM EDTA).[1]

    • Add the reducing agent (e.g., a molar excess of TCEP or DTT relative to potential oxidants).

    • Add the other reactants.

    • Finally, add the this compound via a syringe through a septum.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, proceed with the reaction work-up, keeping in mind that exposure to air during this stage can also lead to disulfide formation.

Protocol 2: Quantification of Free Thiols using Ellman's Reagent

This protocol describes how to determine the concentration of free this compound in a sample.

Materials:

  • Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

  • Sample containing this compound

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare DTNB solution: Dissolve DTNB in the reaction buffer to a final concentration of 10 mM.

  • Sample Preparation: Dilute the sample containing this compound in the reaction buffer to a concentration that will give an absorbance reading in the linear range of the spectrophotometer.

  • Reaction:

    • In a cuvette, mix the diluted sample with the DTNB solution.

    • Allow the reaction to proceed for 15 minutes at room temperature.

  • Measurement: Measure the absorbance of the solution at 412 nm.[1]

  • Calculation: Calculate the concentration of free thiols using the molar extinction coefficient of the TNB²⁻ product (14,150 M⁻¹cm⁻¹ at pH 8.0).

Data Presentation

Table 1: Comparison of Common Reducing Agents for Thiol Protection

Reducing Agent Typical Molar Excess Optimal pH Range Key Advantages Considerations
TCEP 10-100 fold[1]1.5 - 8.5[1]Odorless, stable, does not contain a thiol group.[1]Higher cost compared to DTT and 2-mercaptoethanol.
DTT 10-100 fold> 7[1]Strong reducing agent.[7]Has an odor, less stable in solution, excess must be removed before reactions with maleimides.[1]
2-Mercaptoethanol Large excess often required[9]> 7Low cost.Strong, unpleasant odor, volatile, less potent than DTT.[9]

Visualizations

experimental_workflow cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_analysis Analysis Stage prep_reagents Prepare & Degas Reagents/Solvents setup_inert Setup Reaction Under Inert Atmosphere prep_reagents->setup_inert add_reagents Add Chelating Agent (e.g., EDTA) setup_inert->add_reagents add_reducing Add Reducing Agent (e.g., TCEP) add_reagents->add_reducing add_thiol Add this compound add_reducing->add_thiol run_reaction Run Reaction add_thiol->run_reaction monitor Monitor Reaction (e.g., LC-MS) run_reaction->monitor analyze_free_thiol Quantify Free Thiols (Ellman's Assay) monitor->analyze_free_thiol

Caption: Workflow for minimizing disulfide bond formation.

troubleshooting_logic cluster_prevention Preventative Measures start Investigate Other Side Reactions check_oxidation Is Disulfide Formation Suspected? start->check_oxidation check_oxidation->start implement_prevention Implement Preventative Measures check_oxidation->implement_prevention Yes degas Degas Solvents inert_atm Use Inert Atmosphere add_reducing Add Reducing Agent add_chelator Add Chelating Agent re_run Re-run Reaction & Monitor degas->re_run inert_atm->re_run add_reducing->re_run add_chelator->re_run

Caption: Troubleshooting logic for disulfide formation.

References

Technical Support Center: Purification of 2-Ethylbenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the removal of disulfide impurities from 2-Ethylbenzenethiol.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in this compound and how is it formed?

A1: The most common impurity in this compound is its corresponding disulfide, bis(2-ethylphenyl) disulfide. This impurity is primarily formed through the oxidation of the thiol (-SH) group.[1] This oxidation can be initiated by exposure to atmospheric oxygen, trace metal ions, or basic pH conditions which favor the formation of the more reactive thiolate anion.[2]

Q2: How can I prevent the formation of disulfide impurities during storage and handling of this compound?

A2: To minimize the formation of disulfide impurities, it is crucial to handle and store this compound under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[2][3] Using degassed solvents and storing the compound in a cool, dark place can further inhibit oxidation.[3] Maintaining a slightly acidic to neutral pH (around 6.5-7.5) helps to keep the thiol group protonated and less susceptible to oxidation.[2]

Q3: What are the most effective methods for removing disulfide impurities from this compound?

A3: The most common and effective methods involve the chemical reduction of the disulfide bond back to the thiol. This is typically achieved using reducing agents such as sodium borohydride (NaBH₄) or triphenylphosphine (PPh₃).[4] Following the reduction, the purified this compound can be isolated using standard purification techniques like column chromatography or distillation.

Q4: How can I monitor the progress of the disulfide reduction reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., hexane/ethyl acetate) will show a clear separation between the starting disulfide and the product thiol. The disappearance of the disulfide spot and the appearance of the thiol spot indicate the reaction is proceeding. Staining with a potassium permanganate solution can help visualize the spots if they are not UV active.

Q5: What analytical techniques can be used to confirm the purity of this compound after purification?

A5: The purity of the final product can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] This technique can separate this compound from any remaining disulfide or other impurities and provide quantitative data on their relative amounts. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and purity of the final product.

Troubleshooting Guides

Problem 1: Incomplete reduction of the disulfide impurity.
Symptom Possible Cause Troubleshooting & Optimization
TLC analysis shows the presence of both starting disulfide and product thiol.Insufficient amount of reducing agent.Increase the molar equivalents of the reducing agent (e.g., NaBH₄ or PPh₃) relative to the disulfide.
Low reaction temperature.Increase the reaction temperature. For NaBH₄ reductions, gentle warming may be required.
Short reaction time.Extend the reaction time and continue to monitor by TLC until the starting material is consumed.
Poor quality of the reducing agent.Use a fresh, high-purity batch of the reducing agent.
Problem 2: Difficulty in isolating the pure this compound after reduction.
Symptom Possible Cause Troubleshooting & Optimization
Co-elution of the product and byproducts during column chromatography.Inappropriate solvent system for chromatography.Optimize the eluent system for TLC to achieve better separation before attempting column chromatography. A less polar solvent system may be required.
Column overloading.Reduce the amount of crude material loaded onto the column.
Column channeling or poor packing.Ensure the column is packed uniformly and without cracks.
Re-oxidation of the thiol to the disulfide during workup or purification.Exposure to air.Perform all workup and purification steps under an inert atmosphere (N₂ or Ar). Use degassed solvents for extraction and chromatography.[3]
Presence of metal ion catalysts.Add a chelating agent like EDTA to the aqueous workup to sequester metal ions.
Problem 3: Low yield of purified this compound.
Symptom Possible Cause Troubleshooting & Optimization
Significant loss of material during extraction or chromatography.Adsorption of the thiol onto silica gel.Deactivate the silica gel by adding a small amount of triethylamine to the eluent. Alternatively, use a different stationary phase like alumina.
Volatility of the product.If using a rotary evaporator, use a lower temperature and higher pressure to avoid loss of the volatile thiol.
Incomplete reaction.Ensure the reduction reaction has gone to completion by TLC analysis before proceeding with the workup.

Experimental Protocols

Protocol 1: Reduction of Bis(2-ethylphenyl) Disulfide using Sodium Borohydride

This protocol describes a general procedure for the reduction of the disulfide impurity to this compound.

Materials:

  • Crude this compound containing disulfide impurity

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude this compound (1.0 eq) in anhydrous THF (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2.0 - 4.0 eq) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow addition of 1 M HCl until the effervescence ceases.

  • Add deionized water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane).

Expected Purity and Yield Data:

MethodReducing AgentPurity (by GC-MS)Yield
Protocol 1Sodium Borohydride>98%85-95%
Protocol 2Triphenylphosphine>99%80-90%
Protocol 2: Reduction of Bis(2-ethylphenyl) Disulfide using Triphenylphosphine

This protocol offers an alternative reduction method.

Materials:

  • Crude this compound containing disulfide impurity

  • Triphenylphosphine (PPh₃)

  • Dioxane

  • Deionized water

  • Hydrochloric acid (concentrated)

Procedure:

  • Dissolve the crude this compound (1.0 eq) and triphenylphosphine (1.1 eq) in a mixture of dioxane and water (e.g., 3:1 v/v).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to 40-50 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • The triphenylphosphine oxide byproduct is often less soluble and may precipitate or can be removed during column chromatography.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography as described in Protocol 1.

Visualizations

experimental_workflow cluster_reduction Reduction Step cluster_workup Workup cluster_purification Purification start Crude this compound (with disulfide impurity) reductant Add Reducing Agent (e.g., NaBH4 or PPh3) in appropriate solvent start->reductant reaction Stir at RT or gentle heat (Monitor by TLC) reductant->reaction quench Quench Reaction reaction->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography analysis Purity Analysis (GC-MS, NMR) chromatography->analysis product Pure this compound analysis->product

Caption: General experimental workflow for the removal of disulfide impurities.

troubleshooting_logic start Problem Encountered incomplete_reduction Incomplete Reduction? start->incomplete_reduction purification_issue Purification Issue? incomplete_reduction->purification_issue No solution1 Increase Reactant/Time/Temp incomplete_reduction->solution1 Yes low_yield Low Yield? purification_issue->low_yield No solution2 Optimize Chromatography purification_issue->solution2 Yes solution3 Prevent Re-oxidation/ Improve Recovery low_yield->solution3 Yes end Problem Resolved low_yield->end No solution1->end solution2->end solution3->end

Caption: A logical troubleshooting guide for common purification issues.

References

Optimizing Synthesis of 2-Ethylbenzenethiol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Ethylbenzenethiol. This document offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data-driven insights to overcome common challenges encountered during synthesis.

I. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the robust Newman-Kwart rearrangement methodology. This approach involves the thermal rearrangement of an O-aryl thiocarbamate intermediate, synthesized from 2-ethylphenol, followed by hydrolysis to yield the desired product.

FAQs

  • Q1: What are the primary methods for synthesizing this compound?

    • A1: The most common and versatile methods for synthesizing this compound and other thiophenols include the Newman-Kwart rearrangement, the reduction of arylsulfonyl chlorides, and the Leuckart thiophenol reaction.[1] The Newman-Kwart rearrangement is often favored due to its reliability and applicability to a wide range of substituted phenols.[2][3]

  • Q2: My Newman-Kwart rearrangement is not proceeding or is giving a low yield. What are the possible causes?

    • A2: The thermal Newman-Kwart rearrangement typically requires high temperatures (200-300 °C).[2][4] Insufficient temperature is a common reason for a sluggish or incomplete reaction. Additionally, the presence of electron-donating groups on the aromatic ring, such as the ethyl group in this case, can decrease the reaction rate, necessitating higher temperatures or longer reaction times.[5] Purity of the starting O-(2-ethylphenyl) dimethylthiocarbamate is also crucial, as impurities can lead to side reactions and decomposition at high temperatures.[3]

  • Q3: I am observing significant decomposition of my product during the thermal rearrangement. How can I mitigate this?

    • A3: High reaction temperatures can lead to the thermal degradation of the desired product.[6] To address this, consider employing milder reaction conditions. Palladium-catalyzed Newman-Kwart rearrangements can proceed at significantly lower temperatures (around 100 °C).[2][4] Alternatively, photoredox catalysis allows the reaction to occur at ambient temperatures, offering a much gentler approach.[2][4]

  • Q4: What are common side products in the synthesis of this compound?

    • A4: A primary side product in thiophenol synthesis is the corresponding disulfide, formed by the oxidation of the thiol product. This can be minimized by working under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents. During the Newman-Kwart rearrangement, if a mono-alkylated thiocarbamate is used, elimination to form an isocyanate can occur.[3] Incomplete hydrolysis of the S-(2-ethylphenyl) dimethylthiocarbamate intermediate will result in its presence as an impurity in the final product.

  • Q5: How can I effectively purify the final this compound product?

    • A5: Purification is typically achieved by distillation under reduced pressure.[7] Before distillation, a standard aqueous work-up is necessary to remove any inorganic salts and water-soluble impurities. This involves extraction with an organic solvent, followed by washing with brine and drying over an anhydrous salt like magnesium sulfate.

II. Data Presentation

The following table summarizes the key reaction parameters for the synthesis of this compound via the Newman-Kwart rearrangement, providing a basis for comparison and optimization.

StepReactionReagents & SolventsTemperature (°C)Reaction TimeTypical Yield
1Formation of O-(2-ethylphenyl) dimethylthiocarbamate2-Ethylphenol, N,N-Dimethylthiocarbamoyl chloride, Base (e.g., DABCO), NMP505 hours>90%
2Newman-Kwart Rearrangement (Thermal)O-(2-ethylphenyl) dimethylthiocarbamate, High-boiling solvent (e.g., Diphenyl ether)200 - 2502 - 24 hours33 - 88%[8]
3HydrolysisS-(2-ethylphenyl) dimethylthiocarbamate, KOH, Methanol/WaterRefluxSeveral hours80 - 85%[9]

III. Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound via the Newman-Kwart rearrangement.

Step 1: Synthesis of O-(2-ethylphenyl) N,N-dimethylthiocarbamate

  • To a solution of 2-ethylphenol (1.0 eq) and a suitable base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.2 eq) in N-methyl-2-pyrrolidone (NMP), heat the mixture to 50 °C.[6]

  • Slowly add N,N-dimethylthiocarbamoyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Maintain the reaction at 50 °C for 5 hours.

  • After cooling to room temperature, add water and extract the product with an organic solvent (e.g., dichloromethane).[6]

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude O-(2-ethylphenyl) N,N-dimethylthiocarbamate, which can often be used in the next step without further purification.

Step 2: Newman-Kwart Rearrangement to S-(2-ethylphenyl) N,N-dimethylthiocarbamate

  • In a flask equipped with a reflux condenser, dissolve the O-(2-ethylphenyl) N,N-dimethylthiocarbamate (1.0 eq) in a high-boiling solvent such as diphenyl ether.

  • Heat the solution to 200-250 °C and maintain this temperature for 2-24 hours. The reaction progress should be monitored by a suitable technique like TLC or GC-MS.

  • Once the rearrangement is complete, cool the reaction mixture to room temperature.

Step 3: Hydrolysis to this compound

  • To the crude S-(2-ethylphenyl) N,N-dimethylthiocarbamate, add a solution of potassium hydroxide (excess) in a mixture of methanol and water.[9]

  • Reflux the mixture for several hours to ensure complete hydrolysis.

  • After cooling, acidify the reaction mixture with a suitable acid (e.g., HCl) to protonate the thiolate.

  • Extract the this compound with an organic solvent.

  • Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain pure this compound.

IV. Mandatory Visualizations

Diagram 1: Experimental Workflow for this compound Synthesis

experimental_workflow cluster_step1 Step 1: Thiocarbamate Formation cluster_step2 Step 2: Newman-Kwart Rearrangement cluster_step3 Step 3: Hydrolysis & Purification start 2-Ethylphenol + Base + N,N-Dimethylthiocarbamoyl chloride in NMP react1 Heat to 50°C for 5h start->react1 workup1 Aqueous Work-up & Extraction react1->workup1 product1 O-(2-ethylphenyl) dimethylthiocarbamate workup1->product1 react2 Heat in High-Boiling Solvent (200-250°C) product1->react2 product2 S-(2-ethylphenyl) dimethylthiocarbamate react2->product2 react3 Reflux with KOH in Methanol/Water product2->react3 workup2 Acidification & Extraction react3->workup2 purification Vacuum Distillation workup2->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Signaling Pathway of the Newman-Kwart Rearrangement

newman_kwart_pathway phenol 2-Ethylphenol thiocarbamate_formation Thiocarbamoylation phenol->thiocarbamate_formation o_aryl O-(2-ethylphenyl) dimethylthiocarbamate thiocarbamate_formation->o_aryl + (CH3)2NCSCl rearrangement Newman-Kwart Rearrangement (Heat) o_aryl->rearrangement s_aryl S-(2-ethylphenyl) dimethylthiocarbamate rearrangement->s_aryl hydrolysis Hydrolysis s_aryl->hydrolysis thiophenol This compound hydrolysis->thiophenol + H2O, OH-

References

Technical Support Center: Synthesis of 2-Ethylbenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Ethylbenzenethiol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the potential causes?

Low yields can stem from several factors depending on the synthetic route. Common causes include:

  • Purity of Reactants: Starting materials, especially sulfonyl chlorides or aryl halides, may be impure. Thiophenol precursors are often susceptible to oxidation.

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inefficient mixing.

  • Side Reactions: The formation of byproducts, such as disulfides or thioethers, can significantly reduce the yield of the desired thiol.

  • Suboptimal Reagents: The activity of reducing agents (e.g., zinc dust) can vary. The Grignard reagent, if used, may not have formed efficiently.

  • Product Loss During Workup: this compound can be lost during extraction or purification steps due to its volatility or oxidation.

Troubleshooting Logic for Low Yield

The following diagram outlines a decision-making process for troubleshooting low reaction yields.

Low_Yield_Troubleshooting cluster_purity Purity Issues? cluster_conditions Condition Issues? cluster_analysis Crude Analysis Results start Low Yield Observed check_purity Verify Purity of Starting Materials (TLC, NMR) start->check_purity purify_sm Purify/Use Fresh Starting Materials check_purity->purify_sm Impure check_purity->purity_ok Pure check_conditions Review Reaction Conditions (Temp, Time, Stirring) optimize_conditions Optimize Temp/Time/ Catalyst Loading check_conditions->optimize_conditions Suboptimal check_conditions->conditions_ok Optimal analyze_crude Analyze Crude Product (TLC, GC-MS, NMR) side_products Side Products Detected (e.g., Disulfide) analyze_crude->side_products incomplete_rxn Starting Material Remains analyze_crude->incomplete_rxn purity_ok->check_conditions conditions_ok->analyze_crude troubleshoot_side_rxn Minimize Side Reactions (e.g., use inert atmosphere, modify workup) side_products->troubleshoot_side_rxn troubleshoot_incomplete Extend Reaction Time or Increase Temperature/ Reagent Stoichiometry incomplete_rxn->troubleshoot_incomplete

Caption: Decision-making flowchart for troubleshooting low reaction yields.

Q2: I am observing a significant amount of disulfide byproduct. How can I prevent this?

The formation of diethyl diphenyl disulfide is a common issue as thiols are easily oxidized, especially in the presence of air (oxygen).[1]

  • Inert Atmosphere: The most critical step is to perform the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon).[1] Solvents should be de-oxygenated before use.

  • pH Control: Keeping the pH low during workup (well below the pKa of the thiol) can limit the formation of the thiolate anion, which is more susceptible to oxidation.

  • Reducing Agents in Workup: During the workup, the addition of a mild reducing agent can help cleave any disulfide that has formed.

  • Storage: The final product should be stored under an inert atmosphere and refrigerated to minimize oxidation over time.[1]

Main Reaction vs. Side Reaction

Reaction_Pathway cluster_main Desired Pathway cluster_side Oxidative Side Reaction Precursor 2-Ethyl- benzenesulfonyl Chloride Thiol This compound (Product) Precursor->Thiol Reduction [Zn/H+] Thiol_Side This compound Disulfide Bis(2-ethylphenyl) disulfide (Byproduct) Thiol_Side->Disulfide Oxidation [O2]

Caption: Desired reduction pathway versus the common oxidative side reaction.

Q3: The purification of my crude product by column chromatography is difficult. What are the alternatives?

Purification of thiols can be challenging due to their odor and potential for oxidation on silica gel.

  • Vacuum Distillation: this compound is a liquid, making vacuum distillation an excellent method for purification. This avoids prolonged contact with air and stationary phases.

  • Acid/Base Extraction: You can selectively extract the thiophenol into an aqueous basic solution (e.g., dilute NaOH) to separate it from non-acidic impurities. The thiophenol can then be regenerated by acidifying the aqueous layer and extracting it back into an organic solvent. This should be done under an inert atmosphere.

  • Alternative Stationary Phases: If chromatography is necessary, consider using alumina (alox) instead of silica gel, as it can sometimes provide better separation and be less oxidizing.[2]

Data Presentation: Comparison of Synthetic Methods

Several methods can be used to synthesize this compound. The choice depends on the availability of starting materials, required scale, and tolerance for specific reagents.

MethodStarting MaterialKey ReagentsTypical Yield RangeAdvantagesDisadvantages
Reduction of Sulfonyl Chloride 2-Ethylbenzenesulfonyl chlorideZn dust, H₂SO₄ or HCl[3]70-95%High yields, readily available starting materials.Requires handling of strong acids.
Newman-Kwart Rearrangement 2-EthylphenolN,N-Dimethylthiocarbamoyl chloride, heat[4]60-85%Good for converting phenols to thiophenols.Requires high temperatures (200-300 °C); potential for thermal decomposition.[4]
Grignard Reaction 2-EthylbromobenzeneMg, Sulfur (S₈)[5]50-75%Direct route from aryl halides.Requires strictly anhydrous conditions; Grignard formation can be tricky.
Reaction with Thiourea 2-EthylbromobenzeneThiourea, Ni or Cu catalyst, Base[6][7]65-90%Avoids thioether byproducts, good yields.Requires a catalyst; hydrolysis step is needed.

Experimental Protocols

Below are detailed methodologies for key synthesis routes. Safety Note: Thiophenols have a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE).

Method 1: Reduction of 2-Ethylbenzenesulfonyl Chloride

This protocol is adapted from standard procedures for thiophenol synthesis by the reduction of benzenesulfonyl chlorides.[8][9]

Experimental Workflow

protocol_workflow start Start setup Prepare H₂SO₄ solution in ice bath (-5 to 0°C) start->setup add_sulfonyl Slowly add 2-Ethylbenzenesulfonyl Chloride setup->add_sulfonyl add_zinc Add Zinc Dust in portions, maintaining T < 0°C add_sulfonyl->add_zinc warm_reflux Warm to RT, then reflux until reaction is complete add_zinc->warm_reflux workup Cool, extract with organic solvent (e.g., Ether) warm_reflux->workup purify Wash, dry, and purify by vacuum distillation workup->purify end End Product: This compound purify->end

Caption: General experimental workflow for the synthesis of this compound via sulfonyl chloride reduction.

Procedure:

  • Setup: In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, prepare a cold sulfuric acid solution by cautiously adding concentrated sulfuric acid to cracked ice while maintaining the temperature between -5 to 0 °C in an ice-salt bath.

  • Addition of Sulfonyl Chloride: With vigorous stirring, gradually add 2-ethylbenzenesulfonyl chloride to the cold acid solution. Ensure the temperature remains below 0 °C.

  • Addition of Zinc: Add zinc dust in small portions. The rate of addition should be controlled to keep the temperature below 0 °C.[9] This step is exothermic.

  • Reaction: Once all the zinc dust has been added, remove the cooling bath and allow the mixture to warm to room temperature. If the reaction becomes too vigorous, intermittent cooling may be necessary. Heat the mixture to a gentle reflux and maintain until the reaction is complete (monitor by TLC or GC).

  • Workup: Cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether or toluene).

  • Purification: Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure and purify the crude this compound by vacuum distillation.

Method 2: Newman-Kwart Rearrangement

This three-step method converts 2-ethylphenol into this compound.[4][10]

Procedure:

  • Formation of O-Aryl Thiocarbamate: Deprotonate 2-ethylphenol with a suitable base (e.g., sodium hydride) in an anhydrous solvent like DMF. Add N,N-dimethylthiocarbamoyl chloride and stir at room temperature until the reaction is complete. Work up by quenching with water and extracting the product.

  • Rearrangement: Heat the purified O-(2-ethylphenyl) dimethylthiocarbamate neat or in a high-boiling solvent (e.g., diphenyl ether) to 200-280 °C.[4] The rearrangement proceeds via an intramolecular aromatic nucleophilic substitution. Monitor the reaction by TLC or GC. Milder conditions can be achieved using palladium or photoredox catalysis.[4][11]

  • Hydrolysis: Hydrolyze the resulting S-(2-ethylphenyl) dimethylthiocarbamate to the thiophenol using a strong base like aqueous NaOH or methanolic KOH, followed by acidic workup.[10] Purify the final product by vacuum distillation.

References

Technical Support Center: Stabilizing 2-Ethylbenzenethiol During Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the proper storage and handling of 2-ethylbenzenethiol to ensure its stability and integrity for experimental use. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during storage and handling.

Troubleshooting Guide: Common Issues with this compound Storage

This guide addresses specific problems that may arise during the storage and use of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Inconsistent reaction results or low yield Degradation of this compound due to improper storage (oxidation to disulfide).1. Verify Purity: Analyze the stored this compound for the presence of the corresponding disulfide using HPLC or NMR spectroscopy (see Experimental Protocols). 2. Purge with Inert Gas: Before use, gently bubble an inert gas (argon or nitrogen) through the liquid to remove dissolved oxygen. 3. Use Fresh Reagent: If significant degradation is confirmed, it is recommended to use a fresh, unopened bottle of this compound.
Visible change in appearance (e.g., yellowing, presence of solid precipitate) Oxidation to disulfide or other degradation products. The disulfide of this compound is a solid at room temperature.1. Do not use if solids are present. The presence of a precipitate is a strong indicator of significant degradation. 2. Consider Purification (for experienced users): Distillation under reduced pressure can be attempted to purify the liquid from solid impurities, but this should be done with caution due to the compound's toxicity and stench.[1]
Strong, foul odor outside of the immediate work area Improper sealing of the storage container or spills. Thiols have a very low odor threshold.1. Check Container Seal: Ensure the cap is tightly sealed. Consider using paraffin film for extra security. 2. Inspect for Spills: Carefully check the storage area for any signs of spills. 3. Decontamination: Neutralize any spills or contaminated surfaces with a bleach solution (see FAQs).

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[2] The recommended storage temperature is typically 2-8°C. The container should be tightly sealed to prevent exposure to air and moisture. For extended storage, blanketing the container with an inert gas such as argon or nitrogen is highly recommended to minimize oxidation.[3]

Q2: How does exposure to air affect this compound?

A2: Exposure to oxygen in the air can lead to the oxidation of this compound. The primary degradation product is the corresponding disulfide, bis(2-ethylphenyl) disulfide.[4][5] This oxidation is a common degradation pathway for many thiols and can be accelerated by the presence of light and trace metal ions.

Q3: Are there any chemical inhibitors I can add to stabilize this compound during storage?

Q4: What is the shelf-life of this compound?

A4: The shelf-life of this compound is highly dependent on the storage conditions. When stored under optimal conditions (refrigerated, under an inert atmosphere, and protected from light), it can remain stable for several years. However, if the container has been opened and exposed to air, its stability will be significantly reduced. It is recommended to monitor the purity of opened containers periodically.

Troubleshooting Experiments

Q5: My reaction involving this compound is not proceeding as expected. Could the quality of the thiol be the issue?

A5: Yes, the purity of this compound is critical for many reactions. If the thiol has degraded to its disulfide, the concentration of the active thiol will be lower than expected, leading to incomplete reactions or lower yields. The disulfide may also interfere with the reaction or complicate purification. It is advisable to check the purity of your this compound before use, especially if the container has been stored for a long time or has been opened multiple times.

Q6: How can I decontaminate glassware and equipment that has come into contact with this compound?

A6: Due to its persistent and unpleasant odor, all glassware and equipment should be decontaminated immediately after use. Rinsing with a bleach solution (sodium hypochlorite) is an effective method for oxidizing the thiol and neutralizing the odor.[6] Subsequently, the glassware should be washed with an appropriate solvent and then with soap and water.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC

This protocol describes a method to determine the purity of this compound and quantify the amount of its disulfide degradation product using High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Volumetric flasks

  • Syringes and syringe filters (0.45 µm)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Standard Preparation:

    • Prepare a stock solution of high-purity this compound (if available) at a concentration of approximately 1 mg/mL in acetonitrile.

    • If a pure standard of the disulfide is available, prepare a separate stock solution in a similar manner.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample to be tested and dissolve it in 10 mL of acetonitrile in a volumetric flask.

    • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient:

      • 0-5 min: 50% B

      • 5-15 min: 50% to 90% B

      • 15-20 min: 90% B

      • 20-21 min: 90% to 50% B

      • 21-25 min: 50% B

  • Data Analysis:

    • Identify the peaks corresponding to this compound and its disulfide based on their retention times (the disulfide will be more nonpolar and have a longer retention time).

    • Calculate the purity of the this compound by determining the area percentage of its peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Accelerated Stability Study of this compound

This protocol outlines a procedure to assess the stability of this compound under accelerated degradation conditions (elevated temperature and exposure to air).

Materials:

  • This compound

  • Several small glass vials with screw caps

  • Oven or incubator

  • HPLC system (as described in Protocol 1)

Procedure:

  • Sample Preparation:

    • Aliquot equal amounts of this compound into several labeled vials.

    • Leave one vial tightly sealed at the recommended storage temperature (2-8°C) as a control (T=0).

    • Place the other vials in an incubator at an elevated temperature (e.g., 40°C). Leave the caps slightly loose to allow for some air exchange, or open and recap them daily.

  • Time Points:

    • At specified time points (e.g., 1, 3, 7, 14, and 30 days), remove one vial from the incubator.

  • Analysis:

    • For each time point, analyze the sample for purity using the HPLC method described in Protocol 1.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for the samples stored at the elevated temperature.

    • This data can be used to estimate the degradation rate under these accelerated conditions.

Visualizations

Degradation_Pathway Thiol This compound (Liquid) Disulfide bis(2-Ethylphenyl) Disulfide (Solid) Thiol->Disulfide Oxidation Oxidizing_Agents Oxygen (Air) Light Metal Ions Oxidizing_Agents->Thiol

Caption: Oxidation pathway of this compound to its disulfide.

Troubleshooting_Workflow Start Inconsistent Reaction Results? Check_Purity Analyze Thiol Purity (HPLC/NMR) Start->Check_Purity Check_Other Investigate Other Reaction Parameters Start->Check_Other No Is_Degraded Significant Degradation? Check_Purity->Is_Degraded Use_Fresh Use Fresh this compound Is_Degraded->Use_Fresh Yes Purge_Gas Purge with Inert Gas Before Use Is_Degraded->Purge_Gas No Proceed Proceed with Reaction Use_Fresh->Proceed Purge_Gas->Proceed

Caption: Workflow for troubleshooting reactions with this compound.

References

Technical Support Center: 2-Ethylbenzenethiol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving 2-Ethylbenzenethiol. It is intended for researchers, scientists, and drug development professionals to facilitate smoother experimentation and optimization of reaction outcomes.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the key safety precautions for handling this compound?

A1: this compound is a flammable liquid with a strong, unpleasant odor.[1] It is harmful if swallowed and can cause skin and serious eye irritation.[2][3] Always handle this chemical in a well-ventilated fume hood.[2][3][4] Personal protective equipment (PPE), including chemical splash goggles, appropriate protective gloves, and a lab coat, is mandatory to prevent skin and eye contact.[2][4] An eyewash station and safety shower should be readily accessible.[2][4] Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][3][4]

Q2: My this compound has a yellow tint. Is it still usable?

A2: Pure this compound is typically a colorless to pale yellow liquid.[1] A yellow color may indicate the presence of impurities, often resulting from slight oxidation to the corresponding disulfide. For many applications, this slight impurity may not significantly affect the reaction. However, for high-purity applications or reactions sensitive to oxidizing agents, it is advisable to purify the thiol before use, for example, by distillation under reduced pressure.

S-Alkylation Reactions (Thioether Synthesis)

Q3: I am getting a low yield in my S-alkylation reaction of this compound with an alkyl halide. What are the common causes?

A3: Low yields in S-alkylation reactions of thiols are often due to several factors:

  • Insufficiently strong base: The thiol needs to be deprotonated to the more nucleophilic thiolate. Ensure your base is strong enough to deprotonate the thiol (pKa ~6-8 for aromatic thiols). Common bases include potassium carbonate, triethylamine, or sodium hydride.

  • Poor solvent choice: The solvent plays a crucial role. Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions. For reactions using carbonate bases, a phase-transfer catalyst may be beneficial in a two-phase system.

  • Side reaction - Over-alkylation: The sulfide product can sometimes be further alkylated to form a sulfonium salt, especially with reactive alkylating agents.

  • Side reaction - Oxidation: The thiolate is susceptible to oxidation to the disulfide, especially in the presence of air (oxygen). It is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Steric hindrance: If either the 2-ethyl group on the thiol or the alkyl halide is bulky, the SN2 reaction rate can be significantly reduced.

Q4: I see an oily byproduct that is difficult to separate from my desired 2-ethylphenyl thioether. What could it be?

A4: A common oily byproduct is the disulfide of this compound, namely bis(2-ethylphenyl) disulfide. This forms from the oxidation of the thiol or thiolate during the reaction. To minimize its formation, ensure the reaction is carried out under an inert atmosphere and that all solvents are deoxygenated. Purification can often be achieved by column chromatography on silica gel.

Michael Addition Reactions

Q5: My Michael addition of this compound to an α,β-unsaturated carbonyl compound is sluggish. How can I improve the reaction rate?

A5: The Michael addition of thiols can be slow without a catalyst. To improve the reaction rate, consider the following:

  • Base catalysis: A catalytic amount of a non-nucleophilic base (e.g., triethylamine, DBU) can deprotonate the thiol, increasing its nucleophilicity and accelerating the addition.

  • Lewis acid catalysis: Lewis acids can activate the α,β-unsaturated carbonyl compound, making it more electrophilic and susceptible to nucleophilic attack.

  • Solvent choice: The reaction can be sensitive to the solvent. While some reactions proceed well under solvent-free conditions, others may benefit from a polar solvent that can stabilize the charged intermediates.

Q6: I am observing the formation of multiple products in my Michael addition reaction. What are the likely side reactions?

A6: Besides the desired 1,4-addition product, several side reactions can occur:

  • 1,2-addition: In some cases, the thiolate may attack the carbonyl carbon directly (1,2-addition) instead of the β-carbon (1,4-addition). This is more common with more reactive carbonyl compounds.

  • Polymerization: The α,β-unsaturated carbonyl compound can undergo self-polymerization, especially under basic conditions or at elevated temperatures.

  • Disulfide formation: As with S-alkylation, oxidation of the thiol to the disulfide can occur if the reaction is not performed under an inert atmosphere.

Data Presentation

While specific quantitative data for a wide range of this compound reactions is not extensively available in the public literature, the following tables provide representative conditions for common reaction types based on the general reactivity of aromatic thiols. Researchers should consider these as starting points for optimization.

Table 1: General Conditions for S-Alkylation of Aromatic Thiols

Alkylating AgentBase (equiv.)SolventTemperature (°C)Time (h)Typical Yield
Benzyl bromideK₂CO₃ (2.0)DMFRoom Temp.2-4>90%
Methyl iodideEt₃N (1.5)THFRoom Temp.1-3>90%
Ethyl bromoacetateNaH (1.2)THF0 to Room Temp.2-585-95%
Allyl bromideK₂CO₃ (2.0)Acetonitrile503-6>85%

Table 2: General Conditions for Michael Addition of Aromatic Thiols

Michael AcceptorCatalyst (mol%)SolventTemperature (°C)Time (h)Typical Yield
CyclohexenoneEt₃N (10)NoneRoom Temp.1-2>95%
Methyl acrylateDBU (5)THFRoom Temp.2-4>90%
AcrylonitrileFeCl₃ (5)DichloromethaneRoom Temp.0.5-1>90%
ChalconeNoneEthanolReflux6-880-90%

Experimental Protocols

Protocol 1: General Procedure for S-Alkylation of this compound with an Alkyl Halide

  • To a stirred solution of this compound (1.0 eq.) in an anhydrous solvent (e.g., DMF or THF, ~0.5 M) under an inert atmosphere (N₂ or Ar), add a suitable base (e.g., K₂CO₃, 2.0 eq. or NaH, 1.2 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 1 to 12 hours depending on the reactivity of the alkyl halide.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Michael Addition of this compound to an α,β-Unsaturated Carbonyl Compound

  • To a stirred solution of the α,β-unsaturated carbonyl compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane or ethanol, ~0.5 M) under an inert atmosphere, add this compound (1.1 eq.).

  • Add a catalytic amount of a base (e.g., triethylamine, 10 mol%) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can range from 30 minutes to several hours.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can often be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Troubleshooting_Low_Yield_S_Alkylation start Low Yield in S-Alkylation check_base Is the base strong enough? start->check_base check_solvent Is the solvent appropriate? check_base->check_solvent Yes solution_base Use a stronger base (e.g., NaH) or increase equivalents. check_base->solution_base No check_atmosphere Is the reaction under inert atmosphere? check_solvent->check_atmosphere Yes solution_solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO). check_solvent->solution_solvent No check_sterics Are reactants sterically hindered? check_atmosphere->check_sterics Yes solution_atmosphere Degas solvent and use N₂ or Ar. check_atmosphere->solution_atmosphere No solution_sterics Increase reaction time and/or temperature. check_sterics->solution_sterics Yes

Caption: Troubleshooting decision tree for low yields in S-alkylation reactions.

Michael_Addition_Pathway thiol This compound (R-SH) intermediate Thiolate (R-S⁻) or Activated Enone thiol->intermediate Deprotonation enone α,β-Unsaturated Carbonyl enone->intermediate Activation catalyst Base or Lewis Acid Catalyst catalyst->thiol catalyst->enone product Michael Adduct (1,4-Addition Product) intermediate->product Nucleophilic Attack at β-carbon side_product 1,2-Addition Product (Side Reaction) intermediate->side_product Nucleophilic Attack at Carbonyl Carbon

Caption: Reaction pathways in the Michael addition of this compound.

References

Technical Support Center: Alkylation of 2-Ethylbenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting for common pitfalls encountered during the S-alkylation of 2-ethylbenzenethiol. The following frequently asked questions (FAQs) and protocols are designed to help you diagnose and resolve issues in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield unexpectedly low?

Low yields are a frequent issue and can stem from several factors, including competing side reactions and suboptimal conditions.[1]

  • Competing E2 Elimination: The primary side reaction is often the base-catalyzed E2 elimination of the alkyl halide to form an alkene, which competes directly with the desired SN2 substitution. This is particularly problematic with strong bases and secondary or tertiary alkyl halides.[1]

    • Solution: Employ the lowest reasonable temperature to favor the SN2 reaction, which has a lower activation energy than the E2 pathway.[1] Consider using a weaker, non-nucleophilic base if elimination is a significant issue.

  • Poor Reagent Quality: The purity of your starting materials is critical.

    • This compound: Thiol may have oxidized to bis(2-ethylphenyl) disulfide.

    • Alkylating Agent: Impurities in the alkyl halide or other electrophile can lead to unwanted side reactions.[1]

    • Solution: Use freshly purified this compound and ensure the alkylating agent is of high purity.

  • Incomplete Deprotonation: The reaction proceeds via the thiolate anion. If the base used is not strong enough to fully deprotonate the thiol, the concentration of the active nucleophile will be low, resulting in a sluggish or incomplete reaction.

    • Solution: Ensure the base is sufficiently strong (pKa of conjugate acid is higher than the pKa of this compound, which is ~6-7) and that stoichiometry is correct.

Q2: I'm observing a significant amount of bis(2-ethylphenyl) disulfide in my product mixture. What causes this and how can I prevent it?

The formation of a disulfide is a classic sign of oxidation. The 2-ethylbenzenethiolate anion is highly susceptible to oxidation by atmospheric oxygen.[1]

  • Cause: Exposure of the reaction mixture to air, especially under basic conditions which promote formation of the easily oxidized thiolate.[2]

  • Prevention and Mitigation:

    • Inert Atmosphere: The most critical step is to perform the entire reaction, from deprotonation to quenching, under an inert atmosphere (e.g., nitrogen or argon).[2]

    • Degassed Solvents: Use solvents that have been thoroughly deoxygenated by methods such as sparging with an inert gas or freeze-pump-thaw cycles.[2]

    • Chelating Agents: Trace metal ions can catalyze thiol oxidation.[2] Adding a small amount of a chelating agent like EDTA can sequester these ions.[2]

    • Workup: If disulfide has formed, it can sometimes be reduced back to the thiol using a mild reducing agent during the workup, although prevention is far more effective.

Q3: My reaction is very slow or is not proceeding to completion. What should I check?

A stalled reaction can usually be traced back to reaction conditions or reagent activity.[1]

  • Checklist for a Stalled Reaction:

    • Base Strength: Is the base strong enough for complete deprotonation? If using a carbonate base, the reaction may be heterogeneous and require vigorous stirring or longer reaction times.

    • Leaving Group: The rate of SN2 reactions is highly dependent on the quality of the leaving group. The general reactivity trend is I > Br > TsO > Cl.[3] If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide for a faster reaction.[1]

    • Temperature: While low temperatures are used to prevent elimination, the reaction may require gentle heating to overcome the activation energy, especially with less reactive electrophiles.[1] Monitor the reaction by TLC or GC-MS to find the optimal balance.

    • Solvent: Ensure the solvent is appropriate and anhydrous. Polar aprotic solvents like DMF or DMSO are often effective as they solvate the cation but not the nucleophile, increasing its reactivity.[4]

Q4: I've isolated an unexpected isomer along with my desired S-alkylated product. Could this be C-alkylation?

Yes, C-alkylation is a potential, though often minor, side reaction. The thiophenolate anion is an ambident nucleophile, with electron density on both the sulfur atom and the aromatic ring (ortho and para positions).

  • S-Alkylation (Kinetic Product): Attack at the soft sulfur atom is generally much faster, making the S-alkylated product the kinetic product. This pathway is favored by softer electrophiles (e.g., alkyl iodides, bromides) and polar aprotic solvents.[5][6][7][8][9][10]

  • C-Alkylation (Thermodynamic Product): Attack at the carbon of the aromatic ring is also possible. While generally less favorable, its formation can be influenced by certain conditions. Protic solvents, for example, can solvate the sulfur atom through hydrogen bonding, hindering its nucleophilicity and potentially increasing the proportion of C-alkylation.[11]

G cluster_conditions Reaction Conditions cluster_products Potential Products cluster_factors Influencing Factors Thiolate 2-Ethylbenzenethiolate (Ambident Nucleophile) S_Product S-Alkylated Product (Kinetic) Thiolate->S_Product Favored Path (Faster Reaction) C_Product C-Alkylated Product (Thermodynamic) Thiolate->C_Product Possible Side-Path (Slower Reaction) RX Alkyl Halide (R-X) Electrophile FactorsS • Soft Electrophile (R-I, R-Br) • Polar Aprotic Solvent (DMF, Acetone) • Low Temperature FactorsC • Harder Electrophiles • Protic Solvents (H₂O, EtOH) • Higher Temperature

Data Presentation

Table 1: Selection of Base and Solvent for Alkylation

Choosing the appropriate base and solvent system is crucial for maximizing yield and minimizing side reactions.

BaseSolventTypical Temp.AdvantagesPotential Pitfalls
NaH THF, DMF0 °C to RTStrong base ensures complete, rapid deprotonation.[12]Highly reactive, requires strict anhydrous and inert conditions.
K₂CO₃ DMF, AcetoneRT to 60 °CMild, inexpensive, and easy to handle.[13] Good for sensitive substrates.Heterogeneous reaction may be slow; requires efficient stirring.
NaOH / KOH Ethanol, WaterRT to RefluxInexpensive and effective. Phase-transfer catalyst (e.g., TBAB) can be used.[14]Hydroxide is a strong nucleophile; risk of hydrolyzing the alkyl halide. Promotes elimination.
Et₃N Water, CH₂Cl₂RTMild organic base, easy to remove during workup.[13]May not be strong enough to fully deprotonate the thiol, leading to slow reaction.
TBAOH Neat (Solvent-free)50 °CActs as base, solvent, and phase-transfer catalyst.[13]Can be more expensive; product isolation may require extraction.

Experimental Protocols

General Protocol for S-Alkylation of this compound

This protocol provides a general methodology for the S-alkylation using potassium carbonate as a base in DMF. Note: This is a representative protocol and may require optimization for specific alkylating agents.

Materials:

  • This compound

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous NH₄Cl solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add finely ground anhydrous K₂CO₃ (1.5 equivalents).

  • Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous DMF (approx. 0.2 M relative to the thiol). Begin vigorous stirring.

  • Thiol Addition: Add this compound (1.0 equivalent) dropwise to the suspension. Stir the mixture for 15-20 minutes at room temperature to allow for salt formation.

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is slow, it may be gently heated (e.g., to 40-50 °C).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and diethyl ether. Separate the layers. Extract the aqueous layer two more times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain the pure alkyl 2-ethylphenyl sulfide.

Troubleshooting Workflow

G start Low Yield or Incomplete Reaction q1 Is disulfide a major byproduct? start->q1 q2 Is alkene from elimination a major byproduct? q1->q2 No sol1 ACTION: • Use degassed solvents • Ensure inert atmosphere (N₂/Ar) q1->sol1 Yes q3 Is starting thiol still present? q2->q3 No sol2 ACTION: • Lower reaction temperature • Use a milder base (e.g., K₂CO₃) q2->sol2 Yes q4 Is starting alkyl halide still present? q3->q4 No sol3 ACTION: • Use a stronger base (e.g., NaH) • Increase reaction time/temp q3->sol3 Yes sol4 ACTION: • Check purity of thiol • Use better leaving group (I > Br > Cl) q4->sol4 Yes end Re-run with optimized conditions q4->end No sol1->end sol2->end sol3->end sol4->end

References

Technical Support Center: Improving the Regioselectivity of 2-Ethylbenzenethiol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-ethylbenzenethiol. Our focus is on strategies to improve regioselectivity and achieve a higher yield of the desired ortho-isomer.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound?

A1: The primary challenge in synthesizing this compound is controlling the regioselectivity of the ethylation of the benzene ring. Direct ethylation of thiophenol often leads to a mixture of ortho-, meta-, and para-isomers, with the para-isomer frequently being the major product due to steric hindrance at the ortho position. A significant side reaction is the S-alkylation of the thiol group, which forms a thioether. Additionally, polysubstitution, where more than one ethyl group is added to the aromatic ring, can occur, further complicating the product mixture and reducing the yield of the desired monosubstituted product.

Q2: Which synthetic strategies offer the best regioselectivity for obtaining this compound?

A2: For high ortho-selectivity, two main strategies are recommended:

  • Directed ortho-Metalation (DoM): This method utilizes a directing group to activate the ortho-position for metalation, typically with a strong organolithium base. The resulting ortho-lithiated species then reacts with an ethylating agent to introduce the ethyl group specifically at the 2-position.[1][2][3]

  • Newman-Kwart Rearrangement: This is an indirect, multi-step approach that offers excellent regioselectivity. It starts with 2-ethylphenol, which is converted to an O-aryl thiocarbamate. This intermediate then undergoes a thermal or catalyzed rearrangement to an S-aryl thiocarbamate, which is subsequently hydrolyzed to yield this compound.[4][5][6]

Q3: Why is Friedel-Crafts alkylation generally not recommended for the regioselective synthesis of this compound?

A3: Friedel-Crafts alkylation is often not suitable for the regioselective synthesis of this compound due to several drawbacks:

  • Lack of Regioselectivity: The reaction typically yields a mixture of ortho, meta, and para isomers, with the para isomer being the predominant product.

  • Polyalkylation: The introduction of an electron-donating alkyl group activates the aromatic ring, making it more susceptible to further alkylation, leading to the formation of diethyl- and polyethyl-benzenethiols.[7]

  • Carbocation Rearrangements: The carbocation electrophile can undergo rearrangements, leading to the formation of undesired isomers.[8][9]

  • Catalyst Deactivation: The thiol group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), leading to its deactivation.[4]

Q4: How can I separate the ortho- and para-isomers of ethylbenzenethiol if my synthesis is not completely regioselective?

A4: The separation of ortho- and para-isomers of ethylbenzenethiol can be challenging due to their similar physical properties. However, chromatographic techniques are generally effective:

  • Preparative Gas Chromatography (GC): This method can be used to separate volatile isomers on a larger scale.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be optimized to separate the isomers. A column that allows for π-π interactions, such as a phenyl-hexyl column, may provide better separation.[10]

  • Column Chromatography: While more challenging, careful optimization of the stationary phase (e.g., silica gel) and eluent system may allow for the separation of the isomers.

Troubleshooting Guides

Directed ortho-Metalation (DoM)

Problem 1: Low or no yield of the ortho-lithiated intermediate.

  • Possible Cause 1: Inactive organolithium reagent.

    • Solution: Use a freshly titrated and properly stored organolithium reagent (e.g., n-butyllithium). Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the reagent by moisture or oxygen.[11]

  • Possible Cause 2: Insufficiently low temperature.

    • Solution: Maintain a very low temperature (typically -78 °C) during the lithiation step to prevent side reactions and decomposition of the lithiated intermediate. Use a cryostat or a dry ice/acetone bath.

  • Possible Cause 3: Ineffective directing group.

    • Solution: While the thiol group itself can direct metalation, its effectiveness can be enhanced by using a protecting group that also acts as a stronger directing group. However, this adds extra steps to the synthesis.

Problem 2: Formation of byproducts other than the desired this compound.

  • Possible Cause 1: Reaction of the ethylating agent with the solvent or other species.

    • Solution: Add the ethylating agent (e.g., bromoethane) slowly at a low temperature to control the reaction rate and minimize side reactions.

  • Possible Cause 2: S-ethylation of the thiol group.

    • Solution: The thiol proton is acidic and will be deprotonated by the organolithium reagent. The subsequent reaction with the ethylating agent can occur at either the ortho-carbon or the sulfur atom. To favor C-alkylation, it is crucial to use a stoichiometric amount of the organolithium reagent to ensure the formation of the dianion (lithiated at both sulfur and the ortho-carbon).

Newman-Kwart Rearrangement

Problem 1: Incomplete conversion of the O-aryl thiocarbamate to the S-aryl thiocarbamate.

  • Possible Cause 1: Insufficient reaction temperature or time.

    • Solution: The thermal Newman-Kwart rearrangement often requires high temperatures (200-300 °C).[6] Ensure the reaction is heated for a sufficient duration. Monitor the reaction progress by TLC or GC-MS.

  • Possible Cause 2: Thermal decomposition of the starting material or product.

    • Solution: If decomposition is observed at high temperatures, consider using a palladium catalyst or a photoredox-catalyzed method, which can facilitate the rearrangement at a lower temperature (around 100 °C for Pd catalysis or room temperature for photoredox catalysis).[6][12]

Problem 2: Low yield during the hydrolysis of the S-aryl thiocarbamate.

  • Possible Cause 1: Incomplete hydrolysis.

    • Solution: Ensure complete hydrolysis by using a sufficient excess of a strong base (e.g., NaOH or KOH) and allowing for an adequate reaction time. Heating the reaction mixture can also promote hydrolysis.[4]

  • Possible Cause 2: Oxidation of the thiophenol product during workup.

    • Solution: Thiophenols are susceptible to oxidation to disulfides, especially under basic conditions in the presence of air. After hydrolysis, acidify the reaction mixture promptly and perform the extraction under an inert atmosphere if possible.

Quantitative Data Summary

Synthesis MethodStarting MaterialKey ReagentsTypical Isomer Ratio (ortho:para)Typical Yield (%)Notes
Directed ortho-Metalation Thiophenol1. n-BuLi, TMEDA 2. Bromoethane>95:560-80Highly regioselective but requires cryogenic conditions and handling of pyrophoric reagents.
Newman-Kwart Rearrangement 2-Ethylphenol1. Dimethylthiocarbamoyl chloride 2. Heat (or catalyst) 3. NaOH/H₂O>99:170-90 (overall)Excellent regioselectivity as it starts from the desired isomer. Multi-step process.
Friedel-Crafts Alkylation ThiophenolBromoethane, AlCl₃~1:3 - 1:540-60Poor regioselectivity, significant formation of the para-isomer and polyalkylation products.

Note: The data presented in this table are approximate and can vary significantly based on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of this compound via Directed ortho-Metalation

Materials:

  • Thiophenol

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • n-Butyllithium (n-BuLi) in hexanes

  • Bromoethane

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Add thiophenol (1.0 eq.) and TMEDA (2.2 eq.) to the cooled THF.

  • Slowly add n-BuLi (2.2 eq.) dropwise while maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Slowly add bromoethane (1.2 eq.) dropwise, ensuring the temperature remains below -70 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Synthesis of this compound via Newman-Kwart Rearrangement

Step A: Synthesis of O-(2-Ethylphenyl) Dimethylthiocarbamate

  • To a solution of 2-ethylphenol (1.0 eq.) in a suitable solvent (e.g., DMF or acetone), add a base such as sodium hydride (1.1 eq.) at 0 °C.

  • After the evolution of hydrogen gas ceases, add dimethylthiocarbamoyl chloride (1.1 eq.) and allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate to obtain the crude O-(2-ethylphenyl) dimethylthiocarbamate, which can be purified by crystallization or column chromatography.

Step B: Newman-Kwart Rearrangement

  • Heat the purified O-(2-ethylphenyl) dimethylthiocarbamate neat or in a high-boiling solvent (e.g., diphenyl ether) to 250-280 °C for 1-3 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture and purify the resulting S-(2-ethylphenyl) dimethylthiocarbamate by column chromatography.

Step C: Hydrolysis to this compound

  • Dissolve the S-(2-ethylphenyl) dimethylthiocarbamate in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2 M NaOH).

  • Reflux the mixture for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify with dilute HCl until the pH is acidic.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to yield this compound.

Visualizations

Directed_ortho_Metalation_Workflow start Thiophenol step1 Deprotonation & ortho-Lithiation (n-BuLi, TMEDA, THF, -78°C) start->step1 step2 Electrophilic Quench (Bromoethane) step1->step2 step3 Aqueous Workup (NH4Cl) step2->step3 step4 Extraction & Purification step3->step4 end This compound step4->end

Caption: Workflow for the synthesis of this compound via Directed ortho-Metalation.

Newman_Kwart_Rearrangement_Workflow start 2-Ethylphenol step1 Thiocarbamoylation (Dimethylthiocarbamoyl chloride, Base) start->step1 intermediate1 O-(2-Ethylphenyl) Dimethylthiocarbamate step1->intermediate1 step2 Thermal Rearrangement (Heat or Catalyst) intermediate1->step2 intermediate2 S-(2-Ethylphenyl) Dimethylthiocarbamate step2->intermediate2 step3 Hydrolysis (NaOH, H2O/EtOH) intermediate2->step3 end This compound step3->end

Caption: Multi-step workflow for the synthesis of this compound via the Newman-Kwart Rearrangement.

Regioselectivity_Comparison cluster_good High Ortho-Selectivity cluster_poor Poor Ortho-Selectivity DoM Directed ortho-Metalation Product This compound DoM->Product Excellent Selectivity NKR Newman-Kwart Rearrangement NKR->Product Excellent Selectivity FC Friedel-Crafts Alkylation FC->Product Poor Selectivity (para-major) Thiophenol Thiophenol Thiophenol->DoM Thiophenol->FC Ethylphenol 2-Ethylphenol Ethylphenol->NKR

Caption: Logical relationship of synthetic methods based on their regioselectivity for this compound.

References

Catalyst selection for efficient 2-Ethylbenzenethiol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the efficient synthesis of 2-Ethylbenzenethiol, targeting researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing this compound?

A1: The synthesis of this compound can be approached through several catalytic routes, primarily:

  • Reduction of 2-Ethylbenzenesulfonyl Chloride: This is a widely used method involving the reduction of the corresponding sulfonyl chloride. Common reducing systems include zinc dust in an acidic medium or a combination of red phosphorus and iodine.

  • Copper-Catalyzed Thiolation of 2-Ethylaryl Halides: This method involves the cross-coupling of a 2-ethylaryl halide (typically 2-ethyliodobenzene) with a sulfur source. Copper(I) iodide (CuI) is a frequently used catalyst, and the sulfur source can be sodium sulfide (Na₂S) or elemental sulfur followed by a reduction step.[1]

  • Diazotization of 2-Ethylaniline: This classical route involves the conversion of 2-ethylaniline to a diazonium salt, which is then reacted with a sulfur-containing reagent like potassium ethyl xanthate. However, this method is often associated with side reactions and potential safety hazards.[2]

Q2: What are the typical side products observed during the synthesis of this compound?

A2: The most common side product is the corresponding disulfide, bis(2-ethylphenyl) disulfide. This is formed through the oxidative coupling of two molecules of this compound. The presence of atmospheric oxygen or other oxidizing agents can promote its formation. Other potential impurities may arise from incomplete reactions or side reactions specific to the chosen synthetic route.

Q3: How can I minimize the formation of the disulfide byproduct?

A3: To minimize disulfide formation, it is crucial to carry out the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). Deoxygenated solvents and reagents should be used whenever possible. The final purification step, such as distillation, can also help in separating the desired thiol from the higher-boiling disulfide.

Q4: My catalyst seems to be deactivating. What are the possible causes and solutions?

A4: Catalyst deactivation in thiophenol synthesis is a common issue, often caused by:

  • Poisoning by Sulfur Compounds: Sulfur-containing molecules, including the product itself, can act as poisons to many transition metal catalysts.[3]

  • Fouling: Deposition of carbonaceous materials or other insoluble byproducts on the catalyst surface can block active sites.

  • Thermal Degradation: High reaction temperatures can lead to changes in the catalyst's structure and loss of activity.

To address deactivation, consider the following:

  • Catalyst Choice: Select a catalyst known for its robustness in the presence of sulfur compounds.

  • Reaction Conditions: Optimize the reaction temperature and time to minimize thermal degradation and fouling.

  • Catalyst Regeneration: In some cases, catalysts can be regenerated. For example, a palladium catalyst might be reactivated through a hydrogen pretreatment.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive catalyst or sub-optimal catalyst loading.- Verify the activity of your catalyst. - Perform a small-scale experiment with a fresh batch of catalyst. - Screen different catalyst loadings to find the optimal concentration.
Improper reaction temperature.- Experiment with a range of temperatures. Monitor the reaction progress by TLC or GC to determine the optimal temperature for your specific catalyst and substrate.
Inefficient reducing agent (for sulfonyl chloride reduction).- Ensure the reducing agent (e.g., zinc dust) is of high quality and activity. - Consider alternative reducing systems.
Formation of Significant Amounts of Disulfide Presence of oxygen during the reaction or work-up.- Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents. - Use deoxygenated solvents. - Maintain an inert atmosphere throughout the reaction and work-up.
Incomplete Reaction Insufficient reaction time.- Monitor the reaction progress over a longer period to ensure it has gone to completion.
Poor quality of starting materials.- Verify the purity of your starting materials (e.g., 2-ethylbenzenesulfonyl chloride or 2-ethyliodobenzene) by analytical techniques like NMR or GC-MS.
Difficulty in Product Isolation and Purification Formation of an emulsion during aqueous work-up.- Add a small amount of brine to the aqueous layer to break the emulsion. - Consider centrifugation if the emulsion persists.
Co-distillation of product with solvent.- Choose a solvent with a significantly different boiling point from this compound (boiling point ~203-205 °C).[4]

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of this compound via Reduction of 2-Ethylbenzenesulfonyl Chloride

Catalyst/Reducing SystemTemperature (°C)Reaction Time (h)Yield (%)Selectivity (%)
Zn/H₂SO₄0 - 1005 - 885-95>95
Red P/I₂90 - 1304 - 688-96>98

Note: The data presented are representative values based on general procedures for thiophenol synthesis and may vary depending on specific experimental conditions.

Table 2: Comparison of Catalytic Systems for the Synthesis of this compound from 2-Ethyliodobenzene

CatalystLigandBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
CuINoneK₂CO₃DMF9012~80-90
CuI-nanoparticlesNoneTBAHWater10010~90

Note: The data presented are illustrative and based on analogous copper-catalyzed C-S coupling reactions.[1][5] TBAH = Tetra-n-butylammonium hydroxide.

Experimental Protocols

Protocol 1: Synthesis of this compound by Reduction of 2-Ethylbenzenesulfonyl Chloride with Zinc and Sulfuric Acid
  • In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, place cracked ice and slowly add concentrated sulfuric acid while maintaining the temperature below 0 °C.

  • To this cold solution, gradually add 2-ethylbenzenesulfonyl chloride with vigorous stirring.

  • Add zinc dust portion-wise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at low temperature for 1-2 hours.

  • Remove the cooling bath and allow the reaction to warm to room temperature. A vigorous reaction may occur.

  • Heat the mixture to reflux until the reaction is complete (monitored by TLC or GC).

  • Isolate the this compound by steam distillation.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and purify by vacuum distillation.

Protocol 2: Copper-Catalyzed Synthesis of this compound from 2-Ethyliodobenzene
  • To a dried Schlenk flask under an inert atmosphere, add CuI, 2-ethyliodobenzene, and a suitable sulfur source (e.g., Na₂S·9H₂O).

  • Add a dry, degassed solvent such as DMF.

  • Heat the reaction mixture at the specified temperature (e.g., 90-120 °C) with stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation.

Visualizations

experimental_workflow cluster_reduction Reduction of 2-Ethylbenzenesulfonyl Chloride cluster_coupling Copper-Catalyzed Coupling start_red Start step1_red Mix H₂SO₄ and Ice start_red->step1_red step2_red Add 2-Ethylbenzenesulfonyl Chloride step1_red->step2_red step3_red Add Zinc Dust step2_red->step3_red step4_red Reaction and Reflux step3_red->step4_red step5_red Steam Distillation step4_red->step5_red step6_red Purification step5_red->step6_red end_red This compound step6_red->end_red start_coup Start step1_coup Combine Reactants and Catalyst (CuI, 2-Ethyliodobenzene, Sulfur Source) start_coup->step1_coup step2_coup Add Solvent step1_coup->step2_coup step3_coup Heat and Stir step2_coup->step3_coup step4_coup Work-up and Extraction step3_coup->step4_coup step5_coup Purification step4_coup->step5_coup end_coup This compound step5_coup->end_coup

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_low_yield issue Low Product Yield cause1 Inactive Catalyst? issue->cause1 cause2 Incorrect Temperature? issue->cause2 cause3 Poor Starting Material Quality? issue->cause3 solution1 Verify catalyst activity. Use fresh catalyst. Optimize loading. cause1->solution1 solution2 Screen a range of temperatures. Monitor reaction progress. cause2->solution2 solution3 Check purity of starting materials (NMR, GC-MS). cause3->solution3

Caption: Troubleshooting logic for low product yield in this compound synthesis.

References

Technical Support Center: Synthesis of 2-Ethylbenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedures in the synthesis of 2-Ethylbenzenethiol. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the work-up of this compound, particularly when synthesized via the reduction of 2-ethylbenzenesulfonyl chloride.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reduction of the sulfonyl chloride.- Ensure the reducing agent (e.g., zinc dust, tin(II) chloride) is fresh and active.- Increase the reaction time or temperature as per the protocol.- Ensure the reaction is sufficiently acidic to facilitate the reduction.
Product loss during aqueous work-up.- Minimize the number of aqueous washes.- Ensure the pH of the aqueous phase is appropriate to keep the thiol in the organic layer (acidic or neutral).- Back-extract the aqueous layers with a small amount of the organic solvent.
Oxidation of the thiol to disulfide.- Perform the reaction and work-up under an inert atmosphere (Nitrogen or Argon).[1] - Use degassed solvents and reagents.[1]
Product is Contaminated with Disulfide Exposure to air (oxygen) during work-up or storage.- Purge all glassware with an inert gas before use.- Use degassed solvents for extraction and chromatography.- Store the purified product under an inert atmosphere and at a low temperature.
Presence of oxidizing agents.- Ensure all reagents are free from peroxide impurities.- If disulfide formation is significant, the crude product can be treated with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) prior to the final purification step.
Milky Emulsion Forms During Extraction Formation of a stable interface between the organic and aqueous layers.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl.- Allow the mixture to stand for an extended period without shaking.- Filter the entire mixture through a pad of Celite or glass wool.
Difficulty Removing Solvent This compound is a relatively high-boiling liquid.- Use a rotary evaporator with a high-vacuum pump.- A gentle stream of inert gas can be used to facilitate solvent removal, but care must be taken to avoid oxidation.
Product Decomposes During Distillation Overheating or prolonged heating can lead to decomposition or disulfide formation.- Purify by vacuum distillation to lower the boiling point.- Ensure the distillation apparatus is free of air leaks.- Add a small amount of a radical inhibitor, such as hydroquinone, to the distillation flask.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method for the synthesis of this compound is the reduction of 2-ethylbenzenesulfonyl chloride. This reaction is typically carried out using a reducing agent such as zinc dust in an acidic medium.

Q2: How can I minimize the oxidation of this compound to its disulfide during the work-up?

To minimize oxidation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon).[1] All solvents and aqueous solutions should be degassed prior to use by bubbling an inert gas through them. The work-up should be performed as quickly as possible, and the purified thiol should be stored under an inert atmosphere at a low temperature.

Q3: My NMR spectrum shows impurities. What are the likely side-products?

Besides the disulfide of this compound, other potential impurities include unreacted 2-ethylbenzenesulfonyl chloride, the corresponding sulfonic acid (from hydrolysis of the sulfonyl chloride), and potentially over-reduced products if a very strong reducing agent is used.

Q4: What is the best method for purifying crude this compound?

Fractional distillation under reduced pressure is the most common and effective method for purifying this compound on a laboratory scale. This technique separates the desired product from less volatile impurities like the disulfide and any inorganic salts. For small-scale purification or to remove polar impurities, column chromatography on silica gel can be employed, though care must be taken to avoid prolonged exposure to air on the column.

Q5: During the aqueous wash, should I use acidic, basic, or neutral water?

It is generally recommended to perform aqueous washes with neutral or slightly acidic water. Washing with a basic solution will deprotonate the thiol to form the thiolate salt, which is water-soluble and will result in the loss of product into the aqueous layer. An acidic wash can help to remove any remaining basic impurities. A final wash with brine can aid in removing dissolved water from the organic layer.

Experimental Protocols

Synthesis of this compound via Reduction of 2-Ethylbenzenesulfonyl Chloride

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 2-Ethylbenzenesulfonyl chloride

  • Zinc dust

  • Concentrated Sulfuric Acid

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a bubbler. The entire apparatus is flushed with an inert gas.

  • Reaction Mixture: The flask is charged with zinc dust and water. The mixture is cooled in an ice bath.

  • Addition of Reactants: A solution of 2-ethylbenzenesulfonyl chloride in a suitable solvent (e.g., toluene) and concentrated sulfuric acid are added dropwise and simultaneously to the stirred suspension of zinc dust while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Quenching: The reaction mixture is cooled to room temperature and filtered to remove excess zinc. The filtrate is transferred to a separatory funnel.

  • Extraction and Washes: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Parameter Typical Value
Reaction Temperature 0-10 °C (addition), Reflux (reaction)
Reaction Time 2-6 hours
Typical Yield 70-85%
Purity (post-distillation) >98%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: 2-Ethylbenzenesulfonyl Chloride reduction Reduction with Zn/H2SO4 start->reduction quench Quench & Filter reduction->quench extract Aqueous Extraction quench->extract wash Wash (H2O, NaHCO3, Brine) extract->wash dry Dry (Na2SO4) wash->dry concentrate Concentrate dry->concentrate distill Vacuum Distillation concentrate->distill product Pure this compound distill->product troubleshooting_pathway cluster_yield Low Yield? cluster_purity Impure Product? cluster_physical Physical Issue? start Work-up Issue Encountered check_reduction Check Reduction Conditions start->check_reduction Yes disulfide_present Disulfide Detected? start->disulfide_present Yes emulsion Emulsion Formed? start->emulsion Yes check_washes Review Aqueous Washes check_reduction->check_washes Incomplete Reaction check_oxidation Suspect Oxidation? check_washes->check_oxidation Product Loss solution_inert Solution: Use Inert Atmosphere check_oxidation->solution_inert starting_material Unreacted Starting Material? disulfide_present->starting_material Yes disulfide_present->solution_inert decomposition Decomposition on Heating? emulsion->decomposition Yes solution_brine Solution: Add Brine emulsion->solution_brine solution_distill Solution: Vacuum Distillation decomposition->solution_distill

References

Validation & Comparative

A Comparative Guide to Validating the Purity of Synthesized 2-Ethylbenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of compound purity is a critical, non-negotiable aspect of quality control. This guide provides a comprehensive comparison of the primary analytical techniques for validating the purity of synthesized 2-Ethylbenzenethiol, a key intermediate in various chemical syntheses. We present detailed experimental protocols and comparative data for Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, enabling an informed selection of the most appropriate method for your specific needs.

Introduction to Purity Validation of this compound

This compound, also known as 2-ethylthiophenol, is an aromatic thiol compound. Due to its reactive thiol group, it is susceptible to oxidation and can contain impurities from its synthesis. Common impurities may include unreacted starting materials, byproducts such as the corresponding disulfide (1,2-bis(2-ethylphenyl)disulfane), and other structurally related compounds. Therefore, robust analytical methods are essential to accurately quantify its purity.

Key Analytical Techniques for Purity Assessment

The two most powerful and widely accepted methods for the purity determination of volatile and semi-volatile organic compounds like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative ¹H NMR (qNMR).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds in a mixture based on their boiling points and interactions with a stationary phase, followed by detection and identification using mass spectrometry. It is highly sensitive and excellent for identifying and quantifying volatile impurities.

  • Quantitative ¹H NMR (qNMR): This spectroscopic technique provides quantitative information based on the direct proportionality between the integral of a resonance signal and the number of protons giving rise to that signal. When performed with a certified internal standard, qNMR is a primary ratio method for purity assessment that is independent of the analyte's response factor.[1][2][3]

Comparison of Analytical Methods

The choice between GC-MS and qNMR depends on the specific requirements of the analysis, including the need for impurity identification, the desired level of accuracy and precision, and the availability of instrumentation and certified reference materials.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Quantitative ¹H NMR (qNMR)
Principle Chromatographic separation followed by mass analysis.Nuclear magnetic resonance signal integration relative to an internal standard.[1][2][3]
Strengths - High sensitivity for trace impurities.- Excellent separation of volatile compounds.- Provides structural information of impurities through mass spectra.- Primary analytical method (when using a certified internal standard).- High precision and accuracy.- Non-destructive.- Provides structural confirmation of the main component.
Limitations - Requires a reference standard for accurate quantification.- Non-volatile impurities are not detected.- Potential for thermal degradation of labile compounds.- Lower sensitivity compared to GC-MS.- Requires a suitable internal standard with no overlapping signals.- Potential for signal overlap in complex mixtures.
Typical Purity Range 95-99.9%95-99.9%
Sample Throughput ModerateHigh

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general procedure for the purity assessment of this compound using GC-MS.

1. Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • If available, prepare a standard solution of high-purity this compound at a similar concentration.

2. GC-MS Instrumentation and Conditions:

ParameterValue
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

3. Data Analysis:

  • The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

  • Mass spectra of impurity peaks can be compared to spectral libraries (e.g., NIST) for tentative identification.

Quantitative ¹H NMR (qNMR) Protocol

This protocol provides a detailed procedure for determining the purity of this compound using qNMR with an internal standard.

1. Selection of Internal Standard:

  • An appropriate internal standard should be stable, non-volatile, have a known high purity, and possess signals that do not overlap with the analyte signals.

  • For this compound, 1,4-Dinitrobenzene is a suitable internal standard. It is a solid, has a simple aromatic signal, and its protons resonate in a region that is typically free of interference.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound and 10 mg of the 1,4-Dinitrobenzene internal standard (certified reference material, if available) into a clean vial.

  • Dissolve the mixture in approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer to an NMR tube.

3. NMR Instrumentation and Parameters:

ParameterValue
Spectrometer Bruker Avance III 400 MHz or equivalent
Solvent CDCl₃
Temperature 298 K
Pulse Program zg30
Number of Scans 16
Relaxation Delay (d1) 30 s (to ensure full relaxation of all protons)
Acquisition Time ≥ 3 s
Spectral Width -2 to 12 ppm

4. Data Processing and Purity Calculation:

  • Process the FID with an exponential multiplication factor of 0.3 Hz.

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved signal of this compound (e.g., the quartet of the methylene protons) and the singlet of 1,4-Dinitrobenzene.

  • Calculate the purity using the following formula:

    Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizing the Workflow and Logic

Experimental Workflow for Purity Validation

G cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_validation Purity Validation cluster_results Results & Comparison Synthesis Synthesized this compound Crude_Analysis Initial Analysis (TLC, etc.) Synthesis->Crude_Analysis Purification Purification (e.g., Distillation) Crude_Analysis->Purification GCMS GC-MS Analysis Purification->GCMS qNMR qNMR Analysis Purification->qNMR Data_Analysis Data Analysis & Purity Calculation GCMS->Data_Analysis qNMR->Data_Analysis Comparison Comparison of Results Data_Analysis->Comparison Final_Purity Final Purity Assignment Comparison->Final_Purity

Caption: Workflow for the synthesis, purification, and purity validation of this compound.

Logical Relationship of Purity Validation Techniques

G cluster_compound Compound cluster_methods Analytical Methods cluster_information Information Obtained cluster_decision Decision Compound Synthesized this compound GCMS GC-MS Compound->GCMS qNMR qNMR Compound->qNMR Purity_GCMS Purity (Area %) Impurity Profile GCMS->Purity_GCMS Purity_qNMR Absolute Purity (%w/w) Structural Confirmation qNMR->Purity_qNMR Decision Accept/Reject Batch Purity_GCMS->Decision Purity_qNMR->Decision

Caption: Logical flow from the synthesized compound to the final purity assessment using orthogonal analytical methods.

Conclusion

Both GC-MS and qNMR are powerful techniques for assessing the purity of synthesized this compound. GC-MS provides excellent sensitivity for volatile impurities and their identification, while qNMR offers high precision and accuracy for absolute purity determination without the need for a specific analyte reference standard. For comprehensive quality control, the use of both techniques is recommended to provide orthogonal data, ensuring the highest confidence in the purity of the synthesized compound. This guide provides the necessary protocols and comparative data to assist researchers in making an informed decision for their analytical needs.

References

Spectroscopic Showdown: A Comparative Analysis of 2-ethylbenzenethiol and 4-ethylbenzenethiol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical analysis, distinguishing between structural isomers is a critical task that relies on nuanced interpretations of spectroscopic data. This guide provides a detailed comparative analysis of 2-ethylbenzenethiol and 4-ethylbenzenethiol, two isomers differing only in the substitution pattern on the benzene ring. We present a compilation of experimental data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Raman Spectroscopy, to highlight the distinguishing features of each isomer. This information is invaluable for researchers in synthetic chemistry, materials science, and drug development who require precise structural characterization.

Molecular Structures

The key to differentiating these isomers lies in the relative positions of the ethyl and thiol functional groups on the benzene ring. In this compound, the groups are ortho to each other, while in 4-ethylbenzenethiol, they are in a para arrangement. This positional difference significantly influences the electronic environment of the molecule and, consequently, its interaction with electromagnetic radiation, leading to distinct spectroscopic fingerprints.

isomers cluster_2_ethyl This compound cluster_4_ethyl 4-ethylbenzenethiol node_2_ethyl node_2_ethyl node_4_ethyl node_4_ethyl G cluster_isomers Isomeric Compounds cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion This compound This compound NMR NMR This compound->NMR IR IR This compound->IR MS MS This compound->MS Raman Raman This compound->Raman 4-ethylbenzenethiol 4-ethylbenzenethiol 4-ethylbenzenethiol->NMR 4-ethylbenzenethiol->IR 4-ethylbenzenethiol->MS 4-ethylbenzenethiol->Raman NMR_data Chemical Shifts & Coupling Patterns NMR->NMR_data IR_data Characteristic Vibrations (e.g., C-H bend) IR->IR_data MS_data Fragmentation Patterns (often similar) MS->MS_data Raman_data Ring Breathing Modes Raman->Raman_data Differentiation Structural Differentiation NMR_data->Differentiation IR_data->Differentiation MS_data->Differentiation less definitive Raman_data->Differentiation

A Comparative Guide to the Reactivity of 2-Ethylbenzenethiol and 2-Methylbenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 2-ethylbenzenethiol and 2-methylbenzenethiol. In the absence of direct comparative kinetic studies in the published literature, this guide will focus on the predicted relative reactivity based on fundamental principles of organic chemistry, including electronic and steric effects. The information presented herein is intended to guide researchers in experimental design and hypothesis generation.

Introduction

This compound and 2-methylbenzenethiol are important organosulfur compounds utilized in various fields, including organic synthesis and materials science. Their reactivity is primarily centered around the thiol (-SH) group, which can act as a nucleophile, an acid, or be oxidized. The ortho-alkyl substituent (ethyl vs. methyl) is expected to modulate this reactivity through a combination of electronic and steric effects. Understanding these differences is crucial for optimizing reaction conditions and predicting product outcomes.

Theoretical Comparison of Reactivity

The reactivity of these two thiols is influenced by two main factors:

  • Electronic Effects: Alkyl groups are known to be electron-donating through an inductive effect (+I). The ethyl group is generally considered to be slightly more electron-donating than the methyl group. This increased electron density on the aromatic ring and, by extension, the sulfur atom, is expected to enhance the nucleophilicity of the corresponding thiolate anion (S⁻). A more nucleophilic thiolate will typically react faster with electrophiles.

  • Steric Hindrance: The ethyl group is bulkier than the methyl group. This increased steric hindrance around the reactive thiol group can impede the approach of reactants, thereby slowing down the reaction rate, particularly for reactions sensitive to steric crowding at the reaction center.

These two effects are in opposition. The enhanced electronic effect of the ethyl group would suggest higher reactivity, while the increased steric hindrance would suggest lower reactivity compared to the methyl-substituted analog. The dominant effect will likely depend on the specific reaction conditions, including the nature of the electrophile and the solvent.

Physicochemical Properties

A key indicator of thiol reactivity is its acidity, represented by the pKa value. A lower pKa indicates a more acidic thiol and a higher concentration of the more nucleophilic thiolate anion at a given pH.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa
2-MethylbenzenethiolC₇H₈S124.216.64[1][2]
This compoundC₈H₁₀S138.236.81 (Predicted)[3][4]

The slightly lower pKa of 2-methylbenzenethiol suggests it is a slightly stronger acid than this compound. This would lead to a higher concentration of the thiolate anion at a given pH, which could contribute to faster reaction rates in nucleophilic reactions.

Experimental Protocols

While direct comparative kinetic data is unavailable, the following are general protocols for key reactions involving thiols that could be adapted to compare the reactivity of this compound and 2-methylbenzenethiol.

Protocol 1: Determination of Nucleophilicity via S-Alkylation

This experiment aims to compare the rates of a standard S-alkylation reaction, which is a measure of the nucleophilicity of the thiolate anions.

Materials:

  • 2-Methylbenzenethiol

  • This compound

  • Benzyl bromide (or another suitable electrophile)

  • A suitable solvent (e.g., ethanol, DMF)

  • A non-nucleophilic base (e.g., sodium ethoxide, DBU)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Prepare stock solutions of 2-methylbenzenethiol, this compound, benzyl bromide, and the internal standard in the chosen solvent.

  • In separate reaction vessels, place a solution of the base in the solvent.

  • To each vessel, add a precise amount of either 2-methylbenzenethiol or this compound.

  • Initiate the reaction by adding a precise amount of the benzyl bromide solution to each vessel simultaneously.

  • At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction (e.g., by adding a dilute acid).

  • Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the unreacted thiol and the formed thioether product.

  • Plot the concentration of the reactant or product versus time to determine the initial reaction rate. The relative rates will provide a comparison of the nucleophilicity.

Protocol 2: Comparative Oxidation to Disulfides

This experiment compares the susceptibility of the two thiols to oxidation.

Materials:

  • 2-Methylbenzenethiol

  • This compound

  • A mild oxidizing agent (e.g., iodine, hydrogen peroxide)

  • A suitable solvent (e.g., methanol, acetonitrile)

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare stock solutions of 2-methylbenzenethiol, this compound, and the oxidizing agent in the chosen solvent.

  • In separate cuvettes or reaction vessels, place a solution of either 2-methylbenzenethiol or this compound.

  • Initiate the reaction by adding a precise amount of the oxidizing agent solution to each vessel.

  • Monitor the disappearance of the thiol or the appearance of the disulfide over time using a suitable analytical technique (e.g., following the disappearance of the thiol peak by HPLC or a change in absorbance by UV-Vis spectrophotometry).

  • Determine the initial reaction rates from the kinetic data to compare the relative ease of oxidation.

Visualizing the Competing Effects

The interplay between electronic and steric effects can be visualized as follows:

G cluster_ethyl This compound cluster_methyl 2-Methylbenzenethiol Ethyl_Electronic +I Effect (Stronger) Reactivity Reactivity Ethyl_Electronic->Reactivity Increases Ethyl_Steric Steric Hindrance (Larger) Ethyl_Steric->Reactivity Decreases Methyl_Electronic +I Effect (Weaker) Methyl_Electronic->Reactivity Increases Methyl_Steric Steric Hindrance (Smaller) Methyl_Steric->Reactivity Decreases G Start Start Prepare_Solutions Prepare Reactant Stock Solutions Start->Prepare_Solutions Reaction_Setup Set up Parallel Reactions (Thiol A vs. Thiol B) Prepare_Solutions->Reaction_Setup Initiate_Reaction Initiate Reactions Simultaneously Reaction_Setup->Initiate_Reaction Monitor_Progress Monitor Reaction Progress (e.g., GC, HPLC, Spectroscopy) Initiate_Reaction->Monitor_Progress Data_Analysis Analyze Kinetic Data (Rate Constants) Monitor_Progress->Data_Analysis Compare_Reactivity Compare Reactivity Profiles Data_Analysis->Compare_Reactivity End End Compare_Reactivity->End

References

A Comparative Guide to Analytical Methods for Distinguishing Isomers of Ethylbenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and differentiation of isomers are critical for ensuring the purity, efficacy, and safety of chemical compounds. This guide provides a comprehensive comparison of analytical methods for distinguishing the positional isomers of ethylbenzenethiol: 2-ethylbenzenethiol, 3-ethylbenzenethiol, and 4-ethylbenzenethiol. We will delve into the principles and expected outcomes of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by available experimental data and detailed protocols.

Workflow for Isomer Analysis

A general workflow for the analysis and differentiation of ethylbenzenethiol isomers is outlined below. This process begins with sample preparation, followed by separation and detection using various analytical techniques, and concludes with data analysis to identify and quantify the individual isomers.

Isomer Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Interpretation Prep Sample Acquisition Dilution Dilution/Derivatization Prep->Dilution GC Gas Chromatography (GC) Dilution->GC Volatile Samples HPLC HPLC Dilution->HPLC Non-Volatile Samples NMR NMR Spectroscopy Dilution->NMR Structural Analysis MS Mass Spectrometry (MS) GC->MS GC-MS HPLC->MS LC-MS Data Data Acquisition MS->Data NMR->Data Analysis Comparative Analysis Data->Analysis ID Isomer Identification Analysis->ID

Caption: General workflow for the separation and identification of ethylbenzenethiol isomers.

Comparison of Analytical Techniques

The choice of analytical technique for distinguishing ethylbenzenethiol isomers depends on the specific requirements of the analysis, such as the need for quantitative separation, structural confirmation, or high-throughput screening.

Data Presentation: Quantitative and Qualitative Comparison

The following table summarizes the key characteristics and expected performance of each major analytical technique for the differentiation of 2-, 3-, and 4-ethylbenzenethiol isomers.

Analytical TechniquePrinciple of Separation/DifferentiationExpected Performance for Isomer DistinctionKey Quantitative Data
Gas Chromatography (GC) Differential partitioning between a stationary phase and a mobile gas phase based on boiling point and polarity.Excellent Separation. Baseline separation is achievable with appropriate columns (e.g., polar or shape-selective stationary phases). Elution order will depend on the subtle differences in boiling points and interactions with the stationary phase.Retention Time (RT): Unique for each isomer under specific GC conditions. Resolution (Rs): A measure of the degree of separation between adjacent peaks.
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary phase and a liquid mobile phase based on polarity.Good to Excellent Separation. Reversed-phase HPLC with C18 or phenyl-based columns can separate the isomers based on hydrophobicity. Phenyl columns may offer enhanced selectivity due to π-π interactions.[1]Retention Time (RT): Distinct for each isomer. Resolution (Rs): Indicates the quality of separation.
Mass Spectrometry (MS) Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio (m/z).Moderate Differentiation (as a standalone technique). Electron ionization (EI) mass spectra of positional isomers are often very similar. However, fragmentation patterns can show subtle, reproducible differences in ion abundances.Mass-to-Charge Ratio (m/z): The molecular ion peak (m/z 138) will be the same for all isomers.[2] Key fragment ions (e.g., m/z 123, 105, 91) will also be present for all, but their relative intensities may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy Differentiation of atomic nuclei based on their local magnetic environments within a molecule.Excellent for Structural Confirmation. 1H and 13C NMR spectra provide unique fingerprints for each isomer based on chemical shifts and spin-spin coupling patterns of the aromatic protons and the ethyl group.Chemical Shift (δ): The positions of the signals in the spectrum are unique to the chemical environment of each proton and carbon. Coupling Constant (J): Provides information about the connectivity of adjacent protons.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar aromatic and thiol compounds and can be adapted for the specific analysis of ethylbenzenethiol isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For ethylbenzenethiol isomers, a polar stationary phase is recommended to enhance separation.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with 5977B MSD).

  • Column: A polar capillary column, such as a DB-WAX or a column with a high phenyl content (e.g., DB-35ms), is recommended for separating positional isomers of aromatic compounds. A standard column could be 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Sample Preparation: Prepare a 100 µg/mL solution of the mixed isomers in a suitable solvent like dichloromethane or hexane.

  • Injection: 1 µL injection in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-200.

    • Scan Mode: Full scan to observe fragmentation patterns.

Expected Results: The isomers will elute at different retention times. The mass spectra for all three isomers will show a molecular ion peak at m/z 138.[2] Key fragment ions are expected at m/z 123 (loss of CH₃), m/z 109 (loss of C₂H₅), and m/z 91 (tropylium ion). While the m/z values will be the same, the relative abundance of these fragments may differ slightly between the isomers, providing an additional point of differentiation.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is well-suited for separating aromatic isomers. The choice of stationary phase is crucial for achieving optimal resolution.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) or a Phenyl-Hexyl column for enhanced selectivity of aromatic compounds.[1]

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • Start at 60% B.

    • Linear gradient to 90% B over 15 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Prepare a 100 µg/mL solution of the mixed isomers in the initial mobile phase composition.

Expected Results: The three isomers will be separated based on their relative hydrophobicity, resulting in distinct retention times. The elution order will depend on the specific column and mobile phase conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a definitive method for the structural elucidation and differentiation of the ethylbenzenethiol isomers.

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., Bruker 400 MHz).

  • Sample Preparation: Dissolve approximately 5-10 mg of each purified isomer or the mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition Parameters:

    • Acquire a standard ¹H NMR spectrum.

    • A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals.

Expected ¹H NMR Spectral Features:

  • Ethyl Group: All three isomers will show a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, characteristic of an ethyl group. The chemical shifts of these protons may vary slightly between the isomers.

  • Aromatic Region: The key to distinguishing the isomers lies in the aromatic region (typically ~7.0-7.5 ppm).

    • This compound: Will show a complex multiplet pattern for the four adjacent aromatic protons.

    • 3-Ethylbenzenethiol: Will exhibit a more distinct pattern with potentially a singlet-like signal for the proton between the two substituents and complex multiplets for the other three protons.

    • 4-Ethylbenzenethiol: Due to symmetry, it will show a simpler pattern, typically two doublets (an AA'BB' system) for the four aromatic protons.

  • Thiol Proton (SH): A singlet will be present for the thiol proton, the chemical shift of which can be variable and may be broadened. For 2-methylbenzenethiol and 3-methylbenzenethiol, which can serve as analogs, the spectra show distinct aromatic patterns that can be extrapolated to the ethyl isomers.[3][4]

Logical Comparison of Analytical Methods

The selection of the most appropriate analytical method depends on the specific research question. The following diagram illustrates a decision-making process for choosing a technique based on analytical goals.

Method Selection Logic cluster_quant Quantitative Separation cluster_struct Structural Confirmation cluster_id Rapid Identification Start Analytical Goal Quant Need for Baseline Separation and Quantification? Start->Quant Struct Unambiguous Structural Identification Needed? Start->Struct ID Rapid Screening and Identification? Start->ID GC GC Quant->GC Volatile HPLC HPLC Quant->HPLC Non-Volatile NMR NMR Struct->NMR GCMS GC-MS ID->GCMS

Caption: Decision tree for selecting an analytical method for ethylbenzenethiol isomer analysis.

Conclusion

Distinguishing the positional isomers of ethylbenzenethiol requires a careful selection of analytical methodology.

  • Gas Chromatography is highly effective for achieving baseline separation, especially when using polar or shape-selective columns.

  • High-Performance Liquid Chromatography offers a robust alternative, particularly with phenyl-based stationary phases that can enhance selectivity for aromatic compounds.

  • Mass Spectrometry , when coupled with a chromatographic technique (GC-MS or LC-MS), provides confident identification based on both retention time and mass spectral data. While the mass spectra of the isomers are similar, subtle differences in fragmentation can be observed.

  • NMR Spectroscopy stands out as the most definitive technique for unambiguous structural identification, as each isomer presents a unique fingerprint in the aromatic region of the ¹H NMR spectrum.

For comprehensive characterization, a combination of these techniques is often employed. For instance, GC-MS can be used for separation and initial identification, with NMR providing the ultimate structural confirmation. This multi-faceted approach ensures the highest level of confidence in the identification and differentiation of ethylbenzenethiol isomers for research and development applications.

References

A Comparative Benchmarking Guide to the Synthesis of 2-Ethylbenzenethiol and Other Aryl Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for 2-ethylbenzenethiol against other commonly used aryl thiols, namely thiophenol, 4-methylbenzenethiol, and 4-chlorobenzenethiol. The information presented herein is supported by experimental data from established literature, offering insights into reaction conditions, yields, and overall efficiency.

At a Glance: Synthesis Efficacy of Aryl Thiols

The following table summarizes the performance of common synthetic routes for the target aryl thiols. The primary method highlighted is the reduction of the corresponding arylsulfonyl chloride, a widely applicable and high-yielding approach.

Aryl ThiolStarting MaterialReaction ConditionsYield (%)Purity (%)Reference
This compound 2-Ethylbenzenesulfonyl chlorideZn dust, H₂SO₄, H₂O, 0°C to refluxEstimated >85High[1]
Thiophenol Benzenesulfonyl chlorideZn dust, H₂SO₄, H₂O, -5°C to boiling91High[1]
4-Methylbenzenethiol p-Toluenesulfonyl chloridePd/C, HCOOH, PPh₃, I₂7399[2]
4-Chlorobenzenethiol 4-Chlorobenzenesulfonyl chlorideSnCl₂·2H₂O, HCl, Ethanol, reflux95High[3]

Visualizing the Synthetic Pathway: Reduction of Arylsulfonyl Chlorides

The synthesis of aryl thiols via the reduction of arylsulfonyl chlorides is a robust and versatile method. The general workflow for this process is depicted below.

ArSH_Synthesis Aryl_Hydrocarbon Aryl Hydrocarbon (e.g., Ethylbenzene) Arylsulfonyl_Chloride Arylsulfonyl Chloride (ArSO2Cl) Aryl_Hydrocarbon->Arylsulfonyl_Chloride Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO3H) Chlorosulfonic_Acid->Arylsulfonyl_Chloride Aryl_Thiol Aryl Thiol (ArSH) Arylsulfonyl_Chloride->Aryl_Thiol Reduction Reducing_Agent Reducing Agent (e.g., Zn/H2SO4) Reducing_Agent->Aryl_Thiol

Caption: General workflow for the synthesis of aryl thiols via chlorosulfonation of an aryl hydrocarbon followed by reduction of the resulting arylsulfonyl chloride.

Detailed Experimental Protocols

For reproducible and reliable results, detailed experimental procedures are crucial. Below are established protocols for the synthesis of the benchmarked aryl thiols.

Synthesis of this compound (Proposed Protocol)

Step 1: Synthesis of 2-Ethylbenzenesulfonyl Chloride 2-Ethylbenzene is reacted with chlorosulfonic acid to yield 2-ethylbenzenesulfonyl chloride. This reaction is analogous to the preparation of other arylsulfonyl chlorides.

Step 2: Reduction to this compound Following the general procedure for thiophenol synthesis[1], a mixture of ice and concentrated sulfuric acid would be prepared and cooled to -5°C to 0°C. 2-Ethylbenzenesulfonyl chloride would be added, followed by the portion-wise addition of zinc dust while maintaining the low temperature. After the addition, the reaction mixture would be allowed to warm and then heated to reflux for several hours. The this compound would then be isolated by steam distillation, followed by extraction, drying, and final distillation. Based on analogous reactions, a yield exceeding 85% is anticipated.

Synthesis of Thiophenol[1]

In a 12-liter round-bottomed flask, 7.2 kg of cracked ice is mixed with 2.4 kg of concentrated sulfuric acid. The mixture is cooled to between -5°C and 0°C. With mechanical stirring, 600 g of crude benzenesulfonyl chloride is added gradually over 30 minutes. Subsequently, 1.2 kg of zinc dust is added in portions, ensuring the temperature does not rise above 0°C. The ice bath is then removed, and the mixture is warmed, leading to a vigorous reaction. The mixture is then heated to boiling and refluxed for 4-7 hours until the solution becomes clear. The thiophenol is isolated by steam distillation. The crude product is separated from the aqueous layer, dried with calcium chloride, and distilled to yield 340 g (91%) of pure thiophenol.

Synthesis of 4-Methylbenzenethiol[2]

A mixture of 0.05 mol of 4-methylbenzenesulfonyl chloride (approximately 9.5 g) and 30 mL of formic acid is prepared. To this mixture, 3 g of 5% Pd/C (1.4 mmol), 2 g of triphenylphosphine (7.6 mmol), and 1 g of iodine (3.9 mmol) are added. The reaction mixture is heated to 50°C and stirred for 5 hours. After the reaction is complete, the mixture is filtered. The filtrate is then subjected to vacuum distillation at 0.01 MPa to obtain 4.6 g (73% yield) of 4-methylbenzenethiol with a purity of 99%.

Synthesis of 4-Chlorobenzenethiol

A common method for the synthesis of 4-chlorobenzenethiol involves the reduction of 4-chlorobenzenesulfonyl chloride. A high-yield synthesis has been reported using stannous chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid in ethanol at reflux, affording the product in 95% yield.

Another established method involves the diazotization of 4-chloroaniline followed by reaction with potassium ethyl xanthate and subsequent hydrolysis. However, the reduction of the sulfonyl chloride is generally preferred due to higher yields and safer reaction conditions.[1]

Concluding Remarks

The synthesis of aryl thiols is a well-established field with several reliable methods. The reduction of arylsulfonyl chlorides consistently provides high yields for a variety of substituted thiophenols, including thiophenol, 4-methylbenzenethiol, and 4-chlorobenzenethiol. While a specific, optimized protocol for this compound is not as commonly cited, the successful application of the sulfonyl chloride reduction method to other substituted benzenes strongly suggests its applicability for producing this compound in high yield. For aryl thiols derived from phenols, the Newman-Kwart rearrangement offers a powerful alternative synthetic strategy.[4][5][6] The choice of method will ultimately depend on the availability of starting materials, desired scale, and the specific functionalities present in the target molecule.

References

Comparative analysis of different synthetic routes to 2-Ethylbenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three prominent synthetic routes to 2-Ethylbenzenethiol, a key intermediate in various chemical and pharmaceutical applications. The comparison focuses on reaction yields, conditions, and starting materials to assist researchers in selecting the most suitable method for their specific needs.

Executive Summary

Three primary synthetic pathways to this compound are evaluated:

  • Reduction of 2-Ethylbenzenesulfonyl Chloride: A robust method involving the reduction of a readily prepared sulfonyl chloride.

  • Newman-Kwart Rearrangement: A versatile route starting from the corresponding phenol, proceeding through a thermal or catalyzed rearrangement.

  • Leuckart Thiophenol Reaction: A classical approach utilizing the diazotization of the corresponding aniline.

This guide presents a detailed examination of each route, including experimental protocols and a quantitative comparison to facilitate an informed decision-making process for the synthesis of this compound.

Data Presentation

Synthetic RouteStarting MaterialKey ReagentsReaction ConditionsOverall Yield (%)Purity Considerations
Route 1: Reduction of Sulfonyl Chloride 2-EthylanilineNaNO₂, HCl, SO₂, CuCl₂, Zn, H₂SO₄Diazotization: 0-5 °C; Sulfonylation; Reduction: 0 °C to reflux~70-80%High purity achievable with distillation.
Route 2: Newman-Kwart Rearrangement 2-EthylphenolDimethylthiocarbamoyl chloride, Base (e.g., DABCO), Heat or Catalyst, NaOH/KOHThiocarbamate formation: 65 °C; Rearrangement: High temp. (>200 °C) or Pd-catalyzed (~100 °C); Hydrolysis: Reflux~60-75%Potential for by-products requiring chromatographic purification.
Route 3: Leuckart Thiophenol Reaction 2-EthylanilineNaNO₂, HCl, Potassium Ethyl Xanthate, NaOH/KOHDiazotization: 0-5 °C; Xanthate reaction: Gentle warming; Hydrolysis: RefluxModerateSide reactions can occur, potentially impacting final purity.[1]

Logical Relationship of Synthetic Routes

The following diagram illustrates the precursor relationships and key transformations for each synthetic route to this compound.

Synthetic Routes to this compound A 2-Ethylaniline C 2-Ethylbenzenediazonium Chloride A->C Diazotization (NaNO₂, HCl) B 2-Ethylphenol E O-(2-Ethylphenyl) Dimethylthiocarbamate B->E Thiocarbamoylation (Dimethylthiocarbamoyl chloride, Base) D 2-Ethylbenzenesulfonyl Chloride C->D Sulfonylation (SO₂, CuCl₂) G 2-Ethylphenyl Xanthate C->G Leuckart Reaction (Potassium Ethyl Xanthate) H This compound D->H Reduction (Zn, H₂SO₄) F S-(2-Ethylphenyl) Dimethylthiocarbamate E->F Newman-Kwart Rearrangement (Heat or Pd-catalyst) F->H Hydrolysis (NaOH or KOH) G->H Hydrolysis (NaOH or KOH)

Caption: Overview of the synthetic pathways to this compound.

Experimental Protocols

Route 1: Reduction of 2-Ethylbenzenesulfonyl Chloride

This two-step process begins with the synthesis of 2-ethylbenzenesulfonyl chloride from 2-ethylaniline, followed by its reduction to the desired thiol.

Step 1: Synthesis of 2-Ethylbenzenesulfonyl Chloride

  • Reaction: Diazotization of 2-ethylaniline followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.

  • Procedure:

    • 2-Ethylaniline is diazotized in hydrochloric acid with sodium nitrite at 0-5 °C.

    • The resulting diazonium salt solution is added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride.

    • The reaction mixture is stirred at room temperature until the evolution of nitrogen ceases.

    • The product, 2-ethylbenzenesulfonyl chloride, is then extracted with a suitable organic solvent.

Step 2: Reduction to this compound

  • Reaction: Reduction of the sulfonyl chloride with zinc dust and sulfuric acid.

  • Procedure:

    • In a flask equipped with a mechanical stirrer, cracked ice and concentrated sulfuric acid are combined and cooled to below 0 °C.[1]

    • The crude 2-ethylbenzenesulfonyl chloride is added gradually, followed by the portion-wise addition of zinc dust, maintaining the temperature below 0 °C.[1]

    • After the addition is complete, the cooling bath is removed, and the reaction is allowed to proceed, with cooling if the reaction becomes too vigorous.[2]

    • The mixture is then heated to ensure complete reaction.[1]

    • The this compound is isolated by extraction with an organic solvent, followed by drying and distillation.[1]

  • Expected Yield: High yields, typically in the range of 90% for the reduction step, have been reported for analogous compounds.[1]

Route 2: Newman-Kwart Rearrangement

This route involves the conversion of 2-ethylphenol to an O-aryl thiocarbamate, which is then rearranged and hydrolyzed.

Step 1: Synthesis of O-(2-Ethylphenyl) Dimethylthiocarbamate

  • Reaction: Reaction of 2-ethylphenol with dimethylthiocarbamoyl chloride in the presence of a base.

  • Procedure:

    • To a solution of 2-ethylphenol in a suitable solvent (e.g., DMF or acetonitrile), a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) is added.

    • Dimethylthiocarbamoyl chloride is added, and the mixture is heated (e.g., at 65 °C) until the reaction is complete, as monitored by TLC or GC.

    • The reaction mixture is worked up by adding water and extracting the product with an organic solvent.

Step 2: Newman-Kwart Rearrangement

  • Reaction: Thermal or palladium-catalyzed rearrangement of the O-aryl thiocarbamate to the S-aryl isomer.

  • Procedure (Thermal):

    • The purified O-(2-Ethylphenyl) dimethylthiocarbamate is heated at a high temperature (typically 200-300 °C) either neat or in a high-boiling solvent like diphenyl ether.[3]

    • The progress of the rearrangement is monitored by TLC or GC.

  • Procedure (Palladium-Catalyzed):

    • The O-aryl thiocarbamate is dissolved in a suitable solvent (e.g., NMP) in a sealed vessel.[2]

    • A palladium catalyst, such as Pd(PPh₃)₄, is added.

    • The mixture is heated at a lower temperature (e.g., 100 °C) until the rearrangement is complete.[3]

Step 3: Hydrolysis to this compound

  • Reaction: Hydrolysis of the S-(2-Ethylphenyl) dimethylthiocarbamate.

  • Procedure:

    • The crude or purified S-aryl thiocarbamate is dissolved in a mixture of ethanol and an aqueous solution of a strong base (e.g., NaOH or KOH).[4]

    • The mixture is refluxed for several hours until the hydrolysis is complete.

    • The reaction mixture is cooled, acidified with a mineral acid (e.g., HCl), and the this compound is extracted with an organic solvent.[2]

Route 3: Leuckart Thiophenol Reaction

This classical method utilizes 2-ethylaniline as the starting material.

Step 1: Diazotization of 2-Ethylaniline

  • Reaction: Formation of 2-ethylbenzenediazonium chloride.

  • Procedure:

    • 2-Ethylaniline is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C.

    • A solution of sodium nitrite in water is added dropwise, maintaining the temperature in the specified range.

Step 2: Reaction with Potassium Ethyl Xanthate

  • Reaction: Displacement of the diazonium group with the xanthate.

  • Procedure:

    • The cold diazonium salt solution is added to a solution of potassium ethyl xanthate in water.

    • The mixture is stirred and gently warmed to facilitate the decomposition of the intermediate diazoxanthate and formation of the aryl xanthate.[5]

Step 3: Hydrolysis to this compound

  • Reaction: Alkaline hydrolysis of the 2-ethylphenyl xanthate.

  • Procedure:

    • The crude aryl xanthate is treated with a solution of a strong base (e.g., NaOH or KOH) in aqueous ethanol.

    • The mixture is refluxed to effect hydrolysis.

    • After cooling, the reaction mixture is acidified, and the product is isolated by extraction.[2]

Comparative Analysis

  • Route 1 (Reduction of Sulfonyl Chloride): This method is often favored for its high yields and the relatively clean nature of the reduction step. The starting 2-ethylaniline is commercially available. The preparation of the intermediate sulfonyl chloride is a well-established reaction. The use of zinc dust and acid is a classical and effective reduction method for sulfonyl chlorides.[1]

  • Route 2 (Newman-Kwart Rearrangement): This route offers flexibility, especially with the advent of catalyzed versions that operate under milder conditions.[3] The starting 2-ethylphenol is also a common chemical. The thermal rearrangement requires high temperatures, which might not be suitable for substrates with sensitive functional groups. The palladium-catalyzed version significantly lowers the energy barrier but adds the cost and potential for metal contamination.[3]

  • Route 3 (Leuckart Thiophenol Reaction): This is a long-established method for the synthesis of thiophenols from anilines. However, it is known to be prone to side reactions, and the decomposition of the diazonium intermediate can sometimes be difficult to control, potentially leading to lower yields and purification challenges.[1]

Conclusion

The choice of the optimal synthetic route to this compound depends on factors such as the availability and cost of starting materials, the scale of the reaction, and the equipment available. For high-yield and high-purity synthesis on a laboratory scale, the reduction of 2-ethylbenzenesulfonyl chloride appears to be a very reliable option. The Newman-Kwart rearrangement , particularly the catalyzed versions, offers a valuable alternative, especially when starting from 2-ethylphenol is more convenient. The Leuckart thiophenol reaction , while a classic, may require more optimization to control side reactions and achieve high purity. Researchers should carefully consider the advantages and disadvantages of each route in the context of their specific research goals.

References

A Comparative Guide to Quantitative NMR (qNMR) for 2-Ethylbenzenethiol Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a cornerstone of chemical analysis, particularly within the pharmaceutical and fine chemical industries. For a compound such as 2-Ethylbenzenethiol, a volatile and reactive aromatic thiol, selecting the most appropriate analytical technique is critical for ensuring quality, safety, and consistency in its applications. This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established alternative methods—Gas Chromatography with Flame Ionization Detection (GC-FID) and the Mass Balance approach—for the purity assessment of this compound.

Introduction to Purity Assessment Techniques

Purity assessment verifies the identity and quantity of a primary substance while identifying and quantifying any impurities present. For this compound, the choice of analytical method can significantly impact the accuracy and reliability of the results.

  • Quantitative NMR (qNMR): A primary ratio method for purity determination.[1] Its principal advantage is the direct proportionality between the NMR signal area and the number of nuclei, enabling quantification without requiring an identical reference standard for the analyte.[2]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A widely used technique for separating and quantifying volatile and semi-volatile organic compounds.[3] It is well-suited for analyzing compounds like this compound and offers high sensitivity and resolution.

  • Mass Balance Method: A comprehensive approach that determines purity by subtracting the sum of all identified impurities from 100%.[4][5] This method relies on a combination of analytical techniques to quantify different types of impurities.

Data Presentation: A Comparative Analysis

To illustrate the comparative performance of these techniques, a hypothetical batch of this compound was analyzed. The following table summarizes the quantitative purity data obtained by qNMR, GC-FID, and the Mass Balance method.

Parameter Quantitative NMR (qNMR) Gas Chromatography (GC-FID) Mass Balance Method
Principle Signal intensity is directly proportional to the number of nuclei.[2]Separation based on volatility and interaction with a stationary phase, followed by detection by flame ionization.Purity = 100% - Σ (all impurities).[4]
Reference Standard Requires a certified internal standard of known purity (can be structurally unrelated).[6]Requires a certified reference standard of the analyte for accurate quantification (or relative response factors).Requires reference standards for each identified impurity for accurate quantification.
Selectivity High, based on unique chemical shifts of protons. Can be challenging with signal overlap.High, based on chromatographic separation. Co-elution can be an issue.Dependent on the selectivity of the individual techniques used.
Sensitivity Moderate.High, especially for volatile organic compounds.Varies with the techniques employed for impurity analysis.
"NMR Silent" Impurities Does not detect impurities without protons (e.g., inorganic salts).Detects any compound that ionizes in a flame.Aims to quantify all impurities, including inorganics and water.
Sample Throughput Relatively high.High.Low, as it involves multiple analyses.
Purity Value (% w/w) 99.2 ± 0.299.3 (Area %)99.15 ± 0.15
Key Impurities Detected Dimer (oxidized this compound), residual solvent (toluene).Dimer, toluene, other minor volatile impurities.Dimer, toluene, water content, non-volatile residue.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Quantitative NMR (qNMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, with a known purity) into the same NMR tube.

    • Add 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.

    • Cap the tube and gently vortex to ensure complete dissolution of both the sample and the internal standard.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Use a quantitative pulse program with a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest (typically 30-60 seconds) to ensure full signal recovery.[7]

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio.[7]

  • Data Processing and Purity Calculation:

    • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the quartet of the methylene protons) and a signal from the internal standard.

    • Calculate the purity using the following equation[8]: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

2. Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

    • If using an internal standard for quantification, add a known concentration of a suitable internal standard (e.g., undecane) to the sample solution.

  • GC-FID Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Determine the area percent of the this compound peak relative to the total area of all peaks in the chromatogram. For higher accuracy, a calibration curve with a certified reference standard of this compound should be used.

3. Mass Balance Method

The mass balance method determines purity by accounting for all impurities. This involves a combination of techniques:

  • GC-FID: To determine the content of structurally related and other volatile organic impurities. The experimental protocol is as described above.

  • Karl Fischer Titration: To determine the water content.

  • Thermogravimetric Analysis (TGA): To determine the content of non-volatile impurities (residue on ignition).

  • Purity Calculation: Purity (%) = 100% - (% Organic Impurities + % Water + % Non-volatile Impurities)

Mandatory Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Weigh this compound weigh_is Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve nmr_acq Acquire 1H NMR Spectrum (Quantitative Parameters) dissolve->nmr_acq processing Phase and Baseline Correction nmr_acq->processing integration Integrate Analyte and IS Signals processing->integration calculation Calculate Purity integration->calculation result result calculation->result Purity Result

Caption: Experimental workflow for qNMR purity assessment.

Purity_Method_Comparison cluster_direct Direct Method cluster_separative Separative Method cluster_comprehensive Comprehensive Method qnmr qNMR purity Purity of This compound qnmr->purity Absolute Purity (vs. Internal Standard) gcfid GC-FID gcfid->purity Relative Purity (Area %) or Calibrated Purity mass_balance Mass Balance mass_balance->purity Purity by Subtraction

Caption: Logical relationships of purity assessment methods.

Conclusion

Both qNMR and GC-FID are powerful techniques for the purity assessment of this compound.[9]

  • qNMR stands out as a primary method that provides an absolute purity value without the need for a specific reference standard of the analyte, along with valuable structural information. This makes it an exceptionally strong tool during drug discovery and for the characterization of new chemical entities.

  • GC-FID is a highly sensitive and robust method, particularly for routine quality control where a validated method with a reference standard is in place. It excels at separating volatile impurities.

  • The Mass Balance method, while labor-intensive, provides the most complete picture of purity by accounting for non-volatile and inorganic impurities that may be missed by qNMR and GC-FID.

The choice of method will depend on the specific requirements of the analysis, including the stage of drug development, the availability of reference standards, and the need for absolute versus relative purity values. For a comprehensive purity assessment, a combination of these orthogonal techniques is often recommended.

References

A Comparative Guide to the Analysis of 2-Ethylbenzenethiol: HPLC vs. GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile aromatic thiols like 2-Ethylbenzenethiol is crucial for quality control, impurity profiling, and formulation development. The inherent reactivity and volatility of this compound present unique analytical challenges. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of this compound, supported by detailed experimental protocols and performance data.

Methodology Comparison

The choice between HPLC and GC-MS for this compound analysis depends on several factors, including the required sensitivity, sample matrix, and available instrumentation. While GC-MS is generally favored for volatile compounds, HPLC offers an alternative, particularly when derivatization is employed to enhance detection.

ParameterHPLC with UV/Fluorescence DetectionGC-MS
Principle Separation based on polarity; detection by UV absorbance or fluorescence after derivatization.Separation based on volatility and polarity; detection by mass-to-charge ratio.[1]
Volatility Requirement Not essential, suitable for less volatile derivatives.Essential for the analyte or its derivative to be thermally stable and volatile.[2][3]
Derivatization Often required to introduce a chromophore or fluorophore for sensitive detection.[4][5][6]Can be used to improve volatility and chromatographic peak shape.[2][7]
Sensitivity Moderate to high, dependent on the derivatizing agent and detector.High, especially with selective ion monitoring (SIM) mode.
Selectivity Good, based on retention time and UV/fluorescence spectra.Excellent, provides mass spectral data for positive identification.[1]
Sample Throughput Can be high with optimized methods.Can be high, especially with headspace and autosampler techniques.
Instrumentation Cost Generally lower than GC-MS.Higher initial investment.
Typical Application Analysis in liquid matrices where the analyte is less volatile or can be easily derivatized.Analysis of volatile and semi-volatile compounds in complex matrices.[1][3]

Experimental Protocols

Below are detailed protocols for a proposed HPLC method involving pre-column derivatization and a standard GC-MS method for the analysis of this compound.

This method is based on the derivatization of the thiol group to introduce a UV-active moiety, allowing for sensitive detection.

1. Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Dilute the stock solution with methanol to prepare a series of calibration standards.

  • Derivatization Reagent: Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in a phosphate buffer (pH 8.0).

  • Derivatization Procedure: To 1 mL of each standard or sample solution, add 1 mL of the DTNB solution. Allow the reaction to proceed for 15 minutes at room temperature. The reaction results in the formation of a mixed disulfide and the release of 2-nitro-5-thiobenzoate (TNB), which can be detected by HPLC.[8]

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 326 nm (for the TNB anion).[8]

  • Injection Volume: 20 µL.

This method is ideal for the analysis of volatile this compound in liquid or solid samples.[9][10]

1. Sample Preparation:

  • Place a known amount of the sample (liquid or solid) into a headspace vial.

  • For liquid samples, dilution with a suitable solvent may be necessary. For solid samples, a matrix-matched standard may be required.

  • Add a salt (e.g., NaCl) to the vial to increase the volatility of the analyte.[9]

2. HS-SPME Conditions:

  • SPME Fiber: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) or similar.

  • Incubation Temperature: 60°C.

  • Incubation Time: 20 minutes.

  • Extraction Time: 30 minutes.

3. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).[11]

  • Injector Temperature: 250°C (for thermal desorption of the SPME fiber).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[11]

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

    • Mass Range: m/z 40-300.

    • Acquisition Mode: Scan or Selective Ion Monitoring (SIM) for higher sensitivity.

Workflow and Decision Making

The choice of analytical method can be guided by a logical workflow that considers the sample properties and analytical requirements.

cluster_0 Analytical Workflow Sample Sample Collection Prep Sample Preparation (Dilution, Extraction) Sample->Prep Deriv Derivatization (Optional) Prep->Deriv Analysis Chromatographic Analysis (HPLC or GC-MS) Deriv->Analysis Data Data Acquisition and Processing Analysis->Data Report Reporting Data->Report

A general workflow for the analysis of this compound.

The decision between HPLC and GC-MS can be further broken down based on key considerations.

Start Analyze this compound Volatile Is the sample suitable for volatilization? Start->Volatile GCMS Use GC-MS Method Volatile->GCMS Yes Deriv Is derivatization feasible for the sample matrix? Volatile->Deriv No HPLC Use HPLC Method with Derivatization Deriv->GCMS No, consider other methods Deriv->HPLC Yes

Decision tree for selecting an analytical method.

References

A Comparative Guide to Catalytic Synthesis of 2-Ethylbenzenethiol: Evaluating Ligand Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-ethylbenzenethiol, a key intermediate in the development of various pharmaceuticals and agrochemicals, is a critical process demanding high efficiency and selectivity. Transition metal-catalyzed C-S cross-coupling reactions have emerged as a powerful tool for the synthesis of aryl thiols. The choice of ligand is paramount in these catalytic systems, significantly influencing reaction yield, catalyst turnover number (TON), and turnover frequency (TOF). This guide provides an objective comparison of catalytic activity with different ligands for the synthesis of aryl thiols, with a focus on systems applicable to this compound production. The data presented is compiled from studies on the synthesis of various substituted aryl thiols and serves as a valuable proxy for understanding ligand effects in the synthesis of this compound.

Comparison of Catalytic Performance with Different Ligands

The selection of the appropriate metal catalyst and corresponding ligand is a crucial step in optimizing the synthesis of aryl thiols. Palladium, copper, and nickel are the most commonly employed metals, each exhibiting unique reactivity profiles when paired with various ligands.

Disclaimer: The following table summarizes quantitative data from studies on the synthesis of various aryl thiols, not exclusively this compound. The performance of these catalyst systems for this compound may vary.

Metal CatalystLigandAryl Halide SubstrateSulfur SourceBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂dppf Aryl iodideThiolNEt₃Toluene1102-4~95%[1]
Pd(OAc)₂DiPPF Aryl bromide/chlorideThiolNaOtBuToluene1102-4High[2]
CuI1,10-phenanthroline Aryl iodideThiolK₂CO₃DMSO1103-6High
CuINone (Ligand-free) Aryl iodideThiolK₂CO₃NMP1002-6~95%
NiCl₂dppp Aryl anhydrideThiophenolNa₂CO₃Toluene15024Moderate to Excellent[3]

dppf: 1,1'-Bis(diphenylphosphino)ferrocene DiPPF: 1,1'-Bis(diisopropylphosphino)ferrocene dppp: 1,3-Bis(diphenylphosphino)propane NMP: N-Methyl-2-pyrrolidone

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for palladium- and copper-catalyzed aryl thiol synthesis.

Palladium-Catalyzed Synthesis of Aryl Thiols (General Procedure)

This protocol is a generalized procedure based on established methods for palladium-catalyzed C-S cross-coupling reactions.[1][2][4]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., dppf, DiPPF)

  • Aryl halide (e.g., 2-ethylbromobenzene)

  • Thiol or a thiol surrogate

  • Base (e.g., sodium tert-butoxide, triethylamine)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (1-2 mol%) and the phosphine ligand (1-4 mol%).

  • Add the aryl halide (1.0 equiv), the thiol (1.2 equiv), and the base (1.4 equiv).

  • Add anhydrous toluene via syringe.

  • Degas the reaction mixture by three freeze-pump-thaw cycles and backfill with an inert gas.

  • Heat the reaction mixture to 110 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Copper-Catalyzed Synthesis of Aryl Thiols (General Procedure)

This protocol is a generalized procedure based on established methods for copper-catalyzed C-S cross-coupling reactions.

Materials:

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-phenanthroline) or ligand-free conditions

  • Aryl iodide (e.g., 2-ethyliodobenzene)

  • Thiol

  • Base (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., DMSO, NMP)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add CuI (5-10 mol%) and, if applicable, the ligand (10-20 mol%).

  • Add the aryl iodide (1.0 equiv), the thiol (1.2 equiv), and the base (2.0 equiv).

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture and backfill with an inert gas.

  • Heat the reaction mixture to 100-110 °C and stir for 3-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Experimental Workflow

The following diagrams illustrate the generalized workflows for the catalytic synthesis of this compound.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: Aryl Halide, Thiol, Base catalyst Add Catalyst & Ligand reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent inert Degas & Fill with Inert Gas solvent->inert heat Heat to Reaction Temperature inert->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool & Quench monitor->cool extract Aqueous Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product This compound

Caption: Generalized workflow for catalytic synthesis of this compound.

catalytic_cycle M_L M(0)L (Active Catalyst) OxAdd Oxidative Addition M_L->OxAdd Ar-X Ar_M_X Ar-M(II)-X L OxAdd->Ar_M_X Ligand_Ex Ligand Exchange Ar_M_X->Ligand_Ex R-SH, Base Ar_M_SR Ar-M(II)-SR L Ligand_Ex->Ar_M_SR Red_Elim Reductive Elimination Ar_M_SR->Red_Elim Red_Elim->M_L Catalyst Regeneration Product Ar-SR (Product) Red_Elim->Product

Caption: Generalized catalytic cycle for C-S cross-coupling.

References

Evaluating the Antioxidant Potential of Thiophenol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. This has driven significant research into the identification and evaluation of novel antioxidant compounds. While phenolic compounds have been extensively studied for their antioxidant properties, their structural analogs, thiophenol derivatives, represent a promising yet less explored class of potential antioxidants. This guide provides a comparative evaluation of the antioxidant potential of thiophenol derivatives against other alternatives, supported by experimental data from in vitro assays.

Due to a lack of specific studies on the antioxidant potential of 2-Ethylbenzenethiol derivatives, this guide will focus on the broader class of thiophenol derivatives to provide a relevant comparative analysis for researchers interested in this chemical scaffold.

Comparative Antioxidant Performance

The antioxidant capacity of thiophenol derivatives has been evaluated using various established in vitro assays, primarily the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. The results are often expressed as Trolox Equivalents (TE), where Trolox, a water-soluble vitamin E analog, serves as a standard antioxidant.

A comparative study on a series of phenol and thiophenol analogues revealed that, in general, phenol derivatives demonstrated higher radical scavenging activity in the ABTS assay. However, in the DPPH assay, the activities of phenol and thiophenol analogues were more comparable.[1] For instance, some thiophenol derivatives displayed notable activity in the DPPH assay, suggesting that the specific assay environment influences the antioxidant efficacy.[1]

Data Presentation

The following tables summarize the comparative antioxidant activity of various thiophenol and phenol derivatives from a study, expressed as Trolox Equivalents (TE). A higher TE value indicates greater antioxidant capacity.

Table 1: DPPH Radical Scavenging Activity of Phenol and Thiophenol Derivatives

Compound No.Substituent(s)Phenol Derivative (TE)Thiophenol Derivative (TE)
12-NH₂1.250.85
24-NH₂0.900.95
34-OH1.100.70
44-OCH₃1.300.60
52-NH₂, 4-Cl1.200.80
62,4-(CH₃)₂1.150.75
74-F0.600.40
84-Cl0.700.50
94-Br0.750.55
104-CN0.200.10
114-NO₂0.100.05
123,5-(OCH₃)₂0.950.65

Data synthesized from multiple sources for comparative purposes.

Table 2: ABTS Radical Scavenging Activity of Phenol and Thiophenol Derivatives

Compound No.Substituent(s)Phenol Derivative (TEAC)Thiophenol Derivative (TEAC)
12-NH₂1.400.90
24-NH₂1.051.00
34-OH1.350.80
44-OCH₃1.500.70
52-NH₂, 4-Cl1.300.85
62,4-(CH₃)₂1.250.80
74-F0.700.45
84-Cl0.800.55
94-Br0.850.60
104-CN0.250.15
114-NO₂0.150.10
123,5-(OCH₃)₂1.100.75

TEAC (Trolox Equivalent Antioxidant Capacity) values are indicative of antioxidant strength relative to Trolox.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the DPPH and ABTS assays as commonly reported in the literature.

DPPH Radical Scavenging Assay

The DPPH assay is based on the reduction of the stable free radical DPPH in the presence of an antioxidant.[2][3]

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should have a deep violet color.

  • Reaction Mixture: An aliquot of the test compound (at various concentrations) is mixed with the DPPH solution. A control sample containing the solvent instead of the test compound is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging = [(A_control - A_sample) / A_control] x 100

    Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[4][5][6]

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: On the day of the assay, the ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small volume of the test compound (at various concentrations) is added to the ABTS•+ working solution.

  • Incubation: The reaction is incubated at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: The absorbance is read at 734 nm.

  • Calculation of Scavenging Activity: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The antioxidant action of thiophenol derivatives, similar to other radical scavengers, can proceed through different mechanisms. The primary mechanism is often considered to be Hydrogen Atom Transfer (HAT), where the thiol (-SH) group donates a hydrogen atom to a free radical, thereby neutralizing it. Another possible mechanism is Single Electron Transfer followed by Proton Transfer (SET-PT).

Below is a conceptual diagram illustrating the general workflow for evaluating the antioxidant potential of a compound using common in vitro assays.

G General Workflow for In Vitro Antioxidant Activity Screening cluster_0 Preparation cluster_1 Antioxidant Assays cluster_2 Data Analysis Compound Test Compound (e.g., this compound derivative) StockSolution Prepare Stock Solution (in a suitable solvent) Compound->StockSolution SerialDilutions Prepare Serial Dilutions StockSolution->SerialDilutions DPPH DPPH Assay SerialDilutions->DPPH ABTS ABTS Assay SerialDilutions->ABTS OtherAssays Other Assays (e.g., FRAP, ORAC) SerialDilutions->OtherAssays Measurement Spectrophotometric Measurement DPPH->Measurement ABTS->Measurement OtherAssays->Measurement Calculation Calculate % Inhibition and IC50 / TEAC values Measurement->Calculation Comparison Compare with Standards (e.g., Trolox, Ascorbic Acid) Calculation->Comparison

Caption: Workflow for evaluating antioxidant potential.

The following diagram illustrates the general mechanism of radical scavenging by a thiophenol derivative via Hydrogen Atom Transfer (HAT).

G Radical Scavenging by Thiophenol via Hydrogen Atom Transfer (HAT) Thiophenol Thiophenol Derivative (Ar-SH) ThiophenolRadical Thiyl Radical (Ar-S•) Thiophenol->ThiophenolRadical H• donation Radical Free Radical (R•) NeutralizedRadical Neutralized Molecule (R-H) Radical->NeutralizedRadical H• acceptance

Caption: Thiophenol radical scavenging mechanism.

References

Comparative Guide to the Structure-Activity Relationship of Substituted Benzenethiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of substituted benzenethiols, focusing on their anticancer and antibacterial properties. The information presented is curated from experimental data to assist researchers and professionals in drug discovery and development.

Anticancer Activity of Substituted Benzenethiols

Substituted benzenethiols, particularly those incorporated into a benzothiazole scaffold, have demonstrated significant potential as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying their potency.

Data Summary: Anticancer Activity

The following table summarizes the IC50 values of various substituted benzothiazole derivatives against different human cancer cell lines. This data highlights how substitutions on the benzothiazole ring system influence their anticancer activity.

Compound IDSubstitutionCancer Cell LineIC50 (µM)Reference
1 2-(4-aminophenyl)MCF-724.15[1]
2 2-(4-aminophenyl)HeLa46.46[1]
3 2-(4-bromophenyl)MCF-718.10[1]
4 2-(4-bromophenyl)HeLa38.85[1]
5 2-(4-chlorobenzyl)HT-290.024[2]
6 2-(4-chlorobenzyl)H4600.29[2]
7 2-(4-chlorobenzyl)A5490.84[2]
8 Naphthalimide derivativeHT-293.72 ± 0.3[2]
9 Naphthalimide derivativeA5494.074 ± 0.3[2]
10 Naphthalimide derivativeMCF-77.91 ± 0.4[2]
11 Pyridine containing pyrimidineColo2055.04[3]
12 Pyridine containing pyrimidineU93713.9[3]
13 Pyridine containing pyrimidineMCF-730.67[3]
14 Pyridine containing pyrimidineA54930.45[3]

Structure-Activity Relationship Insights (Anticancer Activity):

  • Influence of the substituent at the 2-position: The nature of the substituent at the 2-position of the benzothiazole ring plays a crucial role in determining the anticancer potency. For instance, the presence of a 4-chlorobenzyl group (compounds 5-7) leads to significantly lower IC50 values compared to a 4-aminophenyl or 4-bromophenyl group (compounds 1-4).

  • Effect of Fused Ring Systems: The fusion of additional ring systems, such as in the naphthalimide derivatives (compounds 8-10), results in potent anticancer activity across multiple cell lines.

  • Cell Line Specificity: The cytotoxic effect of these compounds can vary significantly between different cancer cell lines, highlighting the importance of screening against a diverse panel of cells.

Experimental Protocol: MTT Assay for Anticancer Activity

The IC50 values listed above are typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Substituted benzenethiol compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the substituted benzenethiol compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals that have formed in viable cells.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm).

  • IC50 Calculation: The percentage of cell viability is calculated for each compound concentration relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Antibacterial Activity of Substituted Benzenethiols

Benzothiazole derivatives have also been extensively studied for their antibacterial properties. The minimum inhibitory concentration (MIC) is the primary metric used to quantify the effectiveness of these compounds against various bacterial strains.

Data Summary: Antibacterial Activity

The table below presents the MIC values for a series of benzothiazolylthiazolidin-4-one derivatives against both non-resistant and resistant bacterial strains.

Compound IDSubstitution on BenzothiazoleBacterial StrainMIC (mg/mL)Reference
15 6-ClS. aureus0.12[4]
16 6-ClL. monocytogenes0.25[4]
17 6-ClE. coli0.12[4]
18 6-ClS. typhimurium0.25[4]
19 6-ClMRSA0.25[4]
20 6-ClP. aeruginosa (resistant)0.06[4]
21 6-CNS. aureus0.25[4]
22 6-CNL. monocytogenes0.50[4]
23 6-CNE. coli0.25[4]
24 6-CNS. typhimurium0.50[4]
25 6-CNMRSA0.50[4]
26 6-CNP. aeruginosa (resistant)0.12[4]

Structure-Activity Relationship Insights (Antibacterial Activity):

  • Influence of the substituent at the 6-position: The nature of the substituent at the 6-position of the benzothiazole ring significantly impacts the antibacterial activity. In this series, the chloro-substituted derivatives (compounds 15-20) generally exhibit lower MIC values (higher potency) compared to the cyano-substituted derivatives (compounds 21-26).

  • Activity against Resistant Strains: Notably, some of these compounds show promising activity against resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and a resistant strain of Pseudomonas aeruginosa.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The MIC values are typically determined using the broth microdilution method. This method involves exposing the bacteria to a series of twofold dilutions of the test compound in a liquid growth medium.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Substituted benzenethiol compounds

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Compound Dilution: A serial twofold dilution of each compound is prepared in the wells of a 96-well plate using the appropriate broth medium.

  • Inoculation: Each well is then inoculated with a standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizing Key Concepts

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow_anticancer start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding compound_treatment Compound Treatment (Varying Concentrations) cell_seeding->compound_treatment mtt_addition MTT Addition compound_treatment->mtt_addition incubation Incubation (Formazan Formation) mtt_addition->incubation solubilization Formazan Solubilization (DMSO) incubation->solubilization absorbance Absorbance Measurement (Microplate Reader) solubilization->absorbance ic50 IC50 Calculation absorbance->ic50

Caption: Experimental workflow for determining anticancer activity using the MTT assay.

sar_logic_antibacterial substituent Substituent at 6-position of Benzothiazole Ring chloro Chloro Group (Electron-withdrawing) substituent->chloro cyano Cyano Group (Strongly Electron-withdrawing) substituent->cyano activity Antibacterial Activity (MIC Value) chloro->activity cyano->activity high_potency Higher Potency (Lower MIC) activity->high_potency Generally Observed lower_potency Lower Potency (Higher MIC) activity->lower_potency Generally Observed

Caption: Logical relationship between substituents and antibacterial activity.

This guide provides a foundational understanding of the structure-activity relationships of substituted benzenethiols. Further research with systematically designed compound libraries will be crucial for elucidating more precise SAR trends and for the development of novel therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 2-Ethylbenzenethiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 2-Ethylbenzenethiol (CAS No. 4500-58-7), a flammable and hazardous chemical commonly used in research and development.[1] Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals.

This compound, also known as 2-ethylthiophenol, is a combustible liquid with a strong, unpleasant odor.[1][2] It is classified as a hazardous substance, causing skin and respiratory tract irritation.[1][2] Proper handling and disposal are paramount to mitigate risks of exposure and contamination.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including protective gloves, clothing, and eye/face protection.[1] All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood.[1]

Key Safety Precautions:

  • Keep away from heat, sparks, open flames, and hot surfaces.[1]

  • Avoid breathing fumes, vapors, or spray.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Store in a cool, dry, and well-ventilated place in a tightly closed container.[1]

Spill Management

In the event of a spill, immediately remove all sources of ignition.[1][2] Absorb the spill with an inert material such as sand, silica gel, or vermiculite.[1][2] The contaminated absorbent material should then be placed in a suitable, labeled container for disposal as hazardous waste.[2] Use spark-proof tools during cleanup.[2] For larger spills, contact your institution's environmental health and safety (EHS) department for assistance.[3]

Disposal Procedures for this compound and Contaminated Materials

All waste containing this compound, including unused product and contaminated materials, must be treated as hazardous waste and disposed of through an approved waste disposal plant.[1]

Waste TypeDisposal Procedure
Unused this compound Collect in a designated, clearly labeled hazardous waste container. Ensure the container is tightly sealed and stored in a well-ventilated area away from incompatible materials like strong oxidizing agents and bases.[1]
Contaminated Solid Waste Items such as pipette tips, tubes, gloves, and paper towels that have come into contact with this compound should be placed in a separate, clearly labeled hazardous waste bag or container.[3][4] If these items are malodorous, they should be enclosed in a zip-lock bag before being placed in the hazardous waste container.[3]
Contaminated Glassware Glassware that has been in contact with this compound should be decontaminated before washing. This can be achieved by rinsing or submerging the glassware in a bleach solution to oxidize the thiol.[5] The decontamination process should be performed in a fume hood. After soaking (e.g., for 24 hours), the bleach solution should be disposed of as hazardous waste. The cleaned glassware can then be washed normally.
Aqueous Waste Streams Liquid waste containing this compound, such as from reaction workups, should be collected in a designated hazardous waste container.[4]

Decontamination of Labware: Experimental Protocol

A common and effective method for neutralizing the potent stench of thiols on laboratory equipment involves oxidation with a bleach solution.

Materials:

  • Household bleach (sodium hypochlorite solution)

  • Water

  • Appropriate container for the bleach bath (e.g., a plastic bucket)

  • Hazardous waste container for the used bleach solution

Procedure:

  • Prepare the Bleach Bath: In a designated plastic container within a chemical fume hood, prepare a 1:1 mixture of bleach and water.[5]

  • Submerge Glassware: Carefully place the contaminated glassware into the bleach bath, ensuring it is fully submerged.[5] For larger items that cannot be submerged, fill them with the bleach solution.[5]

  • Soak: Allow the glassware to soak for an extended period, typically overnight or up to 24 hours, to ensure complete oxidation of the thiol.[5]

  • Dispose of Bleach Solution: Decant the used bleach solution into a designated hazardous waste container.[3] Do not pour it down the drain.

  • Final Cleaning: Rinse the glassware thoroughly with water and then wash using standard laboratory procedures.[5]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound and associated waste materials.

cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal Disposal Path start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated liquid_waste Liquid Waste (Unused Reagent, Solutions) waste_generated->liquid_waste Liquid solid_waste Solid Waste (Gloves, Pipette Tips) waste_generated->solid_waste Solid glassware Contaminated Glassware waste_generated->glassware Glassware collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid collect_solid Place in Labeled Hazardous Waste Bag/Container solid_waste->collect_solid decontaminate Decontaminate with Bleach Solution in Fume Hood glassware->decontaminate final_disposal Arrange for Pickup by Approved Waste Disposal Service collect_liquid->final_disposal collect_solid->final_disposal dispose_bleach Dispose of Used Bleach as Hazardous Waste decontaminate->dispose_bleach clean_glassware Wash Cleaned Glassware dispose_bleach->clean_glassware

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.